"synthesis and characterization of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid This document provides a comprehensive technical guide for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis and Characterization of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, and detailed characterization of the novel compound, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This molecule merges the rigid, sterically defined bicyclo[2.2.1]heptane (norbornane) scaffold with the polar, heterocyclic oxolane (tetrahydrofuran) system, presenting a unique structural motif of potential interest in medicinal chemistry and materials science. The norbornane framework offers a rigid anchor to explore conformational space, while the tetrahydrofuran-carboxylic acid moiety can engage in critical hydrogen bonding and ionic interactions.
Given the absence of a published direct synthesis for this specific target, this guide proposes a robust and logical synthetic pathway based on well-established organic chemistry principles. The subsequent characterization strategy is detailed with predicted analytical outcomes derived from data on analogous structures, providing a self-validating framework for confirming the identity and purity of the final product.
Part 1: Proposed Synthetic Strategy
The most chemically sound and efficient approach to constructing the target molecule involves the alkylation of an oxolane-based enolate with a suitable bicycloheptane electrophile. This strategy builds the key carbon-carbon bond at the quaternary center in a controlled manner. The synthesis is designed as a three-step sequence: 1) Generation of a stabilized enolate from an oxolane precursor, 2) Nucleophilic substitution (alkylation) with a bicycloheptane halide, and 3) Hydrolysis of the resulting ester to yield the final carboxylic acid.
Synthetic Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Predicted Analytical Data
The expected data are based on the known spectral properties of the bicyclo[2.2.1]heptane and oxolane moieties.
[1][2][3][4][5]
Technique
Expected Observations
¹H NMR
~12.0 ppm: Very broad singlet, 1H (carboxylic acid, -COOH). ~4.0-3.8 ppm: Multiplet, 2H (oxolane -OCH₂-). ~2.5-1.0 ppm: A series of complex, overlapping multiplets, ~15H, corresponding to the bicyclo[2.2.1]heptane ring protons and the remaining oxolane ring protons. The bicycloheptane bridgehead protons will be distinct.
¹³C NMR
~175-180 ppm: Quaternary carbon (C=O of carboxylic acid). ~85-90 ppm: Quaternary carbon (C2 of oxolane, bonded to the bicycloheptane ring). ~68-70 ppm: Methylene carbon (-OCH₂- of oxolane). ~45-25 ppm: A series of signals corresponding to the CH and CH₂ carbons of the bicyclo[2.2.1]heptane scaffold and the remaining oxolane carbons.
Mass Spec. (HRMS)
Molecular Formula: C₁₂H₁₈O₃. Calculated m/z: 210.1256 for [M]⁺, 211.1334 for [M+H]⁺, 233.1154 for [M+Na]⁺. Key Fragments: Loss of -COOH (m/z 165), loss of the oxolane-2-carboxylic acid moiety, and characteristic fragmentation of the bicyclo[2.2.1]heptane cage. [6][7][8]
FT-IR (cm⁻¹)
3300-2500 (broad): O-H stretch of the carboxylic acid. 2950-2850: C-H stretches (aliphatic). ~1705 (strong): C=O stretch of the carboxylic acid. ~1250-1050: C-O stretches from the ether and carboxylic acid functionalities. [5]
| Elemental Analysis | Calculated for C₁₂H₁₈O₃: C, 68.54%; H, 8.63%. Experimental values should be within ±0.4% of the calculated values. |
Conclusion
This guide outlines a feasible and robust synthetic route to 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, a novel molecule with potential applications in various fields of chemical research. The proposed alkylation of an oxolane enolate provides a direct method for constructing the sterically hindered quaternary carbon center. The detailed characterization workflow and predicted analytical data serve as a benchmark for researchers to verify the successful synthesis and purity of the target compound. This systematic approach, combining predictive chemistry with established analytical protocols, ensures a high degree of scientific integrity and provides a clear path for the exploration of this and related chemical structures.
References
Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid... - ResearchGate . Available at: [Link]
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl- - the NIST WebBook . Available at: [Link]
1-Bicyclo(2.2.1)hept-2-ylethanone - PubChem . Available at: [Link]
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry . Available at: [Link]
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo- - the NIST WebBook . Available at: [Link]
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3 - ResearchGate . Available at: [Link]
Bicyclo(2.2.1)heptane, 1-iodo- | C7H11I - PubChem . Available at: [Link]
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)- - the NIST WebBook . Available at: [Link]
Bicyclo(2.2.1)heptane-2-carboxylic acid - the NIST WebBook . Available at: [Link]
Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 - PubChem . Available at: [Link]
"physicochemical properties of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid Abstract This technical guide provides a comprehensive overview of the predicted and analogous physi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the predicted and analogous physicochemical properties of the novel chemical entity, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. Due to the absence of published experimental data for this specific molecule, this guide establishes a scientific framework for its characterization. We will leverage data from the structurally related compound, Bicyclo[2.2.1]heptane-2-carboxylic acid, as a surrogate to inform our analysis. Furthermore, this guide details the requisite experimental protocols for the definitive determination of its key physicochemical parameters, including the ionization constant (pKa), lipophilicity (logP), and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound's behavior in biological and pharmaceutical systems.
Introduction and Structural Analysis
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a complex organic molecule featuring a rigid bicyclo[2.2.1]heptane (norbornane) moiety linked to a substituted oxolane (tetrahydrofuran) ring bearing a carboxylic acid functional group. The intricate three-dimensional structure, a consequence of the bridged bicyclic system, is expected to significantly influence its physicochemical properties and, by extension, its pharmacokinetic and pharmacodynamic profiles.
The presence of a carboxylic acid group immediately identifies this compound as acidic, with its ionization state being pH-dependent. The bulky and non-polar bicycloheptane and oxolane fragments suggest a notable degree of lipophilicity, which will be a critical factor in its membrane permeability and potential for protein binding. Understanding the interplay between these structural features is paramount for its development as a potential therapeutic agent.
Given the novelty of this compound, this guide will utilize Bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 824-62-4) as a primary structural analog for property estimation.[1][2][3][4] This analog shares the core bicycloalkane carboxylic acid motif, providing a scientifically grounded basis for our initial assessment.
Core Physicochemical Properties: A Predictive and Analog-Based Assessment
The following table summarizes the key physicochemical properties for our surrogate, Bicyclo[2.2.1]heptane-2-carboxylic acid, which serve as a baseline for estimating the properties of the target compound.
Expected to be higher due to the additional oxolane ring and alkyl chain.
Aqueous Solubility
Data not readily available, but expected to be moderate to low.
Likely to be lower than the surrogate due to increased lipophilicity.
Ionization Constant (pKa): Determination and Significance
The pKa is a measure of the acidity of a compound.[6] For a carboxylic acid, it represents the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (anionic) forms.[7] This parameter is critical as it influences solubility, absorption, distribution, and receptor binding. Carboxylic acids typically have pKa values in the range of 4 to 5.[5]
Experimental Protocol for pKa Determination via Potentiometric Titration
This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh and dissolve a sample of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a known concentration.
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode.
Titration: Add standardized sodium hydroxide solution in small, precise increments using a burette.
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between a non-polar (octanol) and a polar (aqueous) phase.[8] It is a key predictor of a drug's ability to cross cell membranes. A balanced logP (typically between 1 and 5) is often sought for optimal absorption and distribution.[9]
Experimental Protocol for logP Determination via the Shake-Flask Method
This classic method directly measures the partitioning of the compound between n-octanol and water.
Step-by-Step Methodology:
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
Partitioning: Dissolve a known amount of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in the aqueous phase (buffered to a pH where the compound is predominantly in its neutral form, i.e., at least 2 pH units below the pKa). Add an equal volume of the n-octanol phase.
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, allow the phases to separate completely, often aided by centrifugation.
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9]
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[10][11] Poor solubility can be a major hurdle in drug development.[12] It is important to distinguish between kinetic and thermodynamic solubility.
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screening assay.[11][13]
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer and is considered the gold standard.[11]
Experimental Protocol for Thermodynamic Solubility Determination
This method measures the maximum concentration of a compound that can be dissolved in a buffer at equilibrium.
Step-by-Step Methodology:
Sample Preparation: Add an excess of the solid 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid to a series of vials containing aqueous buffer at different pH values (e.g., pH 5.0, 7.4).
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[11]
Caption: Workflow for thermodynamic solubility determination.
Conclusion
While experimental data for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is not yet publicly available, a robust physicochemical profile can be anticipated based on its structural components. It is predicted to be a moderately lipophilic acid of low to moderate aqueous solubility. The experimental protocols detailed in this guide provide a clear and validated pathway for the definitive characterization of its pKa, logP, and solubility. The generation of this empirical data is an essential next step in evaluating its potential as a drug candidate and for guiding any future lead optimization efforts.
References
A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantific
In vitro solubility assays in drug discovery. PubMed.
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
Practical methods for the measurement of logP for surfactants. PubMed.
How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
LogP—Making Sense of the Value. ACD/Labs.
LogP/D. Cambridge MedChem Consulting.
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A.
Case Study: pKa's of Carboxylic Acids. Shodor.
pKa Value & Dissociation Constant (Ka) Of Carboxylic acids & How To Determine Acid Strength.. YouTube.
Bicyclo[2.2.1]heptane-2-carboxylic acid. PubChem.
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. PMC.
Escaping Flatland: A Technical Guide to 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid in Modern Drug Discovery
Executive Summary Over the past decade, the medicinal chemistry paradigm has shifted dramatically away from planar, heavily aromatic scaffolds toward structurally complex, three-dimensional architectures. This drive to "...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Over the past decade, the medicinal chemistry paradigm has shifted dramatically away from planar, heavily aromatic scaffolds toward structurally complex, three-dimensional architectures. This drive to "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) has fundamentally altered modern drug discovery, yielding candidates with superior solubility, metabolic stability, and target specificity[1].
This whitepaper provides an in-depth technical analysis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid , a highly sterically hindered, sp³-rich building block. By dissecting its structural properties, detailing a self-validating synthetic methodology, and exploring its pharmacological applications, this guide serves as a comprehensive resource for researchers integrating advanced bioisosteres into peptidomimetics and targeted protein degraders.
Chemical Identity and Conformational Analysis
Nomenclature and Synonyms
The target compound features a central oxolane (tetrahydrofuran) ring substituted at the C2 position with both a carboxylic acid moiety and a bicyclo[2.2.1]heptane (norbornyl) group. Due to the complexity of its bicyclic and heterocyclic ring systems, it is cataloged under several synonyms in chemical libraries:
High Fsp³ descriptors are increasingly recognized as critical parameters for clinical success[2]. The integration of the rigid norbornyl system with the slightly flexible oxolane ring creates a highly three-dimensional (3D) scaffold. The norbornyl group acts as a dense steric shield, while the oxolane oxygen provides a localized hydrogen-bond acceptor.
Table 1: Physicochemical Properties and Drug-Likeness Descriptors
Property
Value
Structural Significance
Molecular Formula
C₁₂H₁₈O₃
Defines a low-molecular-weight fragment ideal for modular synthesis.
Molecular Weight
210.27 g/mol
Well within Lipinski's Rule of 5; allows for downstream elaboration.
Fsp³ (Fraction sp³)
0.92 (11/12)
Exceptional 3D character; minimizes off-target intercalation[1].
H-Bond Donors
1
Limited to the carboxylic acid, maintaining high membrane permeability.
H-Bond Acceptors
3
Facilitates specific target engagement via the oxolane oxygen and carboxylate.
Rotatable Bonds
2
Highly rigidified structure reduces the entropic penalty of binding.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing highly congested C(sp³)-C(sp³) bonds requires strategic circumvention of steric hindrance. Classical approaches, such as the direct enolate alkylation of an oxolane-2-carboxylate with a norbornyl halide, inevitably fail due to competitive E2 elimination and the extreme steric bulk of the secondary norbornyl electrophile.
To ensure high yields and scientific rigor, we deploy a Grignard addition followed by an intramolecular Williamson etherification . This protocol is designed as a self-validating system, where each intermediate possesses distinct analytical signatures (e.g., NMR shifts, isotopic mass) that confirm reaction causality and success before proceeding to the next step.
Step-by-Step Experimental Workflow
Step 1: Grignard Addition (Nucleophilic Attack)
Procedure: To a solution of ethyl 5-chloro-2-oxopentanoate in anhydrous THF at -78 °C, 1.1 equivalents of 2-norbornylmagnesium bromide are added dropwise. The reaction is quenched with saturated aqueous NH₄Cl.
Causality: The extreme low temperature (-78 °C) is critical. It suppresses the Grignard reagent's basicity, preventing unwanted enolization of the α-keto ester, and kinetically favors the nucleophilic attack on the highly electrophilic ketone over the ester.
Self-Validation: Isolation of the intermediate (ethyl 5-chloro-2-hydroxy-2-(norbornan-2-yl)pentanoate) is verified via ¹³C NMR. The disappearance of the ketone carbonyl peak (~200 ppm) and the emergence of a new quaternary aliphatic carbon peak (~75–80 ppm) confirm successful C-C bond formation.
Step 2: Intramolecular 5-exo-tet Cyclization
Procedure: The purified tertiary alcohol is dissolved in anhydrous DMF and treated with 1.2 equivalents of Sodium Hydride (NaH) at 0 °C, then allowed to warm to room temperature.
Causality: NaH ensures rapid, irreversible deprotonation of the sterically hindered tertiary alcohol. The resulting alkoxide is perfectly positioned for a kinetically favored 5-exo-tet cyclization, displacing the primary chloride to form the oxolane ring.
Self-Validation: Reaction completion is monitored by LC-MS. The complete loss of the characteristic chlorine isotopic pattern (M / M+2 ratio of 3:1) validates the successful expulsion of the chloride leaving group and ring closure.
Step 3: Saponification and Acidification
Procedure: The resulting ethyl ester is dissolved in a 3:1:1 mixture of THF/MeOH/H₂O. Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at ambient temperature. Following completion, the mixture is acidified to pH 2 using 1M HCl and extracted with ethyl acetate.
Causality: The mixed solvent system ensures the homogeneous solvation of both the highly lipophilic organic ester and the inorganic base. LiOH is chosen over NaOH to provide milder conditions, preventing any potential ring-opening side reactions.
Self-Validation: The final product precipitates upon acidification. High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of the deprotonated acid [M-H]⁻ at m/z 209.1183 validates the final structure.
Workflow Visualization
Grignard-mediated synthesis and cyclization workflow for the target oxolane derivative.
Applications in Drug Discovery
The integration of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid into modern pharmacophores leverages its unique steric and conformational properties to solve specific pharmacokinetic challenges.
Peptidomimetics and Protease Resistance
When coupled with primary or secondary amines to form amides, the massive steric bulk of the norbornyl-oxolane system acts as a kinetic shield. Proteolytic enzymes (such as amidases and peptidases) require a specific spatial geometry to access and hydrolyze amide bonds. The rigid, umbrella-like coverage provided by the bicyclic system physically blocks the enzyme's catalytic triad from accessing the carbonyl carbon, drastically increasing the in vivo half-life of the resulting peptidomimetic drug.
PROTAC Linker Rigidification
In the development of Proteolysis Targeting Chimeras (PROTACs), linker design is paramount. Flexible alkyl linkers often suffer from high entropic penalties upon forming the necessary ternary complex (Target Protein–PROTAC–E3 Ligase). By incorporating this rigid, sp³-rich building block into the linker architecture, medicinal chemists can pre-organize the linker trajectory. This reduces the entropic cost of binding and enhances the overall degradation efficacy of the PROTAC molecule[3].
Pharmacological Integration Visualization
Pharmacological integration of the building block to enhance in vivo stability.
References
1,2-Difunctionalized bicyclo[1.1.
Lewis Acid-Catalyzed Strain-enabled (3+3) Annulation of Bicyclo[1.1.0]butanes with Indolylalcohols
Source: ChemRxiv
Automated One-pot Library Synthesis with Aldehydes as Radical Precursors
Source: ChemRxiv
A Technical Guide to 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid: Synthesis, Characterization, and Registration of a Novel Scaffold
Abstract This technical guide addresses the compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid , a molecule of interest for its potential applications in medicinal chemistry and materials science. A comprehe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide addresses the compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid , a molecule of interest for its potential applications in medicinal chemistry and materials science. A comprehensive search of public chemical databases reveals that this specific structure has not been assigned a Chemical Abstracts Service (CAS) number, suggesting its novelty. This guide provides a scientifically grounded framework for its synthesis, a rigorous protocol for its structural characterization, and a discussion of the formal process for registering a new chemical substance to obtain a CAS number. The methodologies are designed to be self-validating, providing researchers and drug development professionals with the foundational knowledge to explore this and similar novel chemical entities.
Introduction and Structural Analysis
The target molecule, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, combines two key structural motifs: a rigid bicyclo[2.2.1]heptane (also known as norbornane) core and a substituted oxolane (tetrahydrofuran) ring bearing a carboxylic acid.
Bicyclo[2.2.1]heptane Scaffold : This rigid, three-dimensional framework is a "privileged" structure in medicinal chemistry.[1] Its conformational rigidity allows for the precise spatial arrangement of substituents, which can lead to high-affinity and selective interactions with biological targets like receptors and enzymes.[1][2] Derivatives of this scaffold have been developed as potent antagonists for targets such as the prostaglandin D2 receptor, which is implicated in allergic inflammation.[1][3]
Oxolane-2-carboxylic Acid Moiety : The tetrahydrofuran ring is a common heterocyclic system in natural products and pharmaceuticals. When substituted with a carboxylic acid at the 2-position, it introduces a key functional group for forming salts, esters, or amides, and for engaging in hydrogen bonding interactions with biological targets.
The combination of these two fragments in the specified arrangement results in a novel chiral molecule with a complex stereochemistry. The unique three-dimensional shape and functional group presentation make it an attractive candidate for exploration as a novel building block in drug discovery programs.
The CAS Number: Identification of a Novel Entity
A thorough search of chemical databases, including the CAS Registry, indicates that a CAS number has not been assigned to 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. A CAS Registry Number (CAS RN) is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.[4] This uniqueness is critical for clear communication and is often required for regulatory submissions, international trade, and chemical safety protocols.[5]
The absence of a CAS number implies that the compound is likely a novel chemical entity that has not been previously synthesized and reported. For researchers who successfully synthesize and characterize this molecule, the next step would be to obtain a CAS number.
Protocol for Obtaining a CAS Number
The process for registering a new substance involves submitting a request to CAS Registry Services.[6]
Gather Required Information : Prepare all necessary data, including the chemical structure, spectroscopic data (NMR, MS, IR), and any available physical properties to unequivocally identify the substance.
Complete Submission Forms : Fill out the appropriate request forms provided by CAS, which may include forms for regulatory purposes like the EPA's Premanufacture Notification (PMN).[6]
Submit the Request : The complete package is submitted to CAS for review by their scientists.
Assignment : If the substance is determined to be new and is sufficiently characterized, CAS will assign a new, unique CAS RN and add the substance to the official registry.[5][7]
Proposed Synthetic Pathway
Given the absence of a reported synthesis, a plausible and logical retrosynthetic approach is proposed. The key disconnection is at the C-C bond between the bicyclic system and the oxolane ring. A practical strategy involves the nucleophilic addition of a bicyclo[2.2.1]heptyl organometallic reagent to a suitable oxolane-based electrophile.
Step-by-Step Synthesis Protocol
Step 1: Preparation of 2-Bromobicyclo[2.2.1]heptane
This starting material can be synthesized from bicyclo[2.2.1]heptene (norbornene) via hydrobromination, typically using HBr under radical or polar conditions to control the stereochemistry.
Step 2: Formation of the Grignard Reagent
2-Bromobicyclo[2.2.1]heptane is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form the Grignard reagent, bicyclo[2.2.1]heptan-2-ylmagnesium bromide.
Step 3: Synthesis of the Oxolane Electrophile
A suitable electrophile is ethyl 2-oxo-oxolane-3-carboxylate. This can be prepared from commercially available starting materials.
Step 4: Nucleophilic Addition
The Grignard reagent is added slowly to a cooled solution of the oxolane electrophile. This reaction forms the carbon-carbon bond at the 2-position of the oxolane ring. An acidic workup will subsequently hydrolyze the ester and induce decarboxylation to yield 2-{bicyclo[2.2.1]heptan-2-yl}oxolan-2-ol.
Step 5: Oxidation to the Carboxylic Acid
The tertiary alcohol is then oxidized to the desired carboxylic acid. This is a challenging step and may require a strong oxidizing agent, such as RuO4 (generated in situ from RuCl3 and NaIO4), which is known to cleave rings and could be adapted for this transformation.[8]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Protocol for Structural Characterization
To unambiguously confirm the structure of the synthesized compound and provide the necessary data for CAS registration, a comprehensive spectroscopic analysis is required.
Expected Spectroscopic Data
The following table summarizes the expected data from key analytical techniques.
Technique
Expected Observations
Rationale
¹H NMR
~10-13 ppm (broad singlet, 1H) : Carboxylic acid proton.[9] ~2.0-4.5 ppm (multiplets) : Protons on the oxolane ring. ~1.0-2.5 ppm (complex multiplets) : Protons of the bicyclo[2.2.1]heptane system.
The acidic proton is highly deshielded.[10] The oxolane protons are adjacent to an oxygen atom, shifting them downfield. The bicyclic protons will show complex splitting due to rigid conformations.
¹³C NMR
~170-185 ppm : Carboxylic acid carbonyl carbon.[11] ~70-90 ppm : Quaternary carbon of the oxolane ring bonded to oxygen and the bicyclic group. ~60-70 ppm : Other carbons of the oxolane ring. ~20-50 ppm : Carbons of the bicyclo[2.2.1]heptane system.
The carbonyl carbon is highly deshielded. Carbons attached to electronegative oxygen atoms appear in the 60-90 ppm range. Aliphatic carbons of the bicyclic system appear in the upfield region.
IR Spectroscopy
~2500-3300 cm⁻¹ (very broad) : O-H stretch of the carboxylic acid.[11] ~1700-1725 cm⁻¹ (strong) : C=O stretch of the carboxylic acid.[9] ~1210-1320 cm⁻¹ : C-O stretch.
The broad O-H band is characteristic of the hydrogen-bonded dimer of a carboxylic acid. The C=O stretch is a strong, sharp signal.
Mass Spectrometry
[M+H]⁺ or [M-H]⁻ : The molecular ion peak corresponding to the calculated molecular weight (C₁₂H₁₈O₃, MW = 210.27 g/mol ).
Provides confirmation of the molecular formula and weight of the compound.
Characterization Workflow
Caption: Self-validating workflow for compound characterization.
Potential Applications in Drug Discovery
The unique structural features of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid make it a compelling scaffold for drug development:
Constrained Scaffolding : The rigid bicyclo[2.2.1]heptane core can serve as a non-aromatic bioisostere for a phenyl ring, reducing metabolic liability while maintaining a fixed orientation of substituents.[12]
Novel Chemical Space : As a novel molecule, it allows for the exploration of new areas of chemical space, leading to the potential discovery of ligands with novel binding modes or improved selectivity for their targets.
Fragment-Based Drug Design : The molecule can be used as a starting point in fragment-based screening campaigns, where its fragments can be elaborated to develop more potent and selective drug candidates.
Conclusion
While a CAS number for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is not currently available, this guide provides the necessary intellectual framework for its creation and validation. By following the proposed synthetic and characterization protocols, researchers can confidently produce and identify this novel compound. The subsequent registration with the Chemical Abstracts Service will formally add this promising new scaffold to the global library of chemical substances, making it available for further exploration by the scientific community in the pursuit of new therapeutics and advanced materials.
References
Ambast, P. K., Kapoor, S., Das, R., Chatterjee, D. R., & Shard, A. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.
BenchChem. (n.d.). Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry.
Proregulations. (n.d.). CAS Number Application.
CAS. (n.d.). CAS Registry Services.
REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.
ACS Publications. (n.d.). Bicyclo[2.2.1]heptane and 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives: Orally Active, Potent, and Selective Prostaglandin D2 Receptor Antagonists. Journal of Medicinal Chemistry.
Wikipedia. (n.d.). CAS Registry Number.
ACS Publications. (n.d.). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry.
ChemRxiv. (n.d.). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St.
ASEAN Cosmetics Association. (n.d.). What is a CAS Registration Number (CAS RN)?.
ACS Publications. (n.d.). Synthesis of 2-Substituted (±)-(2R,3R,5R)-Tetrahydrofuran-3,5-dicarboxylic Acid Derivatives. The Journal of Organic Chemistry.
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
An In-Depth Technical Guide to the Stereochemistry of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid Isomers
Abstract: The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry, valued for its rigid three-dimensional structure that enables precise spatial orientation of substituents for op...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry, valued for its rigid three-dimensional structure that enables precise spatial orientation of substituents for optimal interaction with biological targets.[1][2][3] When combined with other chiral moieties, such as a substituted oxolane, the resulting molecule presents significant stereochemical complexity. This guide provides a comprehensive analysis of the stereochemistry of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. We will dissect the sources of isomerism within this structure, outline strategies for stereocontrolled synthesis, and detail the definitive analytical techniques required for the separation and unambiguous characterization of its distinct stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of complex stereochemistry to advance their discovery programs.
Part 1: Foundational Stereochemistry: Deconstructing the Isomeric Complexity
The structural intricacy of the title compound arises from the fusion of two distinct chiral systems. A thorough understanding of each component is essential before considering the molecule as a whole.
The Bicyclo[2.2.1]heptane (Norbornane) Scaffold
The norbornane system is a bridged bicyclic hydrocarbon. Its rigid conformation locks the cyclohexane ring into a boat-like shape, eliminating the ring-flipping common to simpler cycloalkanes. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a target protein.[1]
Substituents on the C2 carbon (and other non-bridgehead positions) are designated as either exo or endo:
Exo: The substituent is positioned on the opposite side (anti) of the one-carbon (C7) bridge. This is generally the less sterically hindered position.[4]
Endo: The substituent is on the same side (syn) as the one-carbon (C7) bridge, resulting in greater steric hindrance.[4]
This exo/endo relationship is a form of diastereomerism. Furthermore, the norbornane core itself contains three chiral centers: the two bridgehead carbons (C1 and C4) and the substituted carbon (C2).
The 2-Substituted Oxolane-2-carboxylic Acid Moiety
The oxolane (tetrahydrofuran) ring, when substituted at the C2 position with both the bicyclo[2.2.1]heptyl group and a carboxylic acid, introduces an additional stereocenter at this position.
Unraveling the Full Isomeric Complexity
The combination of these structural features results in a molecule with four principal chiral centers:
C1 of the bicyclo[2.2.1]heptane ring.
C4 of the bicyclo[2.2.1]heptane ring.
C2 of the bicyclo[2.2.1]heptane ring.
C2 of the oxolane ring.
Theoretically, this leads to 2⁴ = 16 possible stereoisomers. These can be broadly categorized into two main families of diastereomers based on the norbornane substitution, with each family containing eight isomers.
Isomer Family
Chiral Center 1 (C1)
Chiral Center 2 (C4)
Chiral Center 3 (C2-norb)
Chiral Center 4 (C2-oxo)
Total Isomers
Exo Series
R/S
R/S
R/S
R/S
8 (4 diastereomeric pairs)
Endo Series
R/S
R/S
R/S
R/S
8 (4 diastereomeric pairs)
Navigating this complex isomeric landscape requires robust strategies for both synthesis and analysis to isolate and validate the desired stereoisomer for downstream applications.
Part 2: Stereocontrolled Synthesis Strategies
The ultimate stereochemistry of the final molecule is dictated by the methods used to construct the bicyclic and heterocyclic rings.
Establishing the Norbornane Core: The Diels-Alder Reaction
The cornerstone of norbornane synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, typically between cyclopentadiene and a substituted alkene.[4] The stereochemical outcome of this reaction is governed by the reaction conditions:
Kinetic Control: Lower temperatures favor the formation of the endo isomer due to favorable secondary orbital interactions in the transition state.[4]
Thermodynamic Control: Higher temperatures allow the reaction to equilibrate, leading to the more sterically stable exo isomer as the major product.[4]
For enantiopure synthesis, a chiral Lewis acid catalyst or a chiral auxiliary attached to the dienophile can be employed to induce facial selectivity, yielding an enantiomerically enriched product.[5][6]
Constructing the Final Molecule
A plausible synthetic route would involve the initial synthesis of an exo- or endo-bicyclo[2.2.1]heptane-2-carboxylic acid precursor.[7][8] This precursor could then be elaborated to introduce the oxolane ring. The specific sequence and choice of reagents at each step are critical for controlling the configuration of the four stereocenters.
Below is a conceptual workflow illustrating a potential synthetic approach.
The Stereochemical Dichotomy of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid: A Technical Guide to Endo/Exo Isomerism
Executive Summary In modern drug discovery, the transition from planar aromatic scaffolds to 3D-rich, sp³-hybridized architectures is a critical strategy for improving target specificity, aqueous solubility, and metaboli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from planar aromatic scaffolds to 3D-rich, sp³-hybridized architectures is a critical strategy for improving target specificity, aqueous solubility, and metabolic stability. 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (CAS 1934525-25-3) represents a highly specialized, rigidified building block that perfectly embodies this paradigm.
However, the integration of a bicyclo[2.2.1]heptane (norbornane) core with a fully substituted oxolane (tetrahydrofuran) ring introduces profound stereochemical complexity. This whitepaper provides an in-depth mechanistic analysis of the endo vs. exo isomerism inherent to this molecule, detailing the thermodynamic causality behind isomer formation, and establishing a self-validating analytical protocol for their separation and characterization.
Structural Topography & Isomeric Complexity
The architecture of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid features two distinct ring systems fused by a C–C bond, generating multiple stereocenters:
The Norbornyl C2 Position: The point of attachment on the bicyclic core. The substituent can be oriented either exo (pointing outward, anti to the C5–C6 ethylene bridge) or endo (pointing downward, syn to the C5–C6 bridge).
The Oxolane C2 Position: A highly congested quaternary stereocenter bonded to the oxolane oxygen, the oxolane C3 carbon, the carboxylic acid moiety, and the norbornyl core.
Because the oxolane-2-carboxylic acid moiety is exceptionally bulky, its orientation relative to the rigid norbornane framework dictates the molecule's overall 3D conformation, lipophilicity, and potential binding vectors in a protein active site.
Fig 1: Thermodynamic vs. kinetic pathways for norbornyl stereoisomer formation.
Thermodynamic vs. Kinetic Causality
Understanding the causality behind the formation of endo and exo isomers is paramount for synthetic control [1].
Thermodynamic Control (Exo Preference): The exo face of the norbornane system is significantly less sterically hindered. When the massive oxolane-2-carboxylic acid group is placed in the endo position, it suffers from severe steric repulsion (van der Waals clashes) with the endo-protons at C5 and C6. Consequently, under equilibrating conditions (e.g., reversible radical coupling or prolonged transition-metal catalysis), the exo-isomer is overwhelmingly favored due to its lower ground-state energy.
Kinetic Control (Endo Preference): If the norbornyl core is constructed via a concerted cycloaddition (such as a Diels-Alder reaction of cyclopentadiene with a substituted alkene, followed by hydrogenation), the endo-isomer is often kinetically favored . This is driven by secondary orbital interactions during the transition state, which temporarily override the steric penalty of the endo approach.
Analytical Differentiation: The Self-Validating NMR Paradigm
Differentiating the endo and exo isomers of the norbornyl attachment requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, relying on two highly predictable physical phenomena: the Karplus relationship and the
γ
-gauche effect.
1H NMR: The Karplus Relationship and Bridgehead Coupling
The most diagnostic proton in the molecule is the norbornyl H2 proton (the proton residing on the same carbon as the oxolane attachment). Its multiplicity is dictated by its dihedral angle with the adjacent bridgehead proton (H1) [2, 3].
For the Exo-Isomer: The substituent is exo, meaning the H2 proton is endo. The dihedral angle between H1 and H2-endo is approximately 90°. According to the Karplus equation, this results in a coupling constant (
J
) of ~0 Hz . The signal typically appears as a doublet of doublets (coupling only to the H3 protons).
For the Endo-Isomer: The substituent is endo, meaning the H2 proton is exo. The dihedral angle between H1 and H2-exo is roughly 45°, yielding a measurable coupling constant of ~3.5 to 4.5 Hz .
13C NMR: The
γ
-Gauche Effect
Carbon-13 NMR provides an orthogonal validation method. As established by Roberts et al., steric compression between spatially proximate electron clouds causes increased magnetic shielding, shifting the resonance upfield [4].
In the endo-isomer , the bulky oxolane group is in a
γ
-gauche relationship with the C6 carbon of the norbornane ring, shifting the C6 resonance upfield by 2–5 ppm compared to the exo-isomer.
In the exo-isomer , the substituent interacts with the syn-proton at C7, causing a relative upfield shift of the C7 bridge carbon [5].
Quantitative Data Summary
Diagnostic Parameter
Exo-Isomer (Substituent exo)
Endo-Isomer (Substituent endo)
Structural Causality
1
H NMR:
J
(H1, H2)
~0 Hz
~4.0 Hz
Dihedral angle (Karplus equation) [3]
1
H NMR: W-Coupling
Present (H2-endo to H6-endo)
Absent
Zig-zag orbital overlap requirement [2]
13
C NMR: C6 Shift
Downfield (Reference)
Upfield (
Δδ
≈ -3 ppm)
γ
-gauche steric compression [4]
13
C NMR: C7 Shift
Upfield (
Δδ
≈ -2 ppm)
Downfield (Reference)
Steric interaction with exo group [4]
Experimental Protocol: Isolation and Verification Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains a built-in quality control (QC) metric that must be satisfied before proceeding.
Step 1: Sample Preparation & Initial QC
Dissolve 50 mg of the diastereomeric mixture of 2-{bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in 1.0 mL of LC-MS grade Methanol.
Validation Check: Inject 1
μ
L onto a UPLC-MS (ESI+). Confirm the presence of the target mass (
[M+H]+
= 211.1 m/z) and assess the initial endo:exo diastereomeric ratio via UV integration at 210 nm.
Inject the sample onto a preparative SFC system equipped with a Chiralpak AD-H column (250 x 21 mm, 5
μ
m).
Elute using a mobile phase of 85% CO
2
/ 15% Methanol (with 0.1% Formic Acid to suppress ionization of the carboxylic acid) at a flow rate of 70 mL/min.
Collect the baseline-resolved peaks.
Validation Check: Re-inject an aliquot of each collected fraction onto an analytical SFC system. Proceed only if the diastereomeric excess (de) is >99%.
Evaporate the fractions and dissolve 10 mg of each purified isomer in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS).
Acquire 1D
1
H, 1D
13
C, and 2D NOESY spectra at 298 K on a 500 MHz (or higher) spectrometer.
Validation Check: Calibrate the residual solvent peak (7.26 ppm for
1
H). Integrate the spectrum to ensure the total proton count equals 17 (excluding the exchangeable COOH proton).
Assignment: Extract the
J
-coupling of the norbornyl H2 proton (typically between 1.5–2.5 ppm). Assign the isomer with
J
(H1,H2) < 1 Hz as the exo-isomer, and the isomer with
J
(H1,H2) ≈ 4 Hz as the endo-isomer. Confirm by identifying NOE cross-peaks between the oxolane protons and the norbornyl bridgehead protons in the NOESY spectrum.
Fig 2: Self-validating workflow for the isolation and NMR characterization of norbornyl isomers.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[Link]
Davis, J. C., & Van Auken, T. V. (1965). Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society.[Link]
Anet, F. A. L., Lee, H. H., & Sudmeier, J. L. (1965). Coupling constants in the nuclear magnetic resonance spectra of endo- and exo-norbornene derivives. Journal of the American Chemical Society.[Link]
Roberts, J. D., Grutzner, J. B., Jautelat, M., Dence, J. B., & Smith, R. A. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in norbornyl derivatives. Journal of the American Chemical Society.[Link]
Siehl, H.-U., et al. (2018). Identifying Stereoisomers by ab-initio Calculation of Secondary Isotope Shifts on NMR Chemical Shieldings. Molecules (NIH Public Access).[Link]
Foundational
An In-depth Technical Guide to the Spectroscopic Characterization of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Abstract This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. As a molecule of interest in medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is synthesized from established spectroscopic principles and data from analogous structures, offering a robust framework for researchers and drug development professionals engaged in the synthesis and characterization of this and related molecules.
Introduction: The Structural Landscape
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a complex organic molecule featuring a rigid bicyclo[2.2.1]heptane (norbornane) moiety linked to a substituted oxolane (tetrahydrofuran) ring bearing a carboxylic acid group. The unique stereochemistry and conformational rigidity of the norbornane framework, coupled with the functional groups on the oxolane ring, are expected to give rise to a distinct and interpretable set of spectroscopic signatures. This guide will deconstruct the anticipated spectra, providing a detailed rationale for the expected chemical shifts, absorption bands, and fragmentation patterns.
Predicted Spectroscopic Data
Due to the novelty of this specific compound, experimental data is not yet publicly available. The following sections present a detailed prediction of the key spectroscopic features based on the analysis of its constituent structural motifs and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.
2.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the numerous stereocenters and the rigid, non-planar structure of the bicyclo[2.2.1]heptane system. The signals will likely exhibit significant overlap, particularly in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Notes
Carboxylic Acid (-COOH)
10.0 - 12.0
Broad Singlet
-
Chemical shift is highly dependent on solvent and concentration.
Oxolane Ring Protons
1.8 - 2.4, 3.8 - 4.2
Multiplets
-
Diastereotopic protons of the oxolane ring will show complex splitting patterns.
Bicyclo[2.2.1]heptane Bridgehead Protons
2.2 - 2.5
Broad Multiplets
-
Characteristic signals for the bridgehead protons.
Bicyclo[2.2.1]heptane Methylene and Methine Protons
1.0 - 2.0
Complex Multiplets
-
Significant signal overlap is expected in this region.
2.1.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals for each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
Carboxylic Acid Carbonyl (-C OOH)
170 - 180
The quaternary carbon of the carboxylic acid will be a low-intensity signal.
Quaternary Carbon (Oxolane Ring)
80 - 90
The carbon atom of the oxolane ring attached to the bicycloheptane and carboxylic acid groups.
Oxolane Ring Carbons (-C H₂-O-)
65 - 75
The carbon atom adjacent to the oxygen in the oxolane ring.
Oxolane Ring Carbons (-C H₂-)
25 - 40
The other carbon atoms in the oxolane ring.
Bicyclo[2.2.1]heptane Bridgehead Carbons
40 - 50
Characteristic chemical shifts for the bridgehead carbons.
Bicyclo[2.2.1]heptane Methylene and Methine Carbons
25 - 45
A series of signals corresponding to the remaining carbons of the bicycloheptane framework.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
Notes
O-H Stretch (Carboxylic Acid)
2500 - 3300
Broad
A very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
C-H Stretch (Aliphatic)
2850 - 3000
Strong
Corresponding to the C-H bonds of the bicycloheptane and oxolane rings.
C=O Stretch (Carboxylic Acid)
1700 - 1725
Strong
A strong, sharp absorption for the carbonyl group.
C-O Stretch (Ether and Carboxylic Acid)
1050 - 1300
Strong
Multiple strong bands are expected due to the C-O bonds in the oxolane ring and the carboxylic acid.
The NIST WebBook provides IR spectral data for the related compound, Bicyclo(2.2.1)heptane-2-carboxylic acid, which shows a characteristic broad O-H stretch and a strong C=O stretch, supporting these predictions.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Molecular Ion:
Formula: C₁₂H₁₈O₃
Exact Mass: 210.1256 u
Molecular Weight: 210.27 g/mol
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 210. Key fragmentation pathways would likely involve:
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 165.
Cleavage of the oxolane ring.
A retro-Diels-Alder reaction of the bicyclo[2.2.1]heptane system, a characteristic fragmentation for norbornane derivatives.[3]
Loss of water (H₂O) from the molecular ion.
The mass spectrum of the related bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide shows fragmentation patterns consistent with the loss of the amide group and cleavage of the bicyclic ring, which provides a basis for these predictions.[4][5]
Experimental Protocols
To obtain high-quality spectroscopic data for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, the following experimental protocols are recommended.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum. For more detailed structural elucidation, two-dimensional experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
Detailed Steps:
Sample Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Place a small amount of the solid sample directly onto the crystal.
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify the wavenumbers of the major absorption bands.
Mass Spectrometry Data Acquisition
Caption: Workflow for mass spectrometry data acquisition.
Detailed Steps:
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would be suitable. Alternatively, Electrospray Ionization (ESI) coupled with liquid chromatography or direct infusion can be used, which is a softer ionization technique that is more likely to yield a prominent molecular ion peak.
Data Analysis: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been compiled. The provided experimental protocols offer a standardized approach to acquiring high-quality data for this and related compounds. This guide serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the unambiguous characterization of this novel molecule.
References
National Institute of Standards and Technology. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]1]
National Institute of Standards and Technology. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]2]
Pellissier, H. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(13), 6033-6045. [Link]3]
PubChem. (n.d.). 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid. Retrieved from [Link]]
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]]
Hameed, I. H., et al. (2018). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide with retention time (RT)= 5.232. ResearchGate. Retrieved from [Link]4]
Al-Janabi, A. A. H., et al. (2018). Mass spectrum of Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide with retention time (RT)= 5.284. ResearchGate. Retrieved from [Link]5]
The Enduring Scaffold: A Technical Guide to Bicyclo[2.2.1]heptane Carboxylic Acids in Modern Chemistry
An In-depth Review for Researchers, Scientists, and Drug Development Professionals The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bridged cyclic system, has carved a significant niche in th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bridged cyclic system, has carved a significant niche in the landscape of modern organic chemistry. Its unique three-dimensional architecture offers a robust scaffold for the precise spatial arrangement of functional groups, a property that has been extensively leveraged in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and diverse applications of bicyclo[2.2.1]heptane carboxylic acids, offering insights for both seasoned researchers and those new to this versatile molecular building block.
The Foundation: Synthesis via Diels-Alder Cycloaddition
The primary and most efficient route to the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between a cyclopentadiene and a dienophile.[1] For the synthesis of bicyclo[2.2.1]heptane-2-carboxylic acid, the classic approach involves the reaction of cyclopentadiene with acrylic acid.[2] This reaction is notable for its stereoselectivity, typically yielding a mixture of endo and exo isomers.[2]
Understanding Endo and Exo Stereoisomers
The stereochemistry of substituents on the bicyclo[2.2.1]heptane ring is crucial to its function and is defined by their orientation relative to the bridges of the bicyclic system.[2]
Endoisomer: The carboxylic acid group is oriented syn (on the same side) to the longest bridge (C7). This configuration results in greater steric hindrance.[2]
Exoisomer: The carboxylic acid group is oriented anti (on the opposite side) to the longest bridge (C7), leading to a less sterically hindered molecule.[2]
The Diels-Alder reaction between cyclopentadiene and acrylic acid kinetically favors the formation of the endo isomer due to secondary orbital interactions.[3] However, the exo isomer is the thermodynamically more stable product.[2] This difference in stability allows for the isomerization of the endo isomer to the exo isomer under basic conditions.[4]
Navigating the Stereochemical Landscape: Separation and Characterization
The distinct stereochemical properties of endo and exo isomers necessitate reliable methods for their separation and characterization.
Isomer Separation
While the initial Diels-Alder reaction often produces a mixture of isomers, obtaining a single, pure isomer is often crucial for specific applications.[3] Common strategies include:
Thermodynamic vs. Kinetic Control: As mentioned, the endo isomer is the kinetic product, while the exo is the thermodynamic product.[2][3] By carefully controlling the reaction conditions (temperature, time), the ratio of isomers can be influenced.
Isomerization and Selective Hydrolysis: A mixture of methyl 5-norbornene-2-carboxylate isomers can be subjected to base-promoted isomerization. Subsequent kinetically selective hydrolysis can then favor the formation of the exo-carboxylic acid.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between endo and exo isomers.[2][3]
Spectroscopic Feature
Endo Isomer
Exo Isomer
Rationale
¹H NMR: C2-H Chemical Shift
Typically shifted further downfield.
Typically shifted further upfield.
The C2 proton in the endo isomer experiences different anisotropic effects due to its proximity to the C7 bridge compared to the less hindered exo position.[2]
¹H NMR: Coupling Constants
Specific coupling patterns, including long-range "W-coupling" (four-bond coupling), can be indicative of the stereochemistry.[3]
Distinct coupling patterns from the endo isomer.[3]
The rigid bicyclic framework leads to characteristic dihedral angles between protons, resulting in predictable coupling constants.
Nuclear Overhauser Effect (NOE)
An NOE between the proton at C2 and the anti-proton at C7 would suggest an endo configuration.
An NOE between the proton at C2 and the syn-proton at C7 would suggest an exo configuration.[3]
NOE experiments provide through-space correlations between protons, offering definitive proof of their relative stereochemistry.[3]
Applications in Drug Discovery: A Privileged Scaffold
The rigid bicyclo[2.2.1]heptane scaffold is considered a "privileged motif" in medicinal chemistry.[5] Its three-dimensional structure allows for the precise positioning of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets.[5] This rigidity can also confer favorable pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[5]
Prostaglandin D2 (PGD2) Receptor Antagonists
A significant application of bicyclo[2.2.1]heptane carboxylic acid derivatives is in the development of potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, specifically the DP2 receptor (also known as CRTH2).[5][6] PGD2 is a key mediator in allergic inflammation, making its blockade a promising therapeutic strategy for conditions like asthma and allergic rhinitis.[5][6]
Derivatives incorporating a sulfonylamino or carbonylamino group attached to the bicyclo[2.2.1]heptane ring have shown potent antagonism of the PGD2 receptor.[7][8] These antagonists competitively inhibit the binding of PGD2 to the DP2 receptor, thereby blocking the pro-inflammatory signaling cascade.[5]
This protocol outlines a competitive radioligand binding assay to determine the affinity of bicyclo[2.2.1]heptane derivatives for the PGD2 (DP2) receptor.[5]
Materials:
HEK293 cells stably expressing the human DP2 receptor.
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
Radioligand: [³H]PGD2.
Non-specific binding control: unlabeled PGD2.
Test compounds (bicyclo[2.2.1]heptane derivatives).
Procedure:
Prepare cell membranes from HEK293-DP2 cells.
In a 96-well plate, add assay buffer, [³H]PGD2, and either vehicle, unlabeled PGD2 (for non-specific binding), or the test compound at various concentrations.
Add the cell membrane preparation to initiate the binding reaction.
Incubate the plate at room temperature with gentle agitation.
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Dry the filters and add scintillation cocktail.
Quantify the bound radioactivity using a scintillation counter.
Calculate the specific binding and determine the IC50 value for the test compound.
PGD2 Receptor Signaling and Antagonist Action
Materials Science: Building Blocks for Advanced Polymers
The unique structural features of bicyclo[2.2.1]heptane derivatives also make them valuable monomers for the synthesis of advanced polymers. Polynorbornenes, synthesized through ring-opening metathesis polymerization (ROMP) or vinyl polymerization of norbornene derivatives, exhibit high thermal stability and optical transparency, making them suitable for applications such as optical fibers, lenses, and displays.[4] The stereochemistry of the monomer can influence the polymerization process and the properties of the resulting polymer. For instance, the exo-isomer of a norbornene carboxylic ester demonstrates higher reactivity in living ROMP than the endo-isomer.[4]
Future Directions
The versatility of the bicyclo[2.2.1]heptane carboxylic acid scaffold continues to inspire new avenues of research. The development of novel synthetic methodologies, including asymmetric syntheses to access enantiomerically pure derivatives, remains an active area of investigation.[9][10] Furthermore, the exploration of this framework in the design of new therapeutic agents targeting a broader range of diseases is a promising frontier.[11][12] The unique conformational constraints imposed by the bicyclic system will undoubtedly continue to provide a valuable tool for dissecting complex biological interactions and for the rational design of functional molecules.
References
Nakano, H., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters, 23(23), 9123–9127. [Link]
Chen, J., et al. (2014). Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. The Journal of Organic Chemistry, 79(14), 6559–6571. [Link]
Chen, J., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(14), 6559-6571. [Link]
Ono, M., et al. (2003). Bicyclo[2.2.1]heptane and 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives: Orally Active, Potent, and Selective Prostaglandin D2 Receptor Antagonists. Journal of Medicinal Chemistry, 46(12), 2436-2445. [Link]
Nakano, H., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. Organic Letters, 23(23), 9123-9127. [Link]
Google Patents. (n.d.). EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives.
Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2436-45. [Link]
Ono, M., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-53. [Link]
Mariani, E., et al. (1981). Synthesis and pharmacological activity of (bicyclo [2.2.1] hept-2-ylidene)acetic acid amides and 2-(bicyclo [2.2.1] hept-2-ylidene)ethanamines. Il Farmaco; edizione scientifica, 36(4), 283-91. [Link]
Ivon, Y., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(3), 623-648. [Link]
Ito, K., et al. (2014). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 4, 257-263. [Link]
Escaping Flatland: The Strategic Discovery and Application of Novel Bicyclo[2.2.1]heptane-Based Compounds in Medicinal Chemistry
Executive Summary: The 3D Paradigm Shift The paradigm shift in medicinal chemistry from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is fundamentally reshaping drug discovery. As a Senio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The 3D Paradigm Shift
The paradigm shift in medicinal chemistry from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is fundamentally reshaping drug discovery. As a Senior Application Scientist, I have observed firsthand how high aromatic ring counts correlate with severe developability liabilities: poor aqueous solubility, rapid cytochrome P450 (CYP450)-mediated bioactivation, and off-target hERG toxicity[1].
To mitigate these risks, the bicyclo[2.2.1]heptane (norbornane) scaffold has emerged as a premier saturated bioisostere. Historically viewed as a complex structural curiosity, modern synthetic methodologies have unlocked its potential as a highly effective mimic for meta-phenyl and specific cycloalkane rings[1][2]. This technical guide delineates the mechanistic rationale, synthetic methodologies, and pharmacological validation required to successfully integrate bicyclo[2.2.1]heptane derivatives into modern drug discovery pipelines.
Mechanistic Rationale: Why Bicyclo[2.2.1]heptane?
The decision to replace a phenyl ring with a bicyclo[2.2.1]heptane core is driven by precise geometric and physicochemical causality.
Geometric Complementarity: The bicyclo[2.2.1]heptane scaffold possesses a unique spatial arrangement. Due to inherent ring strain, its exit vectors closely mimic the meta-phenyl geometry rather than the para-phenyl geometry[1]. Replacing a planar phenyl ring with this bridged bicyclic system reduces the enthalpic penalty of protein-ligand binding by pre-organizing the ligand into a bioactive, 3D conformation[3].
Physicochemical Optimization: The lack of a π-electron cloud fundamentally alters the molecule's ADME profile. It mitigates non-specific lipophilic interactions and prevents oxidative bioactivation by CYP450 enzymes, effectively abolishing the formation of reactive quinone or arene oxide metabolites[4]. Furthermore, the 3D nature of the scaffold disrupts flat crystal lattice packing, which frequently results in a lower melting point and enhanced aqueous solubility[1].
Caption: ADME/PK improvements via bicyclo[2.2.1]heptane bioisosteric replacement.
Synthetic Methodologies: Engineering the Bicyclic Core
The synthesis of bicyclo[2.2.1]heptanes requires strict stereocontrol. The choice of synthetic route is dictated entirely by the required substitution pattern (exit vectors) needed to interface with the biological target.
Route A: Diels-Alder [4+2] Cycloaddition (For 2,3- or 2,5-substitution)
The classical approach involves the reaction of cyclopentadiene with a dienophile. The causality governing this reaction is thermodynamic versus kinetic control: endo-products are kinetically favored due to secondary orbital interactions, while exo-products are thermodynamically more stable.
Protocol 1: Stereoselective Synthesis of trans-Disubstituted Bicyclo[2.2.1]heptanes
Objective: Generate rigid analogues for CNS targets, such as dopamine uptake inhibitors[5].
Precursor Preparation: Dissolve (E)-cinnamoyl chloride (dienophile) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Absolute exclusion of moisture is required to prevent the rapid hydrolysis of the highly reactive acyl chloride precursor.
Cycloaddition: Add freshly cracked cyclopentadiene (1.5 eq) dropwise at 0 °C, then reflux for 4 hours. Causality: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature; thermally cracking it immediately before use ensures a high concentration of the active monomeric diene.
In-Process Control (Self-Validation): Analyze the crude reaction mixture via 1H NMR. The cis-trans relationship is validated by the coupling constants between protons on C2 and C3. A coupling constant of ~8 Hz confirms the desired trans-isomer, whereas a coupling of ~12 Hz indicates the cis-isomer[5].
Purification: Isolate the target via silica gel chromatography using a hexane/ethyl acetate gradient.
When mimicking para- or meta-phenyls with linear exit vectors, 1,4-disubstitution is critical. Standard Diels-Alder chemistry cannot achieve this due to severe steric constraints at the bridgehead carbons. Thus, an Electrophilic Double Bond Functionalization – Intramolecular Enolate Alkylation (EDIEA) sequence must be utilized[3].
Protocol 2: Synthesis of 1,4-Disubstituted Bicyclo[2.2.1]heptanes via EDIEA
Precursor Activation: Treat 4-methylenecyclohexane carboxylate with N-bromosuccinimide (NBS) and water to yield the corresponding bromohydrin. Protect the newly formed hydroxyl group using TBDMS-Cl and imidazole. Causality: Hydroxyl protection is critical; failure to do so will result in alkoxide formation during the subsequent strong-base step, which will quench the enolate and halt cyclization.
Cyclization: Cool a solution of the protected bromohydrin in anhydrous THF to -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.2 eq). Causality: The sterically bulky LDA selectively deprotonates the alpha-carbon of the carboxylate without acting as a nucleophile. The resulting carbanion undergoes a rapid intramolecular SN2 attack on the bromine-bearing carbon, forming the strained bicyclo[2.2.1]heptane core[3].
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the brominated precursor (identified by its distinct 1:1 M/M+2 isotopic pattern) and the appearance of the cyclized mass (M - HBr) provides real-time validation of ring closure.
Deprotection: Remove the TBDMS group using TBAF to yield the functionalized 4-hydroxy-bicyclo[2.2.1]heptane-1-carboxylic acid derivative.
Caption: Synthetic pathways for achieving specific bicyclo[2.2.1]heptane substitution patterns.
Pharmacological Validation & Case Studies
Bicyclo[2.2.1]heptane derivatives have demonstrated profound efficacy and superior pharmacokinetic profiles across multiple therapeutic areas, proving that the theoretical benefits of "escaping flatland" translate directly to in vivo success.
Case Study 1: CXCR2 Selective Antagonists for Cancer Metastasis
In the development of N,N′-diarylsquaramide CXCR2 antagonists, replacing a planar aromatic ring with a bicyclo[2.2.1]heptane moiety dramatically improved both target selectivity and pharmacokinetic stability. Compound 2e, bearing this bicyclic scaffold, inserted perfectly into a hydrophobic pocket surrounded by Ser81, Ala249, and Val252. This precise 3D shape matching yielded an IC50 of 48 nM and an exceptional 60.4-fold selectivity over the highly homologous CXCR1 receptor. Furthermore, the compound demonstrated extreme stability (>99% after 45 min) in simulated gastric fluid and human plasma[6][7].
Case Study 2: Prostaglandin D2 (PGD2) Receptor Antagonists
In the pursuit of novel antiallergic agents, researchers synthesized compounds containing the bicyclo[2.2.1]heptane ring system coupled with a sulfonylamino group. The rigid 3D structure locked the molecule into the exact bioactive conformation required for PGD2 receptor binding. These derivatives exhibited potent antagonism and effectively suppressed eosinophil infiltration in in vivo asthma and allergic rhinitis models[8][9].
Quantitative ADME/PK Optimization Data
The following table summarizes the quantitative ADME and pharmacological improvements observed when transitioning from planar phenyl prototypes to bicyclo[2.2.1]heptane bioisosteres[4][6][7].
Parameter
Planar Phenyl Prototype
Bicyclo[2.2.1]heptane Bioisostere
Causality / Mechanism of Improvement
Metabolic Stability (t1/2)
Rapid turnover (<15 min)
Extended (>45 min in plasma)
Elimination of sp2 C-H bonds prevents CYP450-mediated epoxidation and bioactivation.
Aqueous Solubility
Poor (<10 µg/mL)
Enhanced (>50 µg/mL)
Increased 3D character disrupts crystal lattice packing energy, lowering the melting point.
Target Selectivity (e.g., CXCR2/1)
Low to Moderate
High (60.4-fold selectivity)
Rigid sp3 geometry precisely matches the steric constraints of the target hydrophobic pocket.
Reactive Metabolites
High (Glutathione adducts)
Abolished
Lack of aromaticity prevents the formation of reactive quinone/arene oxide intermediates.
Conclusion
The strategic integration of bicyclo[2.2.1]heptane scaffolds represents a masterclass in modern medicinal chemistry. By actively escaping flatland, drug developers can systematically engineer out metabolic liabilities while simultaneously locking in high target affinity and selectivity. As synthetic methodologies like the EDIEA sequence continue to mature, the accessibility of these complex, 3D architectures will only increase, driving the next generation of safer, more efficacious therapeutics.
References
Bridge-Fused Rings as m-Phenyl Bioisosteres - PharmaBlock. pharmablock.com.
Bicyclo[m.n.
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC - NIH.
From Flat to 3D: Replacing Phenyl Rings with Saturated Bridged Bicyclic Mimetics to Mitigate Bioactivation and Optimize ADME Properties.
Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: 2-(Aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane Dopamine Uptake Inhibitors.
Theoretical Calculations on 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid: A Computational Framework for Sterically Hindered Chiral Scaffolds
Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp³-rich, rigid three-dimensional scaffolds is a proven strategy to improve target selectivity and clinical success rates. 2-{Bicyclo[2.2.1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, escaping "flatland" by incorporating sp³-rich, rigid three-dimensional scaffolds is a proven strategy to improve target selectivity and clinical success rates. 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid represents a highly complex, sterically hindered chiral building block. It features a rigid bicyclo[2.2.1]heptane (norbornyl) cage attached directly to the C2 position of an oxolane (tetrahydrofuran) ring, which simultaneously bears a carboxylic acid moiety.
Because of the extreme steric crowding and the presence of multiple contiguous stereocenters, predicting the physicochemical behavior, 3D geometry, and binding affinity of this molecule requires rigorous theoretical calculations. This whitepaper outlines a field-proven, self-validating computational framework for analyzing this specific molecular architecture using Density Functional Theory (DFT) and semi-empirical methods.
Conformational Space & Stereochemical Complexity
The attachment of the bulky norbornyl group to the oxolane ring creates a highly rugged Potential Energy Surface (PES). The oxolane ring undergoes pseudorotation (adopting various envelope and half-chair conformations), while the C-C bond connecting the two ring systems is subject to severe rotational barriers due to steric clashing.
Causality in Method Selection: Why Semi-Empirical Pre-Screening?
Optimizing a single 2D-to-3D converted structure directly at the DFT level will inevitably trap the molecule in a local minimum, leading to entirely inaccurate thermodynamic predictions. To solve this, we must first sample the conformational space using a semi-empirical meta-dynamics approach. The GFN2-xTB method, implemented via the CREST algorithm (), is the gold standard for this step[1][2]. It applies artificial kinetic energy to push the molecule over high steric barriers, ensuring the global minimum is located.
Protocol: Step-by-Step Conformational Search
Stereoisomer Enumeration: Generate all possible diastereomers (focusing on the relative stereochemistry between the norbornyl attachment and the C2-carboxylic acid).
Topology Generation: Convert 2D SMILES to 3D coordinates using a distance geometry algorithm.
Meta-Dynamics Sampling: Run CREST at the GFN2-xTB level of theory to generate a conformational ensemble within a 6.0 kcal/mol energy window[2][3].
Clustering: Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to eliminate redundant geometries.
Figure 1: Step-by-step computational workflow for conformational analysis and DFT optimization.
Density Functional Theory (DFT) Optimization
Once the low-energy conformers are identified, they must be refined using high-level DFT. The choice of functional is critical for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Causality in Method Selection: The Role of London Dispersion
The norbornyl cage and the oxolane ring are in close spatial proximity. In such sterically crowded aliphatic systems, intramolecular London dispersion forces act as a "molecular glue," artificially stabilizing certain folded conformations. Standard functionals (like B3LYP) fail to account for this electron correlation and will predict incorrect geometries.
Therefore, it is mandatory to use either a functional parameterized for non-covalent interactions, such as M06-2X ()[4][5], or apply Grimme’s empirical dispersion correction D3BJ ()[6][7].
Self-Validating Protocol: The Frequency Check
A geometry optimization is meaningless without mathematical proof that the structure has reached a true energy minimum.
Optimization: Optimize the top 10 conformers at the M06-2X/def2-TZVP level of theory[5][8].
Frequency Calculation: Immediately perform a vibrational frequency calculation on the optimized geometries.
Validation: Ensure there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a stable conformer, and must be distorted along the normal mode of the imaginary frequency and re-optimized.
Table 1: Recommended Computational Methods for the Target Scaffold
Phase
Recommended Method
Scientific Justification
Conformational Search
GFN2-xTB (CREST)
Fast, semi-empirical method capable of handling the complex PES of the norbornyl-oxolane linkage[2].
Geometry Optimization
M06-2X / def2-TZVP
High accuracy for non-covalent interactions and sterically hindered sp³-rich systems[4].
Dispersion Correction
Grimme's D3BJ
Essential for capturing intramolecular London dispersion between the bicyclic cage and the oxolane ring[6][9].
Solvation Model
SMD (Water)
Universal solvation model based on solute electron density; highly accurate for aqueous thermodynamics[10][11].
Electronic Properties & pKa Prediction
The carboxylic acid group at the C2 position of the oxolane ring dictates the molecule's solubility and target binding via electrostatic interactions. However, the theoretical pKa of this specific molecule will deviate significantly from standard aliphatic acids.
Mechanistic Insight: Steric Shielding of Solvation
When the carboxylic acid deprotonates, it forms a carboxylate anion. To stabilize this localized negative charge, water molecules must form a tight hydrogen-bond network (the first hydration shell) around the oxygens. The massive steric bulk of the adjacent norbornyl group acts as a hydrophobic shield, physically blocking water molecules from solvating the anion. This destabilization of the solvated anion shifts the thermodynamic equilibrium back toward the neutral acid, resulting in a higher predicted pKa (a weaker acid).
Protocol: Theoretical pKa Calculation via Thermodynamic Cycles
To quantify this steric effect, we calculate the pKa using the Universal Solvation Model (SMD) ()[10][11].
Calculate the gas-phase free energy of the neutral acid (
Ggas(HA)
) and the deprotonated anion (
Ggas(A−)
).
Calculate the solvation free energies (
ΔGsolv
) for both species using the SMD model in water[12].
Construct a thermodynamic cycle to find the aqueous free energy of deprotonation (
ΔGaq
), and convert this to pKa using the equation:
pKa=ΔGaq/(2.303⋅R⋅T)
.
Figure 2: Thermodynamic cycle for theoretical calculation of aqueous pKa using solvation models.
ADMET Profiling via Quantum Mechanical Descriptors
Theoretical calculations on 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid yield quantum mechanical descriptors that directly correlate with its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile:
Frontier Molecular Orbitals (FMO): The HOMO-LUMO energy gap dictates the chemical reactivity. A large gap in this saturated, sp³-rich system indicates high metabolic stability against oxidative degradation.
Molecular Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the exact vector of the dipole moment. Because the highly polar carboxylic acid and the oxolane oxygen are localized on one face of the molecule, while the lipophilic norbornyl cage dominates the other, the molecule exhibits significant amphiphilic character. This distinct topological polarity is highly favorable for crossing lipid bilayers (e.g., Blood-Brain Barrier permeability) while maintaining aqueous solubility.
Conclusion
Conducting theoretical calculations on 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid requires careful navigation of its stereochemical complexity and severe steric hindrance. By employing a self-validating workflow—beginning with semi-empirical meta-dynamics (GFN2-xTB) to map the rugged conformational space, followed by dispersion-corrected DFT (M06-2X or DFT-D3) to capture intramolecular stabilization, and concluding with SMD solvation modeling—researchers can accurately predict the 3D geometry, pKa, and ADMET properties of this highly valuable drug discovery scaffold.
References
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. URL:[Link]
Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22(14), 7169-7192. URL:[Link]
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. URL:[Link]
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. URL:[Link]
Application Notes and Protocols for the Synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Introduction The synthesis of complex heterocyclic compounds bearing sterically demanding substituents is a significant challenge in modern organic chemistry, with profound implications for drug discovery and materials s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The synthesis of complex heterocyclic compounds bearing sterically demanding substituents is a significant challenge in modern organic chemistry, with profound implications for drug discovery and materials science. This document provides a detailed guide to plausible synthetic routes for the novel compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid and well-defined three-dimensional structure frequently employed as a bioisostere for phenyl rings in medicinal chemistry. Its combination with a substituted oxolane (tetrahydrofuran) ring, a common motif in natural products and pharmaceuticals, is anticipated to yield molecules with unique physicochemical properties and biological activities.
Given the absence of established literature for the direct synthesis of this specific target molecule, this application note outlines two scientifically grounded, retrosynthetic approaches: a convergent synthesis employing a Grignard reaction and a sequential strategy involving the construction of the oxolane ring onto the norbornane framework. These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and rationale for the proposed transformations.
Retrosynthetic Analysis and Strategic Overview
Two primary retrosynthetic disconnections are proposed for the synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (I).
Strategy 1: Convergent Synthesis via Grignard Coupling
This approach involves the preparation of a bicyclo[2.2.1]heptan-2-yl Grignard reagent (II) and its subsequent reaction with a suitable electrophilic oxolane precursor, such as an ester of 2-oxotetrahydrofuran-2-carboxylic acid (III). This strategy offers the advantage of building complexity rapidly by joining two pre-functionalized fragments.
Strategy 2: Sequential Synthesis via Ring Construction
This linear approach commences with the functionalization of a bicyclo[2.2.1]heptane precursor to introduce a side chain that can be subsequently cyclized to form the oxolane ring. This method provides greater control over the stereochemistry of the final product.
Diagram of Proposed Synthetic Pathways
Caption: Proposed synthetic routes to 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Detailed Protocols
Strategy 1: Convergent Synthesis via Grignard Reaction
This strategy hinges on the successful formation of the norbornyl Grignard reagent and its subsequent nucleophilic attack on an oxolane-based electrophile. The choice of a non-commercially available electrophile necessitates its prior synthesis.
Protocol 1.1: Synthesis of 2-Bromobicyclo[2.2.1]heptane
Rationale: The Grignard reagent is prepared from the corresponding alkyl halide. Bicyclo[2.2.1]heptan-2-one (norcamphor) is a readily available starting material.[1] It is first reduced to the alcohol, which is then converted to the bromide.
Step A: Reduction of Bicyclo[2.2.1]heptan-2-one
To a stirred solution of bicyclo[2.2.1]heptan-2-one (10.0 g, 90.8 mmol) in ethanol (150 mL) at 0 °C, add sodium borohydride (1.72 g, 45.4 mmol) portionwise.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Quench the reaction by the slow addition of 1 M HCl (50 mL).
Remove the ethanol under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford bicyclo[2.2.1]heptan-2-ol as a mixture of endo and exo isomers. This crude product is typically used in the next step without further purification.
Step B: Bromination of Bicyclo[2.2.1]heptan-2-ol
To a solution of the crude bicyclo[2.2.1]heptan-2-ol (from the previous step) in anhydrous diethyl ether (100 mL) at 0 °C, add phosphorus tribromide (4.1 mL, 43.6 mmol) dropwise.
Stir the reaction mixture at room temperature for 12 hours.
Pour the reaction mixture onto crushed ice (200 g) and carefully neutralize with saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to yield 2-bromobicyclo[2.2.1]heptane.
Protocol 1.2: Preparation of Bicyclo[2.2.1]heptan-2-ylmagnesium bromide
Rationale: The Grignard reagent is a potent nucleophile and a strong base, necessitating anhydrous conditions for its preparation.[2]
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Place magnesium turnings (2.43 g, 100 mmol) in the flask.
Add a small crystal of iodine to activate the magnesium.
Add a solution of 2-bromobicyclo[2.2.1]heptane (17.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) to the dropping funnel.
Add a small portion of the bromide solution to the magnesium and gently heat the mixture to initiate the reaction.
Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution of bicyclo[2.2.1]heptan-2-ylmagnesium bromide is used directly in the next step.
Protocol 1.3: Synthesis of Ethyl 2-oxotetrahydrofuran-2-carboxylate
Rationale: This electrophilic precursor can be synthesized from γ-butyrolactone.
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL), add diethyl oxalate (14.6 g, 100 mmol) followed by γ-butyrolactone (8.6 g, 100 mmol).
Heat the mixture under reflux for 2 hours.
Cool the reaction mixture and pour it into a mixture of ice and concentrated sulfuric acid.
Extract the product with diethyl ether, wash the ethereal solution with water, and dry over anhydrous sodium sulfate.
Remove the solvent and purify the residue by vacuum distillation to yield ethyl 2-oxotetrahydrofuran-2-carboxylate.
Protocol 1.4: Coupling of Grignard Reagent with Ethyl 2-oxotetrahydrofuran-2-carboxylate and Subsequent Transformation
Rationale: The Grignard reagent will add to the ketone of the oxolane precursor.[3] The resulting tertiary alcohol can then be deoxygenated, and the ester hydrolyzed to the carboxylic acid.
Step A: Grignard Addition
Cool the freshly prepared solution of bicyclo[2.2.1]heptan-2-ylmagnesium bromide to 0 °C.
Add a solution of ethyl 2-oxotetrahydrofuran-2-carboxylate (15.8 g, 100 mmol) in anhydrous THF (50 mL) dropwise.
Stir the reaction at room temperature for 3 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
Extract the mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ethyl 2-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxytetrahydrofuran-2-carboxylate.
Step B: Deoxygenation and Hydrolysis
Dissolve the crude product from the previous step in ethanol (150 mL) and add 10% Pd/C (1.0 g).
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
Dissolve the resulting crude ester in a mixture of THF (100 mL) and water (50 mL).
Add lithium hydroxide monohydrate (4.2 g, 100 mmol) and stir the mixture at room temperature for 12 hours.
Acidify the reaction mixture to pH 2 with 1 M HCl.
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Strategy 2: Sequential Synthesis via Ring Construction
This approach begins with the functionalization of norcamphor to introduce a side chain that is then cyclized to form the oxolane ring.
Protocol 2.1: Reformatsky Reaction of Bicyclo[2.2.1]heptan-2-one
Rationale: The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters, which can be precursors to the desired side chain.
In a flame-dried flask, activate zinc dust (7.2 g, 110 mmol) by washing with 1 M HCl, water, ethanol, and diethyl ether, then drying under vacuum.
Add the activated zinc and a crystal of iodine to anhydrous THF (50 mL).
Add a solution of bicyclo[2.2.1]heptan-2-one (11.0 g, 100 mmol) and ethyl 4-bromobutanoate (21.5 g, 110 mmol) in anhydrous THF (100 mL) dropwise to the zinc suspension.
Gently heat the mixture to initiate the reaction.
Once initiated, maintain a gentle reflux for 2 hours.
Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution (100 mL).
Extract the mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 4-(2-hydroxybicyclo[2.2.1]heptan-2-yl)butanoate.
Protocol 2.2: Intramolecular Cyclization and Ester Hydrolysis
Rationale: The hydroxyl group on the side chain can undergo an acid-catalyzed intramolecular cyclization with the ester to form the lactone (oxolanone). Subsequent reduction of the lactone and hydrolysis of the ester would be required, which adds complexity. A more direct approach is the acid-catalyzed cyclization of the hydroxy ester to form the substituted oxolane directly.
Step A: Acid-Catalyzed Cyclization
Dissolve the crude ethyl 4-(2-hydroxybicyclo[2.2.1]heptan-2-yl)butanoate in toluene (200 mL).
Add a catalytic amount of p-toluenesulfonic acid (0.5 g).
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol for 8 hours.
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to give the crude ethyl 2-(bicyclo[2.2.1]heptan-2-yl)oxolane-2-carboxylate.
Step B: Ester Hydrolysis
Dissolve the crude ester from the previous step in a mixture of THF (100 mL) and water (50 mL).
Add lithium hydroxide monohydrate (4.2 g, 100 mmol) and stir at room temperature for 12 hours.
Acidify the reaction mixture to pH 2 with 1 M HCl.
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Formation and handling of the Grignard reagent, potential for rearrangements.[4][5] Synthesis of the oxolane electrophile.
Control of stereochemistry at the quaternary center. Potential for side reactions during cyclization.
Estimated Overall Yield
Moderate
Moderate to Low
Conclusion
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid represents a challenging yet achievable goal for synthetic chemists. The two proposed strategies offer distinct advantages and disadvantages. The convergent approach via a Grignard reaction is likely to be more adaptable for creating a library of analogs by varying the two coupling partners. The sequential approach, while potentially shorter, may require more optimization to control the cyclization step effectively. Both routes rely on well-established chemical transformations, providing a solid foundation for the successful synthesis of this novel and promising molecule. The protocols outlined in this application note are intended to serve as a comprehensive guide for researchers embarking on this synthetic endeavor.
"Diels-Alder reaction for bicyclo[2.2.1]heptane synthesis"
Advanced Application Note: Synthesis of Bicyclo[2.2.1]heptane Scaffolds via the Diels-Alder Reaction Executive Summary & Rationale In modern drug development, flat aromatic rings are increasingly being replaced by rigid,...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Synthesis of Bicyclo[2.2.1]heptane Scaffolds via the Diels-Alder Reaction
Executive Summary & Rationale
In modern drug development, flat aromatic rings are increasingly being replaced by rigid, three-dimensional aliphatic scaffolds to improve metabolic stability, solubility, and target specificity. The bicyclo[2.2.1]heptane (norbornane) framework is a privileged bioisostere that provides highly predictable spatial vectors for functional group projection[1].
As a Senior Application Scientist, I have designed this protocol to guide you through the robust, atom-economical construction of the bicyclo[2.2.1]heptane skeleton. The most efficient synthetic route relies on a [4+2] Diels-Alder cycloaddition between cyclopentadiene and an electron-deficient dienophile, followed by catalytic hydrogenation of the resulting strained alkene[2][3]. Because cyclopentadiene is unstable at room temperature, this workflow necessitates a highly controlled, self-validating sequence beginning with the thermal cracking of its dimer.
Mechanistic Logic & Stereocontrol
The Diels-Alder reaction is a concerted pericyclic process. Cyclopentadiene is exceptionally reactive because its cyclic structure locks the diene in the requisite s-cis conformation. However, this same feature causes it to rapidly self-react at room temperature to form dicyclopentadiene[4].
When reacting freshly cracked cyclopentadiene with an asymmetric dienophile (e.g., an acrylate), two stereochemical pathways emerge: endo and exo.
Kinetic Control (Thermal): The endo transition state is kinetically favored due to secondary orbital overlap between the π-system of the diene and the electron-withdrawing group of the dienophile.
Catalytic Enhancement (Lewis Acids): Introducing a Lewis acid (e.g., SnCl4 or MeAlCl2) coordinates the dienophile, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, accelerating the reaction at sub-zero temperatures and rigidly enforcing endo-selectivity[5].
Logical relationship of reaction conditions dictating endo/exo stereocontrol.
Quantitative Data: Reaction Optimization
The choice of reaction conditions dictates the yield, reaction time, and stereochemical purity of the bicyclo[2.2.1]heptene intermediate. The table below synthesizes benchmark data to guide your experimental design[1][5].
Workflow for the synthesis of bicyclo[2.2.1]heptane scaffolds via Diels-Alder cycloaddition.
Protocol A: Thermal Cracking of Dicyclopentadiene
Causality: Dicyclopentadiene must be subjected to a retro-Diels-Alder reaction immediately prior to use. Heating the dimer provides the activation energy required to break the C-C bonds, yielding the volatile monomer[4][6].
Assemble a fractional distillation apparatus equipped with a Vigreux column, a distillation head with a thermometer, and a receiving flask submerged in a dry ice/acetone bath (-78 °C).
Charge the boiling flask with dicyclopentadiene and heat the mantle to 160–170 °C.
Collect the distillate. The monomeric cyclopentadiene will distill over as a clear liquid.
Self-Validation Metric: Monitor the distillation head temperature strictly. It must remain between 40 °C and 42 °C[6]. If the temperature exceeds 45 °C, uncracked dimer is co-distilling, which will ruin the stoichiometry of your subsequent cycloaddition. Stop the distillation immediately if the temperature spikes.
Protocol B: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Causality: Utilizing a Lewis acid allows the reaction to proceed at cryogenic temperatures, suppressing polymerization of the diene while maximizing endo-selectivity via tighter transition-state geometry[5].
In an oven-dried, argon-purged Schlenk flask, dissolve the dienophile (e.g., methyl acrylate, 1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise, add a 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.2 equiv). Stir for 15 minutes to allow complexation.
Slowly add freshly cracked cyclopentadiene (1.2 equiv) via syringe.
Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.
Quench the reaction by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Self-Validation Metric: Analyze the crude product via ¹H NMR. The strained alkene protons of the bicyclo[2.2.1]heptene core will appear distinctly at ~6.0–6.3 ppm. Stereochemistry is validated via the Karplus equation: the endo-proton (adjacent to the electron-withdrawing group) has a dihedral angle of ~90° with the bridgehead proton, resulting in a coupling constant (
J
) of ~0 Hz (a singlet or doublet of doublets). Conversely, an exo-proton will show a distinct
J
of ~3–4 Hz.
Protocol C: Catalytic Hydrogenation to Bicyclo[2.2.1]heptane
Causality: The norbornene double bond is highly strained, making it exceptionally susceptible to catalytic hydrogenation. The reduction occurs almost exclusively from the less sterically hindered exo face, yielding the fully saturated, metabolically stable bioisostere[1].
Dissolve the purified bicyclo[2.2.1]heptene derivative in HPLC-grade methanol (0.2 M).
Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate) under an argon blanket to prevent ignition.
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂) three times.
Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
Concentrate the filtrate in vacuo to yield the target bicyclo[2.2.1]heptane.
Self-Validation Metric: The reaction is complete when H₂ uptake ceases. In the ¹H NMR spectrum, the complete disappearance of the olefinic signals at 6.0–6.3 ppm confirms 100% conversion to the saturated alkane.
References
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Topic: Purification Methods for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, a m...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, a molecule incorporating a rigid bicycloalkane scaffold with a substituted oxolane (tetrahydrofuran) ring. Such structures are of increasing interest in medicinal chemistry as bioisosteres for aromatic or cycloalkane moieties. The protocols detailed herein are designed to address the challenges associated with isolating this compound from crude reaction mixtures, focusing on methods that leverage its unique physicochemical properties. We will explore purification strategies ranging from classical acid-base extraction and recrystallization to modern chromatographic techniques, providing detailed, step-by-step protocols and the scientific rationale behind procedural choices.
Introduction: The Importance of Purity
The compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid possesses a unique three-dimensional structure conferred by the bicyclo[2.2.1]heptane (norbornane) system. This rigid framework is valuable in drug design for locking in specific conformations and exploring chemical space beyond traditional flat aromatic rings[1][2]. The purity of such building blocks is paramount; residual catalysts, starting materials, or byproducts can interfere with subsequent synthetic steps, compromise biological assays, and complicate structural elucidation. This guide offers robust methods to achieve high purity, ensuring the reliability and reproducibility of downstream applications.
A successful purification strategy begins with an analysis of the target molecule's structure.
Carboxylic Acid Group (-COOH): This is the most influential functional group. It is acidic (pKa typically ~4-5), polar, and acts as both a hydrogen bond donor and acceptor. This feature is the primary handle for purification via acid-base extraction and influences its chromatographic behavior.
Bicyclo[2.2.1]heptane Moiety: This is a bulky, non-polar, and rigid hydrocarbon framework. It contributes to the molecule's lipophilicity.
Oxolane (Tetrahydrofuran) Ring: The ether oxygen introduces polarity and a hydrogen bond acceptor site, moderately increasing the molecule's solubility in polar solvents.
Based on this analysis, a multi-step purification workflow is recommended. The initial step typically involves a liquid-liquid extraction to perform a bulk separation, followed by either crystallization for large-scale purification or chromatography for high-resolution separation of closely related impurities.
Caption: General purification workflow for the target carboxylic acid.
Method 1: Acid-Base Liquid-Liquid Extraction
This classical technique is an excellent first-pass purification step to separate the acidic target compound from neutral or basic impurities. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.
Causality and Experimental Choices
By treating the crude organic mixture with an aqueous base (e.g., NaOH, NaHCO₃), the carboxylic acid is deprotonated to form its sodium salt. This salt is ionic and preferentially dissolves in the aqueous phase, while non-acidic organic impurities remain in the organic layer. The aqueous layer can then be isolated, washed with a fresh organic solvent to remove any trapped impurities, and finally re-acidified to precipitate the pure carboxylic acid.[3]
Caption: Workflow for purification via acid-base extraction.
Protocol 3.1: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Basification: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently.
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
Re-extraction: Add more 1 M NaOH solution to the organic layer and repeat the extraction to ensure all the carboxylic acid has been recovered. Combine the aqueous extracts.
Washing: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard this organic wash.
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) or 3 M HCl until the pH is ~1-2 (test with pH paper). The purified carboxylic acid should precipitate out as a solid or an oil.
Final Extraction: Extract the acidified aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate).
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Recrystallization
For obtaining highly pure, crystalline material, recrystallization is the method of choice, particularly for multi-gram quantities. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality and Experimental Choices
An ideal recrystallization solvent will dissolve the target compound poorly at low temperatures but completely at or near its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). Finding the right solvent is key. A two-solvent system (one "soluble" solvent, one "anti-solvent") is often effective when a single ideal solvent cannot be found.[4]
Protocol 4.1: Solvent Screening (Microscale)
Place ~20-30 mg of the crude acid into several test tubes.
Add a few drops of a test solvent to each tube at room temperature. Observe solubility. Good candidates will show poor solubility.
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.
Cool the dissolved samples to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.
Solvent Candidates
Polarity
Expected Behavior
Hexane / Heptane
Non-polar
Likely an effective anti-solvent.
Toluene
Non-polar
May work as a single solvent.
Ethyl Acetate
Polar Aprotic
Potential for good solubility.
Acetone
Polar Aprotic
Potential for good solubility.
Isopropanol / Ethanol
Polar Protic
May be too good a solvent, but useful in a two-solvent system.
Water
Polar Protic
Unlikely to be a good solvent unless heated significantly.
Protocol 4.2: Single-Solvent Recrystallization
Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 3: Chromatographic Purification
When crystallization fails or when separating diastereomers or impurities with very similar properties, column chromatography is the preferred method.
Causality and Experimental Choices
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For carboxylic acids, special considerations are necessary.
Normal-Phase Chromatography (Silica Gel): Silica gel is acidic. Carboxylic acids can interact strongly with the stationary phase, leading to significant peak tailing. To mitigate this, a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) is often added to the mobile phase.[5] This keeps the target compound protonated, reducing its interaction with the silica surface.
Reversed-Phase Chromatography (C18 Silica): This technique uses a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is an excellent method for purifying polar compounds.[6] Again, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase ensures the carboxylic acid is protonated and elutes with a sharp peak.
Technique
Stationary Phase
Typical Mobile Phase (Eluent)
Elution Order
Normal-Phase
Silica Gel (Polar)
Hexane / Ethyl Acetate + 0.5% Acetic Acid
Less polar compounds elute first.
Reversed-Phase
C18 Silica (Non-polar)
Water / Acetonitrile + 0.1% TFA
More polar compounds elute first.
Protocol 5.1: Normal-Phase Flash Chromatography
TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that gives the target compound an Rf value of ~0.3. A good starting point is 70:30 Hexane:Ethyl Acetate with 0.5% acetic acid.
Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
Elution: Run the column, starting with a low-polarity mobile phase and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this step.
Purity Assessment
After purification, the purity of the 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid should be confirmed using standard analytical techniques:
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.
Melting Point: A sharp, well-defined melting point is indicative of a pure crystalline solid.
References
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ChemRxiv. (2021). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. Retrieved from [Link]
ACS Publications. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters, 23(23), 9184-9188.
Google Patents. (n.d.). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
Royal Society of Chemistry. (2024). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)
ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Retrieved from [Link]
UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. Retrieved from [Link]
NIST WebBook. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
Royal Society of Chemistry. (2014). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. Organic & Biomolecular Chemistry, 12, 5923-5930.
Google Patents. (n.d.). Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
PubMed. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic Letters, 13(23), 6244-7.
Application Notes and Protocols for the Analytical Characterization of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Introduction 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a complex bicyclic molecule incorporating a rigid bicyclo[2.2.1]heptane (norbornane) framework, an oxolane (tetrahydrofuran) ring, and a carboxylic a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a complex bicyclic molecule incorporating a rigid bicyclo[2.2.1]heptane (norbornane) framework, an oxolane (tetrahydrofuran) ring, and a carboxylic acid functional group. This unique structural combination presents significant analytical challenges, particularly concerning stereoisomerism, which can profoundly influence its biological activity and pharmacokinetic properties. As a potential pharmaceutical intermediate or active ingredient, rigorous analytical characterization is paramount for quality control, regulatory compliance, and understanding its mechanism of action.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the complete characterization of this molecule. The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary to assign all proton and carbon signals and to establish connectivity within the molecule.
Rationale for NMR Strategy
The rigid bicyclo[2.2.1]heptane system gives rise to complex proton-proton coupling patterns. 2D NMR techniques are indispensable for resolving these overlapping signals and definitively assigning the relative stereochemistry of the substituents. The presence of multiple chiral centers necessitates advanced NMR techniques, potentially including the use of chiral shift reagents, to distinguish between enantiomers.[1][2]
Protocol for NMR Analysis
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Filter the solution into a 5 mm NMR tube.
Instrumentation and Parameters:
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
¹H NMR:
Pulse sequence: zg30
Spectral width: 12-16 ppm
Acquisition time: ~3-4 seconds
Relaxation delay: 2 seconds
¹³C NMR {¹H}:
Pulse sequence: zgpg30
Spectral width: 200-220 ppm
Acquisition time: ~1-2 seconds
Relaxation delay: 2 seconds
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and optimize parameters based on the specific instrument and sample concentration.
Expected Spectral Features
¹H NMR:
A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm).
Complex multiplets in the aliphatic region (1-3 ppm) corresponding to the protons of the bicyclo[2.2.1]heptane and oxolane rings.
Distinct signals for the bridgehead protons of the norbornane system.
¹³C NMR:
A signal for the carboxylic carbon (C=O) in the range of 170-185 ppm.[3]
Signals for the carbons of the oxolane ring, with the carbon adjacent to the oxygen being the most downfield.
A series of signals in the aliphatic region for the bicyclo[2.2.1]heptane framework.[4]
2D NMR:
COSY: Will reveal proton-proton coupling networks, aiding in the assignment of adjacent protons within the bicyclic and heterocyclic rings.
HSQC: Correlates proton signals with their directly attached carbon signals.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the bicyclo[2.2.1]heptane and oxolane moieties, and the position of the carboxylic acid group.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and for obtaining structural information through fragmentation analysis. Due to the presence of the polar carboxylic acid group, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the preferred method.
Causality in Method Selection
The carboxylic acid group makes the molecule amenable to ESI in negative ion mode, forming the [M-H]⁻ ion. This "soft" ionization technique minimizes fragmentation, providing a clear molecular ion peak. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation in a controlled manner to probe the molecular structure. Derivatization may be necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility.[5][6]
Protocol for LC-MS Analysis
Instrumentation and Parameters:
LC System: A high-performance liquid chromatograph.
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
Mobile Phase:
A: 0.1% formic acid in water
B: 0.1% formic acid in acetonitrile
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
Flow Rate: 0.2-0.4 mL/min.
MS Detector: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Mode: Negative ESI.
Scan Range: m/z 50-500.
Expected Mass Spectrum
Full Scan (MS1): A prominent peak corresponding to the [M-H]⁻ ion. The theoretical exact mass should be calculated and compared to the experimental value to confirm the elemental composition.
Tandem MS (MS/MS): Fragmentation of the [M-H]⁻ ion is expected to show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate anion. Other fragments may arise from the cleavage of the oxolane ring or the bicyclo[2.2.1]heptane skeleton.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.
Theoretical Basis for Spectral Interpretation
The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of a carboxylic acid and a cyclic ether will give rise to characteristic absorption bands in the infrared spectrum.
Protocol for FTIR Analysis
Sample Preparation:
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Instrumentation and Parameters:
Spectrometer: A Fourier-transform infrared spectrometer.
Purity Determination and Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid and for separating its enantiomers. Due to the lack of a strong chromophore, UV detection at low wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization with a UV-active agent can be employed.[6][9]
Rationale for Chromatographic Strategy
A reversed-phase HPLC method is suitable for purity analysis. For chiral separation, the use of a chiral stationary phase (CSP) is the most direct and widely used approach in the pharmaceutical industry.[10][11] Polysaccharide-based CSPs are often a good starting point for method development.[11]
Protocol for Achiral (Purity) HPLC Analysis
Instrumentation and Parameters:
LC System: A standard HPLC or UHPLC system with a UV or universal detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
A: Water with 0.1% phosphoric or formic acid (ion suppression).[12]
B: Acetonitrile or methanol.
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm or CAD/ELSD.
Protocol for Chiral HPLC Analysis
Instrumentation and Parameters:
LC System: As above.
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid).
Mode: Isocratic.
Flow Rate: 0.5-1.0 mL/min.
Detection: As above.
Method Development Note: Screening different polysaccharide-based CSPs and varying the mobile phase composition and additives are crucial steps in developing a successful chiral separation method.[13]
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical techniques described for the comprehensive characterization of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Caption: Workflow for the analytical characterization.
References
Lanfranchi, D. A., Vellutini, M., Blanc, M. C., Bradesi, P., Casanova, J., & Tomi, F. (2010). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Spectroscopy Letters, 43(1), 34-42. [Link]
ResearchGate. (n.d.). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. [Link]
American Chemical Society Publications. (1967). Analysis of the nuclear magnetic resonance spectra of some 2,6-bridged bicyclo[2.2.1]heptane derivatives. Journal of the American Chemical Society. [Link]
American Chemical Society Publications. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. [Link]
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
American Chemical Society Publications. (2024). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. [Link]
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
National Institute of Standards and Technology. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. [Link]
Zenodo. (n.d.). Simultaneous HPLC determination of vitamin C and carboxylic acids. [Link]
ResearchGate. (2025). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. [Link]
The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. [Link]
Taylor & Francis Online. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]
ResearchGate. (n.d.). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. [Link]
Cronfa. (n.d.). A new derivative for oxosteroid analysis by mass spectrometry. [Link]
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H.... [Link]
PubMed. (2008). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
ResearchGate. (n.d.). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid.... [Link]
Encyclopedia.pub. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. [Link]
National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
The Strategic Integration of a Novel Chiral Scaffold: Application Notes and Protocols for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid in Synthetic Chemistry
Foreword: Unveiling a Building Block with Untapped Potential In the relentless pursuit of novel chemical entities with enhanced therapeutic properties, the strategic use of rigid, three-dimensional scaffolds has become a...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unveiling a Building Block with Untapped Potential
In the relentless pursuit of novel chemical entities with enhanced therapeutic properties, the strategic use of rigid, three-dimensional scaffolds has become a cornerstone of modern drug discovery. The bicyclo[2.2.1]heptane framework, a privileged motif, offers a unique conformational rigidity that allows for precise spatial positioning of pharmacophoric elements, often leading to improved metabolic stability and target affinity.[1][2] This guide introduces a novel building block, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid , a molecule that synergistically combines the desirable attributes of the bicyclo[2.2.1]heptane core with the versatile functionality of an oxolane-2-carboxylic acid moiety. While direct literature on this specific hybrid molecule is nascent, its potential as a versatile building block in organic synthesis and medicinal chemistry is significant. These application notes provide a comprehensive overview of its proposed synthesis, key chemical transformations, and potential applications, empowering researchers to explore its utility in their synthetic endeavors.
Rationale and Significance: A Marriage of Rigidity and Functionality
The unique structural features of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid make it a compelling building block for several reasons:
Stereochemical Complexity: The molecule possesses multiple chiral centers, offering opportunities for the synthesis of stereochemically defined compounds. The rigid bicyclic system provides a predictable platform for stereoselective reactions.
Orthogonal Functionality: The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and conversion to ketones, without disturbing the core scaffold.[3]
Scaffold Hopping and Isosteric Replacement: The bicyclo[2.2.1]heptane moiety can act as a bioisostere for aromatic or cycloalkane rings, potentially improving pharmacokinetic properties of a lead compound.[2]
Access to Novel Chemical Space: The combination of the bicycloalkane and the heterocyclic oxolane ring opens up avenues to explore novel chemical space, a critical aspect of modern drug discovery programs.
Proposed Synthetic Routes to the Core Scaffold
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid can be envisioned through several plausible routes. Below are two proposed synthetic pathways, leveraging well-established synthetic transformations.
Pathway A: Grignard Addition to an Oxolane Precursor
This approach involves the synthesis of a bicyclo[2.2.1]heptan-2-yl Grignard reagent and its subsequent addition to a suitable oxolane-based electrophile.
Figure 1: Proposed Synthetic Pathway A via Grignard Addition.
Pathway B: Diels-Alder Cycloaddition Approach
A more convergent approach could involve a Diels-Alder reaction between cyclopentadiene and a dienophile containing the oxolane-2-carboxylic acid moiety. This strategy could offer good control over the endo/exo selectivity.
Figure 2: Proposed Synthetic Pathway B via Diels-Alder Reaction.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Protocol for Pathway A: Grignard Addition
Step 1: Synthesis of 2-Bromobicyclo[2.2.1]heptane
To a solution of bicyclo[2.2.1]heptan-2-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.2 eq) portion-wise.
Stir the reaction mixture for 2 hours at room temperature.
Quench the reaction with water and extract the product with diethyl ether.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford bicyclo[2.2.1]heptan-2-ol.
To a solution of the alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
Stir the reaction mixture at room temperature for 12 hours.
Carefully pour the reaction mixture onto ice and extract the product with diethyl ether.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield 2-bromobicyclo[2.2.1]heptane.
Step 2: Grignard Reagent Formation and Addition
To a flame-dried flask containing magnesium turnings (1.5 eq) under an argon atmosphere, add a small crystal of iodine and a solution of 2-bromobicyclo[2.2.1]heptane (1.2 eq) in anhydrous THF.
Initiate the reaction with gentle heating and then maintain a gentle reflux for 2 hours.
Cool the Grignard reagent to 0 °C and add a solution of ethyl 2-oxooxolane-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
Stir the reaction mixture at room temperature for 4 hours.
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Dehydration and Hydrolysis
Dissolve the product from the previous step in toluene and add a catalytic amount of p-toluenesulfonic acid.
Reflux the mixture with a Dean-Stark trap for 6 hours.
Cool the reaction, wash with saturated sodium bicarbonate solution, and concentrate.
To the crude unsaturated ester, add a solution of lithium hydroxide (3.0 eq) in a mixture of THF and water (2:1).
Stir the reaction at room temperature for 12 hours.
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
Dry, filter, and concentrate to afford the final product, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Protocol for Pathway B: Diels-Alder Approach
Step 1: Diels-Alder Reaction
In a sealed tube, dissolve ethyl 2-(oxolan-2-ylidene)acetate (1.0 eq) in freshly distilled cyclopentadiene (3.0 eq).
Heat the mixture at 160 °C for 24 hours.
Cool the reaction mixture to room temperature and remove the excess cyclopentadiene under reduced pressure.
Purify the resulting adduct by column chromatography to yield a mixture of endo and exo isomers.
Step 2: Hydrogenation and Hydrolysis
Dissolve the Diels-Alder adduct (1.0 eq) in ethanol and add a catalytic amount of 10% Pd/C.
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
Hydrolyze the resulting ester using the procedure described in Pathway A, Step 3.
Applications in Organic Synthesis: A Versatile Synthetic Handle
The carboxylic acid functionality of the title compound opens the door to a plethora of synthetic transformations, making it a valuable intermediate for the synthesis of diverse molecular architectures.
Amide Bond Formation: Accessing Bioactive Amides
The carboxylic acid can be readily converted to a wide range of amides using standard peptide coupling reagents. This is particularly relevant for the synthesis of potential enzyme inhibitors or receptor ligands, where the rigid bicyclic scaffold can orient the amide substituent for optimal binding.
Figure 3: General Scheme for Amide Bond Formation.
Table 1: Representative Amide Coupling Conditions
Amine (R-NH2)
Coupling Reagent
Base
Solvent
Typical Yield (%)
Benzylamine
EDC/HOBt
DIPEA
DCM
85-95
Aniline
HATU
2,6-Lutidine
DMF
80-90
Glycine methyl ester
PyBOP
N-Methylmorpholine
DCM/DMF
75-85
Esterification and Reduction: Towards Chiral Alcohols
Esterification followed by reduction provides access to chiral alcohols, which are valuable building blocks in their own right. These alcohols can participate in further synthetic manipulations, such as ether formation or oxidation to aldehydes.
Protocol: Esterification and Reduction
To a solution of the carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
Reflux the mixture for 8 hours.
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate.
To a solution of the methyl ester (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.
Stir the reaction at room temperature for 3 hours.
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.
Filter the resulting precipitate and concentrate the filtrate to obtain the chiral alcohol.
Curtius Rearrangement: Synthesis of Constrained Amines
The Curtius rearrangement of an acyl azide derived from the carboxylic acid provides a route to the corresponding isocyanate, which can be trapped with various nucleophiles to generate ureas, carbamates, or hydrolyzed to the primary amine. This provides access to conformationally restricted amino compounds.[4]
Conclusion and Future Outlook
The novel building block, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, represents a promising and versatile tool for organic and medicinal chemists. Its unique combination of a rigid, non-aromatic scaffold and a synthetically tractable carboxylic acid handle provides access to a diverse range of complex molecules. The proposed synthetic routes and application protocols outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this exciting new building block. Further investigations into the stereoselective synthesis of this compound and its application in the generation of compound libraries for high-throughput screening are highly encouraged.
References
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate. (n.d.).
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition - PubMed. (n.d.).
Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry - Benchchem. (n.d.).
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St - ChemRxiv. (n.d.).
OXOLANE-2-CARBOXYLIC ACID | CAS 16874-33-2 - Matrix Fine Chemicals. (n.d.).
Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - MDPI. (n.d.).
CAS 20448-79-7: 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid - CymitQuimica. (n.d.).
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R - PMC. (n.d.).
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2018, March 15).
Application Notes & Protocols: 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in Medicinal Chemistry
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in medicinal chemistry. While direct studies on this specific molecule are not prevalent in existing literature, its composite scaffolds—the rigid bicyclo[2.2.1]heptane (norbornane) system and the versatile oxolane-2-carboxylic acid (tetrahydrofuran-2-carboxylic acid) moiety—are well-established as privileged structures in drug discovery. This guide synthesizes data from analogous systems to project potential therapeutic applications, outlines synthetic strategies, and provides detailed protocols for library development and biological screening.
Introduction: A Molecule of Untapped Potential
The compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid represents a unique chemical entity combining two scaffolds of significant medicinal importance.
The Bicyclo[2.2.1]heptane (Norbornane) Scaffold: This rigid, three-dimensional bicyclic system is highly valued in drug design.[1] Its conformationally constrained framework allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity, improved target selectivity, and favorable pharmacokinetic properties compared to more flexible structures.[1][2] The rigidity of such scaffolds can be crucial for designing potent modulators of biological targets, including enzymes and receptors, by minimizing the entropic penalty upon binding.[3][4] This scaffold has been successfully incorporated into agents targeting cancer, neurodegenerative diseases, and inflammatory conditions.[1][5]
The Oxolane-2-carboxylic acid (Tetrahydrofuran-2-carboxylic acid, THFA) Moiety: The tetrahydrofuran (THF) ring is a common motif in numerous FDA-approved drugs.[6] As a cyclic ether, it can engage in hydrogen bonding and improve the physicochemical properties of a molecule, such as solubility. The carboxylic acid at the 2-position provides a critical handle for synthetic modification, allowing for the creation of amides, esters, and other derivatives to probe structure-activity relationships (SAR). Chiral versions of this scaffold are vital intermediates in the synthesis of important drugs, including β-lactam antibiotics like Faropenem and antiviral agents like Baloxavir Marboxil.[7][8]
By combining the 3D spatial complexity of the norbornane group with the functional and pharmacokinetically favorable properties of the THFA moiety, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid emerges as a promising, yet underexplored, starting point for novel drug discovery campaigns.
Potential Therapeutic Applications
Based on the known activities of its constituent scaffolds, this molecule could be developed to target a range of diseases.
Oncology
The norbornane scaffold is a key component in various anticancer agents that modulate hormone receptors, inhibit enzymes, or disrupt signaling pathways.[1][9] For example, norbornene-containing bicyclic imides act as androgen receptor (AR) antagonists, and other derivatives have shown inhibitory activity against the Wnt/β-catenin pathway.[1][10] The carboxylic acid of the oxolane moiety could be derivatized to interact with key residues in the binding sites of cancer-related kinases or proteases.
Inflammatory and Allergic Diseases
Bicyclo[2.2.1]heptane derivatives have been successfully developed as potent antagonists of the prostaglandin D2 (PGD2) receptor and the C-X-C chemokine receptor 2 (CXCR2), both of which are key mediators in inflammation.[5] The rigid scaffold helps position functional groups to effectively block the receptor's active site.
Central Nervous System (CNS) Disorders
The defined, rigid structure of the norbornane scaffold is well-suited for designing selective ligands for CNS receptors.[1] A prominent area of research has been the development of norbornane-based antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the excitotoxic neuronal damage seen in stroke and neurodegenerative diseases.[1]
Synthetic Strategies and Library Development
The carboxylic acid group is the primary point for synthetic diversification. A focused library of amides can be readily synthesized to explore SAR and identify initial hits.
Protocol 1: Parallel Amide Library Synthesis
This protocol details the synthesis of a 24-compound amide library from 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid using a parallel synthesis approach.
Objective: To rapidly generate a diverse set of amide derivatives for initial biological screening.
Prepare a 0.2 M stock solution of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in anhydrous DMF.
Prepare a 0.22 M stock solution for each of the 24 amines in anhydrous DMF.
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
Prepare a 0.2 M stock solution of HATU in anhydrous DMF. Causality: HATU is a highly efficient coupling reagent that minimizes racemization and is well-suited for parallel synthesis.
Reaction Setup:
To each well of the 24-well reaction block, add a stir bar.
Add 500 µL (0.1 mmol) of the carboxylic acid stock solution to each well.
Add 500 µL (0.11 mmol, 1.1 eq) of a unique amine stock solution to each corresponding well.
Add 500 µL (0.2 mmol, 2.0 eq) of the DIPEA stock solution to each well. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl formed during the reaction without competing with the amine nucleophile.
Initiation and Incubation:
To initiate the reactions, add 500 µL (0.1 mmol, 1.0 eq) of the HATU stock solution to each well.
Seal the reaction block and allow it to stir at room temperature for 16 hours.
Work-up and Purification (Parallel):
Quench the reactions by adding 1 mL of water to each well.
Extract each well with 2 mL of EtOAc. Agitate and allow the layers to separate.
Remove the aqueous (bottom) layer.
Wash the organic layer with 1 mL of saturated NaHCO₃ solution, followed by 1 mL of brine.
Dry the organic extracts by passing them through a 24-well plate containing a plug of anhydrous MgSO₄.
Concentrate the crude products in a centrifugal evaporator.
Analysis:
Re-dissolve each crude product in 1 mL of a 1:1 mixture of acetonitrile and water.
Analyze each sample by HPLC-MS to confirm product formation and assess purity.
Diagram: Synthetic Workflow for Amide Library
Caption: Workflow for parallel synthesis of an amide library.
Biological Screening Protocols
The newly synthesized library can be screened against various targets. Below is a generalized protocol for an in-vitro enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Materials:
Synthesized compound library (10 mM stocks in DMSO)
Target kinase enzyme
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT)
Detection reagent (e.g., ADP-Glo™, Promega)
White, opaque 384-well assay plates
Multichannel pipettes and plate reader (luminescence)
Procedure:
Compound Plating:
Create a serial dilution plate. In a 384-well plate, perform a 1:3 serial dilution of the compound stocks in DMSO to generate a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM).
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into the final white assay plate using an acoustic liquid handler. This will result in a final top concentration of 100 µM in the assay.
Enzyme and Substrate Addition:
Prepare a solution of the kinase and its peptide substrate in the assay buffer.
Add 5 µL of this kinase/substrate mix to each well of the assay plate containing the compounds.
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compounds to bind to the enzyme before the reaction is initiated.
Reaction Initiation:
Prepare a solution of ATP in the assay buffer at twice the desired final concentration (e.g., at the Km value for the specific kinase).
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is now 10 µL.
Incubate the plate at room temperature for 1 hour.
Signal Detection:
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ reagent. This typically involves two steps:
Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.
Data Acquisition and Analysis:
Read the luminescence on a plate reader.
Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.
Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Notes & Protocols for the Design of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid Derivatives
Abstract The confluence of rigid, three-dimensional scaffolds with versatile pharmacophoric elements represents a significant frontier in modern drug design. This guide introduces a novel chemical scaffold, 2-{Bicyclo[2....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The confluence of rigid, three-dimensional scaffolds with versatile pharmacophoric elements represents a significant frontier in modern drug design. This guide introduces a novel chemical scaffold, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, which synergistically combines the conformational rigidity of the bicyclo[2.2.1]heptane system with the favorable physicochemical properties of an oxolane (tetrahydrofuran) ring and the functional versatility of a carboxylic acid. The bicyclo[2.2.1]heptane moiety is a privileged motif in medicinal chemistry, prized for its ability to orient substituents in precise spatial arrangements, which can lead to enhanced target affinity and selectivity.[1] Its inherent rigidity often improves metabolic stability and oral bioavailability.[1] This document provides a comprehensive theoretical framework, proposed synthetic strategies, and detailed protocols for the biological evaluation of this promising class of compounds, aimed at researchers and professionals in drug discovery and development.
Rationale and Design Strategy
The core concept behind this scaffold is the creation of a structurally unique and conformationally constrained molecule to explore new chemical space.
The Bicyclo[2.2.1]heptane Core: This bridged cyclic system acts as a rigid anchor. Its defined three-dimensional geometry allows for the precise projection of functional groups into the binding pockets of biological targets, potentially increasing potency and reducing off-target effects. Derivatives of this core have shown significant promise in targeting a range of diseases, from inflammation to metabolic disorders.[1]
The Oxolane-2-carboxylic Acid Moiety: The oxolane (tetrahydrofuran) ring is a common feature in many FDA-approved drugs, valued for its ability to improve solubility and act as a hydrogen bond acceptor. When combined with a carboxylic acid at the 2-position, it creates a critical pharmacophore capable of forming strong ionic and hydrogen-bond interactions with key residues (e.g., arginine, lysine, histidine) in enzyme active sites or receptor binding pockets.
By coupling these two fragments, we generate a novel scaffold with distinct vectors for chemical modification, enabling systematic Structure-Activity Relationship (SAR) studies.
Caption: Logical relationship for scaffold design.
Proposed Synthetic Strategies
Strategy A: Diels-Alder Cycloaddition Approach
The Diels-Alder reaction is a powerful method for constructing the bicyclo[2.2.1]heptane skeleton.[2] This retro-synthetic approach involves the reaction of a dienophile containing the oxolane-2-carboxylic acid moiety with cyclopentadiene.
Caption: Retrosynthetic analysis via Diels-Alder.
Protocol 2.1.1: Synthesis of the Target Scaffold via Diels-Alder
Step 1: Synthesis of Dienophile (Methyl (E)-3-(oxolane-2-carbonyl)acrylate)
Esterification: To a solution of oxolane-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Remove the solvent under reduced pressure.
Dissolve the resulting acid chloride in fresh DCM and add methyl (E)-3-hydroxyacrylate (1.1 eq) and pyridine (1.5 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Perform an aqueous workup with 1M HCl, followed by saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the dienophile.
Step 2: Diels-Alder Reaction
Dissolve the dienophile (1.0 eq) in toluene in a sealed pressure vessel.
Add freshly cracked cyclopentadiene (3.0 eq).
Heat the reaction mixture to 150 °C for 12-18 hours.
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.
The resulting product will be a mixture of endo and exo diastereomers. Purify and separate the isomers using column chromatography or preparative HPLC.
Step 3: Hydrolysis
Dissolve the purified methyl ester (endo or exo isomer) in a 3:1 mixture of THF and water.
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until TLC or LC-MS indicates complete conversion.
Acidify the reaction mixture to pH ~2 with 1M HCl.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final carboxylic acid derivative.
Strategy B: Nucleophilic Addition to a Bicyclic Ketone
This approach utilizes a pre-formed bicyclo[2.2.1]heptan-2-one and attaches the side chain via a nucleophilic addition or Wittig-type reaction.
Protocol 2.2.1: Synthesis via Reformatsky-type Reaction
Activate Zinc: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.0 eq) and a crystal of iodine. Heat gently until purple vapors are observed. Cool to room temperature.
Reaction Setup: Add anhydrous THF to the activated zinc. In a separate flask, dissolve bicyclo[2.2.1]heptan-2-one (1.0 eq) and ethyl 2-bromo-2-(oxolan-2-yl)acetate (1.2 eq) in anhydrous THF.
Addition: Add the ketone/bromoester solution dropwise to the zinc suspension. The reaction is often initiated with gentle heating or sonication. Once initiated, maintain the reaction at a gentle reflux for 2-4 hours.
Workup: Cool the reaction to 0 °C and quench by slow addition of saturated NH₄Cl solution. Extract with diethyl ether (3x).
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Purify the resulting β-hydroxy ester by column chromatography.
Hydrolysis: Perform hydrolysis of the ester to the carboxylic acid as described in Protocol 2.1.1, Step 3.
Potential Therapeutic Applications and Biological Evaluation
The unique structure of this scaffold suggests potential activity in several therapeutic areas based on the known pharmacology of its components.[1][3][4][5]
This protocol determines the affinity of test compounds for the DP2 receptor.[1]
Materials:
HEK293 cell membranes stably expressing human DP2 receptor.
Radioligand: [³H]-PGD₂.
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Test compounds dissolved in DMSO.
Procedure:
In a 96-well plate, add 25 µL of assay buffer.
Add 2 µL of test compound at various concentrations (e.g., 10 µM to 0.1 nM). For total binding, add 2 µL of DMSO. For non-specific binding, add a known high-affinity non-radiolabeled ligand (e.g., 10 µM of a standard DP2 antagonist).
Add 25 µL of [³H]-PGD₂ (final concentration ~0.5 nM).
Add 50 µL of the DP2 receptor-expressing cell membranes (5-10 µg protein/well).
Incubate at room temperature for 90 minutes with gentle shaking.
Terminate the assay by rapid filtration through a GF/B filter plate, followed by washing with ice-cold assay buffer.
Dry the filter plate, add scintillation cocktail, and count radioactivity using a scintillation counter.
Calculate specific binding and determine the IC₅₀ value for the test compound by non-linear regression analysis.
Caption: Workflow for DP2 receptor binding assay.
Protocol 3.2: BrdU Cell Proliferation ELISA Assay
This protocol assesses the antiproliferative activity of the synthesized compounds against cancer cell lines like HeLa or C6.[4]
Materials:
HeLa (human cervical carcinoma) or C6 (rat brain tumor) cells.
Complete culture medium (e.g., DMEM with 10% FBS).
Test compounds and a standard drug (e.g., 5-Fluorouracil).
BrdU Cell Proliferation ELISA Kit.
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.
Remove the labeling medium, fix the cells, and add the anti-BrdU-POD antibody solution.
Incubate, wash, and add the substrate solution.
Measure the absorbance at the appropriate wavelength using a microplate reader.
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the scaffold is crucial for optimizing biological activity. A focused library should be synthesized to probe the SAR.
Key Modification Points:
Bicyclo[2.2.1]heptane Ring: Introduce substituents (e.g., methyl, phenyl, halogen) to probe hydrophobic and steric interactions.
Stereochemistry: Systematically evaluate the activity of the separated endo and exo isomers, as stereochemistry is often critical for binding.
Carboxylic Acid: Convert the acid to various esters and amides to investigate the necessity of the acidic proton and explore additional hydrogen bonding interactions.
Pettus, L. H., et al. (2005). Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
Balsamo, A., et al. (1989). Synthesis and evaluation of the pharmacological activity of rigid analogues of sympathomimetic catecholamines derived from bicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. Available at: [Link]
Nishikawa, T., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters. Available at: [Link]
Turan-Zitouni, G., et al. (2025). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemistry & Biodiversity. Available at: [Link]
Kim, J. W., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology. Available at: [Link]
Mariani, E., et al. (1981). Synthesis and pharmacological activity of (bicyclo [2.2.1] hept-2-ylidene)acetic acid amides and 2-(bicyclo [2.2.1] hept-2-ylidene)ethanamines. Il Farmaco; edizione scientifica. Available at: [Link]
ChemBK. (2024). (2R)-oxolane-2-carboxylic acid. Available at: [Link]
NIST. (2026). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]
Application Notes and Protocols for the Esterification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Introduction: Navigating the Challenges of Sterically Hindered Esterification The esterification of carboxylic acids is a cornerstone of organic synthesis. However, when the carboxylic acid is flanked by bulky substituen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Sterically Hindered Esterification
The esterification of carboxylic acids is a cornerstone of organic synthesis. However, when the carboxylic acid is flanked by bulky substituents, as in the case of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, standard methods like the Fischer-Speier esterification often prove inefficient. The steric hindrance around the carboxylic acid moiety impedes the approach of the alcohol, necessitating more sophisticated strategies to achieve high yields. This document provides a detailed guide to the successful esterification of this challenging substrate, with a primary focus on the robust and mild Steglich esterification, alongside a comparative analysis with the traditional Fischer-Speier method.
The bicyclo[2.2.1]heptan-2-yl group presents significant steric bulk, which can shield the carboxylic acid from nucleophilic attack by an alcohol. This steric impediment can lead to slow reaction rates, low yields, and the need for harsh reaction conditions that may not be compatible with other functional groups in the molecule. Therefore, the choice of esterification protocol is critical to the success of the synthesis.
Recommended Protocol: Steglich Esterification
The Steglich esterification is a powerful and versatile method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions. It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation. This method is particularly well-suited for sterically hindered substrates and those sensitive to acidic conditions.
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then attacks this intermediate to form a reactive acyl-pyridinium salt, which is readily susceptible to nucleophilic attack by the alcohol. This catalytic cycle efficiently generates the desired ester while minimizing side reactions.
Experimental Protocol: Steglich Esterification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Alcohol (e.g., methanol, ethanol, or other desired alcohol) (1.2 equiv)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Anhydrous Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM).
Addition of Reagents: Add the alcohol (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution. Stir the mixture at room temperature until all solids have dissolved.
Initiation of Reaction: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the reaction mixture in an ice bath to further precipitate the DCU.
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Safety Precautions:
DCC is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Alternative Protocol: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is an equilibrium-controlled reaction, and to drive it towards the product, either the alcohol is used in large excess, or water is removed as it is formed.
While simple and cost-effective, the Fischer-Speier method is often less effective for sterically hindered carboxylic acids due to the harsh acidic conditions and high temperatures required, which can lead to side reactions and decomposition of sensitive substrates.
Experimental Protocol: Fischer-Speier Esterification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (1.0 equiv) in a large excess of the desired alcohol.
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for several hours to days. Monitor the reaction progress by TLC.
Cooling and Neutralization: Once the reaction has reached equilibrium or completion, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
Extraction: Extract the ester with an organic solvent such as diethyl ether or ethyl acetate.
Aqueous Wash: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by distillation or silica gel column chromatography.
Method Comparison
Feature
Steglich Esterification
Fischer-Speier Esterification
Reaction Conditions
Mild, neutral pH, room temperature
Harsh, acidic, elevated temperatures/reflux
Substrate Scope
Excellent for sterically hindered and acid-labile substrates
Generally limited to primary and secondary alcohols; poor for sterically hindered acids
Byproducts
Dicyclohexylurea (DCU), easily removed by filtration
Water, which must be removed to drive the equilibrium
Reagents
DCC (sensitizer), DMAP (catalyst)
Strong acid catalyst (e.g., H₂SO₄)
Yields for Hindered Substrates
Generally high
Often low to moderate
Workflow and Mechanism Diagrams
Caption: General experimental workflow for the esterification of the target carboxylic acid.
Caption: Simplified mechanism of the Steglich esterification.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
- Inactive DCC (hydrolyzed) - Insufficient reaction time - Steric hindrance is too great for the chosen alcohol
- Use fresh, high-purity DCC. - Extend the reaction time and continue to monitor by TLC. - Consider a less sterically hindered alcohol if possible.
Formation of N-acylurea byproduct
Rearrangement of the O-acylisourea intermediate.
This is a known side reaction. Adding the DCC solution at 0°C can minimize this. The N-acylurea can often be separated during column chromatography.
Difficulty Removing DCU
DCU is partially soluble in some organic solvents.
Cool the reaction mixture thoroughly before filtration. Wash the crude product with a solvent in which DCU has low solubility, such as diethyl ether.
Low Yield after Purification
- Incomplete reaction - Loss of product during work-up and purification
- Ensure the reaction has gone to completion before work-up. - Be careful during aqueous extractions to avoid emulsions. Optimize chromatography conditions to prevent product loss.
Conclusion
For the esterification of the sterically demanding 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, the Steglich esterification protocol is highly recommended. Its mild reaction conditions and high efficiency with hindered substrates make it a superior choice over the traditional Fischer-Speier method. By following the detailed protocol and safety precautions outlined in this guide, researchers can confidently and successfully synthesize the desired ester derivatives for their drug development and scientific research endeavors.
References
Steglich esterification - Grokipedia. (n.d.).
Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC) - Aapptec Peptides. (n.d.).
Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Jq2YqXp3fSshqcaPfZb-i5dao4XtbrF4rDluWhUSQWyfKwo04dQIZ7sycrBViTIl2FT1WASPtroQhbga4wb5C4iI2qVA7mKX_kFcnGOtJEUz0uzKFhsLQhWoRPDu9PJGBeXVJnkxbDZSMSgonDtY91NZuwv0O5U5IIDYoBRwcSjJhoIO](
Method
Application Notes and Protocols for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid: A Guide to Safe Handling and Laboratory Use
Disclaimer: No specific Safety Data Sheet (SDS) for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is publicly available at the time of this publication. The following guide is a synthesis of safety information f...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is publicly available at the time of this publication. The following guide is a synthesis of safety information from structurally related compounds, including bicyclo[2.2.1]heptane derivatives and carboxylic acids, as well as general laboratory safety protocols. This document is intended to provide guidance to researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment before commencing any experimental work.
Introduction and Compound Profile
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a novel organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a rigid bicyclo[2.2.1]heptane (also known as norbornane) moiety with an oxolane (tetrahydrofuran) ring bearing a carboxylic acid group. This unique combination of features may impart interesting biological and chemical properties.
Given the absence of specific toxicological and safety data, a cautious approach to handling this compound is paramount. The safety protocols outlined herein are based on the known hazards of its constituent chemical classes.
Table 1: Physicochemical Properties of a Structurally Related Compound: Bicyclo[2.2.1]heptane-2-carboxylic acid
Note: These properties are for a related compound and should be used as an estimate.
Hazard Identification and Risk Assessment
Based on the functional groups present in 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, the primary hazards are anticipated to be associated with the carboxylic acid moiety and the bicyclo[2.2.1]heptane core.
Carboxylic Acid Group: Carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage.[3]
Bicyclo[2.2.1]heptane Core: Some derivatives of bicyclo[2.2.1]heptane have been shown to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[4] Studies on 2,2'-bis(bicyclo[2.2.1]heptane) have indicated a potential for genotoxicity through the generation of reactive oxygen species.[5][6]
Potential Health Effects:
Eye Contact: May cause serious eye irritation or severe eye damage.[3][4]
Skin Contact: May cause skin irritation or chemical burns.[3][4]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when working with a compound of unknown toxicity. The following protocols are based on established guidelines for handling hazardous laboratory chemicals.[7][8]
Engineering Controls
Fume Hood: All work with 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes:
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]
Skin Protection:
A flame-resistant lab coat should be worn and kept buttoned.
Nitrile or neoprene gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.[7][9]
Full-length pants and closed-toe shoes are required.[10]
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary.
Caption: Personal Protective Equipment (PPE) Workflow for Safe Chemical Handling.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
Store in a cool, dry, and well-ventilated area.[8]
Store away from incompatible materials such as strong oxidizing agents and bases.[7]
The storage area should be a designated corrosives cabinet.[3]
Disposal
Dispose of waste in accordance with local, state, and federal regulations.[8]
Chemical waste should be segregated by compatibility.[8]
Contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of accordingly.[11]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][12]
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3][4]
Spill Response
Small Spills: For very small spills (a few drops), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]
Large Spills: Evacuate the area and alert others. If the spill is significant, contact your institution's environmental health and safety department. Prevent the spill from entering drains.[4][11]
Caption: Protocol for Responding to a Chemical Spill.
Experimental Protocols
The following are general protocols for common laboratory procedures. Always perform a dry run of any new procedure without the chemical to identify potential hazards.
Protocol for Preparing a Stock Solution
Preparation: In a certified chemical fume hood, assemble all necessary equipment, including a calibrated balance, an appropriate volumetric flask, a funnel, and the chosen solvent.
Weighing: Tare the balance with a clean weigh boat. Carefully weigh the desired amount of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Dissolution: Place a funnel in the neck of the volumetric flask. Carefully transfer the weighed solid into the flask. Add a small amount of the desired solvent to the weigh boat to rinse any remaining solid into the flask.
Mixing: Add approximately half of the final volume of the solvent to the flask. Swirl gently to dissolve the solid.
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
Labeling and Storage: Label the flask with the compound name, concentration, solvent, date, and your initials. Store as recommended in Section 4.1.
Conclusion
While 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid presents exciting possibilities for research and development, the lack of specific safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this novel compound in a safe and responsible manner.
References
Coleman, N., Ates-Alagoz, Z., Gaye, B., Farbaniec, M., Sun, S., & Adejare, A. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals (Basel), 6(4), 536–545. [Link]
Cheméo. (n.d.). Chemical Properties of Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- (CAS 934-28-1). Retrieved from [Link]
Workplace Safety and Health Council. (2026, January 30). Laboratory Safety. Retrieved from [Link]
University of Utah. (2019, April 11). Acid Handling. Retrieved from [Link]
Manukhov, I. V., Kessenikh, A. G., Shorunov, S. V., Samoilov, V. O., Pevgov, V. G., Bermeshev, M. V., ... & Yaguzhinsky, L. S. (2020). Genotoxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. PloS one, 15(8), e0228525. [Link]
Kessenikh, A. G., et al. (2020). Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. bioRxiv. [Link]
Yale University. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79113, Bicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Technical Support Center: Synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. Given the structural complexity of the target molecule, particularly the sterically hindered quaternary carbon at the C2 position of the oxolane ring, achieving a high yield can be challenging.
This guide provides an in-depth look at a plausible and robust synthetic strategy, addresses common experimental hurdles through a detailed troubleshooting section, and answers frequently asked questions. Our goal is to equip you with the technical insights and practical solutions needed to navigate this multi-step synthesis successfully.
Overview of a Plausible Synthetic Pathway
The synthesis of the target compound, featuring a C-C bond between a bicyclo[2.2.1]heptane (norbornane) moiety and the alpha-carbon of an oxolane (tetrahydrofuran) ring, is most strategically approached via a directed metalation and carboxylation sequence. This method allows for the precise installation of the carboxylic acid group after the core scaffold has been assembled.
The proposed four-step synthesis is as follows:
Grignard Reagent Formation: Generation of the key nucleophile, 2-bicyclo[2.2.1]heptan-2-ylmagnesium bromide, from 2-bromobicyclo[2.2.1]heptane.
Substrate Synthesis: Formation of the precursor, 2-(bicyclo[2.2.1]heptan-2-yl)oxolane, through the coupling of the Grignard reagent with a suitable electrophile such as 2-chlorotetrahydrofuran.
Directed Lithiation: Deprotonation at the C2 position of the oxolane ring using a strong organolithium base. This step is crucial for creating the nucleophilic center for carboxylation.
Carboxylation: Quenching the organolithium intermediate with solid carbon dioxide (dry ice) to form the target carboxylic acid.
Below is a diagram illustrating this proposed workflow.
Caption: Proposed synthetic workflow for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Part 1: Grignard Reagent Formation
The formation of the 2-bicyclo[2.2.1]heptan-2-ylmagnesium bromide is the cornerstone of this synthesis. The rigid and somewhat sterically hindered nature of the bicyclo[2.2.1]heptane system can influence this classic reaction.
Q1: My Grignard reaction fails to initiate. The solution remains colorless, and the magnesium turnings are unreactive. What should I do?
A1: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to the presence of water or an insufficiently activated magnesium surface.
Causality: The reaction occurs on the magnesium surface, which is typically coated with a passivating layer of magnesium oxide (MgO). Water and atmospheric oxygen inhibit the reaction by reacting with the Grignard reagent faster than it can form.
Solutions:
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried (>120 °C) under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
Magnesium Activation: The MgO layer must be disrupted. Several methods can be employed, as summarized in the table below.[1][2]
Activation Method
Protocol
Key Considerations
Mechanical
Gently crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere.
This physically breaks the MgO layer, exposing fresh Mg surface.
Chemical (Iodine)
Add a single small crystal of iodine (I₂) to the flask. The color will fade from purple to colorless upon initiation.
Iodine reacts with Mg to form MgI₂, which helps to etch the oxide layer. Use sparingly to avoid side reactions.[1]
Chemical (1,2-Dibromoethane)
Add a few drops of 1,2-dibromoethane. It reacts with Mg to form MgBr₂ and ethene gas, activating the surface.
This is a very effective method. The evolution of gas is a clear indicator of activation.
Entrainment
If available, add a small amount of a previously prepared Grignard reagent to "entrain" or initiate the new batch.
This is often the most reliable method in a laboratory setting where Grignard reactions are common.
Q2: The yield of my Grignard reagent is low, and I've isolated a significant amount of a high-boiling side product, likely from Wurtz coupling. How can this be minimized?
A2: The formation of a dimer (R-R) is a classic side reaction known as Wurtz coupling. It becomes more prevalent with less reactive halides or under suboptimal conditions.
Causality: The Wurtz reaction (R-X + 2Mg → R-R + MgX₂) competes with Grignard formation (R-X + Mg → R-MgX). This can be exacerbated by high local concentrations of the alkyl halide or high temperatures.
Solutions:
Slow Addition: Add the solution of 2-bromobicyclo[2.2.1]heptane dropwise to the activated magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.
Temperature Control: While some initial heating may be required for initiation, maintain the reaction at a gentle reflux or even room temperature once it is self-sustaining. Excessive heat can promote coupling.
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides due to its superior ability to solvate and stabilize the organomagnesium species.[1]
Part 2: Directed Lithiation and Carboxylation
This sequence is the most technically demanding part of the synthesis. The success of the carboxylation is entirely dependent on the efficient and selective formation of the C2-lithiated oxolane intermediate.
Q3: After the CO₂ quench and workup, I recover a large amount of my starting material, 2-(bicyclo[2.2.1]heptan-2-yl)oxolane. Why did the carboxylation fail?
A3: Recovering the starting material points to a failure in the deprotonation (lithiation) step. The C-H bond at the C2 position of the oxolane ring, adjacent to the oxygen atom, is acidic but requires a potent base for efficient deprotonation.
Causality: Incomplete deprotonation can result from an insufficiently strong base, incorrect stoichiometry, or deactivation of the base by trace impurities.
Solutions:
Choice of Base: Sec-Butyllithium (s-BuLi) is generally more effective than n-Butyllithium (n-BuLi) for deprotonating ethers. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the basicity and efficiency of the lithiation.
Accurate Titration: The concentration of commercial organolithium reagents can decrease over time. It is critical to titrate your s-BuLi or n-BuLi solution before use to ensure accurate stoichiometry (typically 1.1-1.2 equivalents are used).
Temperature Control: The lithiation reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the organolithium intermediate.
Reverse Addition: Add the organolithium reagent slowly to the cooled solution of the substrate. This ensures the substrate is always in excess relative to the base, minimizing potential side reactions.
Caption: Troubleshooting logic for failed lithiation/carboxylation reactions.
Q4: My reaction mixture turns dark or forms a precipitate upon adding the organolithium base. Is this normal?
A4: While a slight color change (often to yellow or orange) is common for organolithium intermediates, a dark color or heavy precipitation can indicate decomposition or side reactions.
Causality: This can be caused by impurities in the substrate or solvent (e.g., peroxides in THF), or the reaction temperature rising too high, leading to the decomposition of the unstable lithiated intermediate. The bicyclo[2.2.1]heptane system itself is generally stable, but the lithiated oxolane can undergo ring-opening or other rearrangements if not handled correctly.
Solutions:
Purify Substrates and Solvents: Ensure the 2-(bicyclo[2.2.1]heptan-2-yl)oxolane precursor is pure and the THF solvent is free of peroxides (test with potassium iodide/starch paper).
Maintain Low Temperature: This is critical. Ensure efficient stirring and slow addition of the base to dissipate any heat generated. The internal temperature of the reaction should not be allowed to rise above -70 °C.
Q5: The yield is still low even after troubleshooting the lithiation. What about the CO₂ quench itself?
A5: The carboxylation step is also a potential source of yield loss.
Causality: Gaseous CO₂ can be inefficient. The organolithium reagent can also react with CO₂ to form a ketone, which then reacts with another equivalent of the organolithium, leading to a tertiary alcohol byproduct.
Solutions:
Use Solid CO₂: The best method is to quench the reaction by pouring the cold organolithium solution onto a large excess of freshly crushed, high-purity dry ice under an inert atmosphere. Alternatively, add freshly crushed dry ice directly to the reaction flask. Do not use old, frost-covered dry ice, as the frost is water ice.
Vigorous Stirring: Ensure the dry ice is well-stirred to allow for efficient mixing as it sublimes.
Acidic Workup: After the reaction is complete, the resulting lithium carboxylate salt must be protonated. This is typically done by carefully adding aqueous acid (e.g., 1M HCl) until the solution is acidic (pH < 4). Carboxylic acids can be challenging to extract if the aqueous layer is basic or neutral.[3]
Frequently Asked Questions (FAQs)
FAQ 1: What are the main stereochemical considerations in this synthesis?
The primary stereochemical feature is the exo vs. endo orientation of the substituent at the C2 position of the bicyclo[2.2.1]heptane ring. Commercial 2-bromobicyclo[2.2.1]heptane is often a mixture of exo and endo isomers. The Grignard formation and subsequent reactions are unlikely to alter this ratio significantly. Therefore, if you start with an isomeric mixture, your final product will also be a mixture of diastereomers. For stereochemically pure products, it is essential to start with an isomerically pure 2-bromobicyclo[2.2.1]heptane.[4]
FAQ 2: Are there alternative synthetic routes?
Yes, an alternative approach would be the α-alkylation of an oxolane-2-carboxylate enolate with 2-bromobicyclo[2.2.1]heptane. This involves deprotonating a compound like ethyl oxolane-2-carboxylate with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) to form the enolate, followed by the addition of the bromoalkane. However, this Sₙ2 reaction is likely to be very low-yielding due to the high steric hindrance at the C2 position of the bicyclo[2.2.1]heptane system, which strongly disfavors backside attack.[5]
FAQ 3: What are the key analytical techniques for monitoring this reaction and characterizing the product?
Reaction Monitoring: Thin Layer Chromatography (TLC) is useful for monitoring the consumption of starting materials in steps 2 and 4. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for tracking the volatile intermediates and byproducts, such as the Wurtz coupling product in Step 1.
Intermediate and Product Characterization:
¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of all intermediates and the final product. The complex splitting patterns of the bicyclo[2.2.1]heptane protons will be a key feature.
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
Infrared (IR) Spectroscopy: Very useful for identifying key functional groups. Look for the strong C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹) in the final product.
FAQ 4: I need to scale up this synthesis. What are the primary challenges?
Grignard Reaction: Initiating and controlling the exotherm of a large-scale Grignard reaction can be hazardous. A jacketed reactor with good temperature control is essential. Ensure a plan is in place for controlled, slow addition of the halide.
Organolithium Reagents: Handling large quantities of pyrophoric organolithium reagents like s-BuLi requires specialized equipment and stringent safety protocols.
Cryogenic Temperatures: Maintaining a large reaction volume at -78 °C requires a reliable cooling system (e.g., a cryostat) rather than just a laboratory-scale cold bath.
Workup and Extraction: Handling and separating large volumes of organic and aqueous layers during workup can be logistically challenging. Ensure appropriate vessels and extraction equipment are available.
References
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. Pharmaceutical Chemistry Journal.
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. [Link]
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]
Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
Diastereoselective Synthesis of Glutamate-Appended Oxolane Rings: Synthesis of (S)-(+)-Lycoperdic Acid. The Journal of Organic Chemistry. [Link]
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]
Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. ResearchGate. [Link]
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. [Link]
Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. [Link]
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. National Institutes of Health. [Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry. [Link]
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
Technical Support Center: Synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting Q1: My reaction to form the γ-butyrolactone precursor shows low yield and multiple side products. What a...
Q1: My reaction to form the γ-butyrolactone precursor shows low yield and multiple side products. What are the likely causes?
A1: Low conversion and the formation of side products during the synthesis of γ-butyrolactone derivatives often stem from several key factors related to reaction conditions and substrate purity.
Expert Insight: The formation of the oxolane (tetrahydrofuran) ring, a γ-butyrolactone, is a critical step. The stability of this five-membered ring makes its formation kinetically and thermodynamically favorable. However, competing reactions can dominate if conditions are not optimal.
Troubleshooting Guide:
Incomplete Reaction:
Possible Cause: Insufficient reaction time or temperature. The energy barrier for the intramolecular cyclization may not be overcome.
Suggested Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction remains sluggish, a gradual increase in temperature may be necessary. Be cautious, as excessive heat can promote dehydration side reactions.[1][2]
Dehydration Side Reaction:
Possible Cause: Harsh acidic or basic conditions can lead to the elimination of a water molecule, forming an unsaturated carboxylic acid instead of the desired lactone.[1]
Suggested Solution: Employ milder reaction conditions. For acid-catalyzed reactions, consider using a less aggressive acid or lowering the temperature.[1] Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can also promote cyclization while minimizing dehydration.[1]
Intermolecular Polymerization:
Possible Cause: At high concentrations, the hydroxy acid precursor can react with other molecules rather than cyclizing, leading to polymer formation.
Suggested Solution: Conduct the reaction under high-dilution conditions.[1] This can be achieved by the slow addition of the starting material to the reaction mixture, which favors intramolecular cyclization.[1]
Starting Material Purity:
Possible Cause: Impurities, particularly water or residual solvents, can interfere with the reaction or deactivate catalysts.[3]
Suggested Solution: Ensure the hydroxy acid precursor is thoroughly purified and dried before use.[3]
Q2: I am observing the formation of a diol instead of the desired carboxylic acid during the Grignard reaction with the lactone. Why is this happening and how can I prevent it?
A2: The formation of a diol is a classic side reaction when a Grignard reagent reacts with a lactone. This occurs because the initial ketone intermediate is more reactive than the starting lactone.
Expert Insight: Grignard reagents are potent nucleophiles and strong bases.[4] Their reaction with a lactone proceeds in two steps. The first equivalent of the Grignard reagent attacks the carbonyl carbon, opening the lactone ring to form a ketone.[4][5][6] This newly formed ketone is highly reactive and is immediately attacked by a second equivalent of the Grignard reagent, leading to a diol after acidic workup.[4][5][6]
Troubleshooting Guide:
Control of Stoichiometry and Temperature:
Possible Cause: Using an excess of the Grignard reagent and/or elevated temperatures favors the second addition to the ketone intermediate.
Suggested Solution: Carefully control the stoichiometry, using only one equivalent of the Grignard reagent. The reaction should be carried out at low temperatures (e.g., -78 °C) to minimize the rate of the second addition.
Use of a Milder Organometallic Reagent:
Possible Cause: The high reactivity of the Grignard reagent makes it difficult to stop the reaction at the ketone stage.
Suggested Solution: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate (Gilman) reagent. These reagents are generally less reactive towards ketones, allowing for the isolation of the desired carboxylic acid precursor.
Reaction with Carbon Dioxide:
Possible Cause: An alternative approach is to form the Grignard reagent from the corresponding bicyclo[2.2.1]heptanyl halide and then react it with solid carbon dioxide (dry ice).
Suggested Solution: This method directly introduces the carboxylic acid functionality and avoids the use of a lactone intermediate, thereby preventing the diol side product formation.[4][7]
Visualizing Reaction Pathways
Desired Synthesis vs. Side Reactions
The following diagram illustrates the intended synthetic pathway versus common side reactions.
Caption: Desired vs. Side Reaction Pathways.
Experimental Protocols
Protocol 1: Minimizing Dehydration during Lactonization
This protocol focuses on mild conditions to favor intramolecular cyclization.
Materials:
Hydroxy acid precursor
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve the hydroxy acid precursor (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add DMAP (0.1 eq) to the solution.
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture over 30 minutes.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Summary
Side Reaction
Causal Factor
Preventative Measure
Expected Outcome
Dehydration
Harsh acidic/basic conditions, high temperature
Use milder reagents (e.g., DCC/DMAP), lower reaction temperature
Increased yield of desired lactone
Polymerization
High concentration of starting material
Employ high-dilution techniques
Favors intramolecular cyclization
Diol Formation
Excess Grignard reagent, high reactivity
Strict 1:1 stoichiometry, low temperature, or use of a less reactive organometallic
Isolation of the desired carboxylic acid precursor
References
Google Patents. (1993). Process for the preparation of gamma-butyrolactone.
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Retrieved from [Link]
American Chemical Society. (2026). Ring-Enlargement of in Situ Generated Cyclopropanones with Carbonyls and Imines: Synthesis of γ-Butyrolactones and -lactams. Retrieved from [Link]
MDPI. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]
Royal Society of Chemistry. (2020). Ring-opening carbonyl–olefin metathesis of norbornenes. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
YouTube. (2017). Grignard Reactions of Lactones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]
American Chemical Society. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. Retrieved from [Link]
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Retrieved from [Link]
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
Wikipedia. (n.d.). Norbornene. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]
American Chemical Society. (2024). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]
PubMed. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]
American Chemical Society. (2004). Suspension Ring-Opening Metathesis Polymerization: The Preparation of Norbornene-Based Resins for Application in Organic Synthesis. Retrieved from [Link]
American Chemical Society. (2001). Synthesis of 2-Substituted (±)-(2R,3R,5R)-Tetrahydrofuran-3,5-dicarboxylic Acid Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Ring-opening carbonyl–olefin metathesis of norbornenes. Retrieved from [Link]
Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]
ScienceDirect. (n.d.). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. Retrieved from [Link]
ScienceDirect. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]
American Chemical Society. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Retrieved from [Link]
Google Patents. (n.d.). 2-aza-bicyclo[2.2.1]heptane derivatives.
UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Retrieved from [Link]
PubMed. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing bicylo[2.2.1] heptane derivatives.
ResearchGate. (2026). 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
National Center for Biotechnology Information. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]
Beilstein Journals. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]
SciELO. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
Technical Support Center: Troubleshooting the Purification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid .
This molecule presents a unique physicochemical profile: a highly sterically congested quaternary stereocenter at the C2 position of the oxolane ring, bearing both a bulky, lipophilic bicyclo[2.2.1]heptan-2-yl (norbornyl) moiety and a polar carboxylic acid headgroup. This dual-polarity and extreme steric hindrance dictate its distinct chromatographic behavior and tendency to resist crystallization.
Diagnostic Triage & Purification Workflow
Before initiating purification, it is critical to triage your crude mixture. The workflow below outlines the decision-making process based on chemical purity and stereochemical requirements.
Caption: Diagnostic purification workflow for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Core Troubleshooting FAQs
Q1: Why does my product streak persistently on normal-phase silica gel TLC, and how can I achieve a sharp band?Causality: The carboxylic acid headgroup interacts strongly with the slightly acidic silanol groups on the stationary silica phase. During elution, the molecule exists in a dynamic equilibrium between its protonated and deprotonated states, which travel at different velocities, causing severe band broadening and tailing[1].
Action: Add a small amount (0.5% - 1.0% v/v) of a volatile organic acid, such as glacial acetic acid or formic acid, to your mobile phase[1]. This saturates the silanol sites and suppresses the ionization of your target compound, ensuring it remains fully protonated and elutes as a defined spot.
Q2: My purified carboxylic acid is a viscous oil or sticky gum instead of a solid. How do I induce crystallization?Causality: The combination of the highly lipophilic, bulky norbornyl group and the presence of multiple stereoisomers (diastereomers arising from the oxolane C2 and norbornyl attachment points) severely disrupts crystal lattice packing.
Action: First, ensure absolute chemical purity via acid-base extraction, as neutral lipophilic impurities prevent nucleation[1]. If the compound remains an oil, you must resolve the stereoisomers. Converting the free acid into a diastereomeric salt using a chiral amine often yields highly crystalline solids that pack efficiently.
Q3: What is the most reliable method for separating the stereoisomers of this oxolane-2-carboxylic acid?Causality: Standard achiral chromatography cannot separate enantiomers. Furthermore, separating diastereomers of this specific molecule via standard silica is difficult because the massive lipophilic bulk of the norbornyl group masks the polar core.
Action: Classical chiral resolution via salt formation is required. Reacting the racemic acid with an optically active amine resolver (e.g., 1-phenylethylamine or 1-cyclohexylethylamine) forms diastereomeric salts[2]. These salts possess distinct solubility profiles and can be separated by fractional crystallization.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding.
Protocol A: Acid-Base Extraction for Lipophilic Impurity Removal
Acid-base extraction is highly effective for removing neutral or basic impurities from carboxylic acids[1].
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[1]. Gently invert the separatory funnel, venting frequently to release CO₂ gas.
Validation Checkpoint: Test the pH of the separated aqueous layer. It must be >8 to ensure complete deprotonation of the sterically hindered carboxylic acid. If pH < 8, repeat the NaHCO₃ extraction.
Washing: Wash the combined aqueous layers with fresh Diethyl Ether to remove unreacted lipophilic norbornyl precursors. Discard the organic layer.
Acidification: Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2.
Validation Checkpoint: The aqueous solution should turn cloudy or precipitate an oil as the lipophilic acid is protonated and becomes insoluble in water.
Recovery: Extract the acidified aqueous layer with Ethyl Acetate, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Normal-Phase Chromatography with Acidic Modifiers
Column Preparation: Pack the silica gel column using your chosen mobile phase (e.g., Hexanes/EtOAc) containing 1% glacial acetic acid[1].
Loading: Dissolve the sample in a minimum amount of the mobile phase. If solubility is poor, use a solid sample loading technique[3].
Elution: Elute the column and collect fractions.
Validation Checkpoint: Run a 2D TLC on a random fraction. Spot the fraction, run it in one direction, dry the plate, rotate 90 degrees, and run it again. If the spot remains perfectly round without tailing in the second dimension, the modifier concentration is optimal.
Protocol C: Chiral Resolution via Diastereomeric Salt Formation
This method adapts established procedures for resolving oxolane-2-carboxylic acid derivatives[2].
Salt Formation: Dissolve the racemic 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in hot Tetrahydrofuran (THF). Add 1.0 equivalent of (S)-(-)-1-phenylethylamine dropwise[2].
Crystallization: Allow the mixture to cool gradually to room temperature, then transfer to a 4°C refrigerator overnight to induce fractional crystallization.
Isolation: Filter the resulting crystals and wash with cold THF.
Validation Checkpoint: Take a 5 mg aliquot of the crystals, partition between 1M HCl and EtOAc to break the salt, and analyze the organic layer via Chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a second recrystallization from THF.
Free Acid Recovery: Suspend the enantiopure salt in 1M HCl and extract with EtOAc to recover the resolved carboxylic acid.
Caption: Mechanism of chiral resolution via diastereomeric salt formation and crystallization.
Quantitative Data Analytics
To minimize trial and error during chromatography, refer to the optimized mobile phase parameters below. Using reversed-phase (C-18) chromatography is also a highly practical alternative for carboxylic acids if normal-phase fails[3].
Table 1: Mobile Phase Optimization for Normal-Phase Chromatography
Solvent System
Modifier
Target Compound Behavior
Impurity Behavior
Recommendation
Hexanes / EtOAc (7:3)
None
Severe streaking (Rf 0.1 - 0.4)
Co-elution with tailing
Avoid
Hexanes / EtOAc (7:3)
1% Acetic Acid
Sharp band (Rf 0.35)
Distinct separation
Optimal for routine purification
Hexanes / EtOAc (7:3)
1% Formic Acid
Sharp band (Rf 0.38)
Distinct separation
Use if a lower boiling modifier is needed
DCM / MeOH (9:1)
None
Moderate streaking (Rf 0.5)
Poor resolution of lipophilics
Sub-optimal
Water / Acetonitrile
0.1% TFA
Sharp band (Reverse Phase C-18)
Excellent separation
Use for highly polar impurity removal
References
Process for preparing optically active tetrahydro-2-furoic acid.US Patent 4,985,575A.
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at:[Link]
Technical Support Center: Optimization and Troubleshooting for Bicyclo[2.2.1]heptane Derivative Synthesis
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a privileged structure in medicinal chemistry, materials science, and fragrance development due to its rigid, three-dimensional framework.[1] However, this same struc...
Author: BenchChem Technical Support Team. Date: April 2026
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a privileged structure in medicinal chemistry, materials science, and fragrance development due to its rigid, three-dimensional framework.[1] However, this same structural rigidity introduces unique challenges in synthesis, including stringent stereochemical demands and a high propensity for skeletal rearrangements. This guide provides practical, in-depth solutions to common problems encountered during the synthesis and functionalization of these valuable derivatives.
Section 1: Frequently Asked Questions - The Underlying Principles
This section addresses the fundamental chemical principles that govern reactivity and selectivity in the bicyclo[2.2.1]heptane system.
Q1: How does the strained ring system of bicyclo[2.2.1]heptane influence its reactivity?
A: The bicyclo[2.2.1]heptane core possesses significant ring strain (approximately 17.5 kcal/mol), which is a key driver of its chemical behavior.[2][3] This strain arises from deviations from ideal bond angles. Reactions that release this strain are often highly favorable. For instance, certain retro-condensation reactions can be driven by the high strain of the bicyclic system to stereoselectively produce highly functionalized cyclopentene or pyrrolidine scaffolds.[2][3] Conversely, the strain makes the formation of carbocations on the skeleton particularly susceptible to Wagner-Meerwein rearrangements, as the system seeks a more stable electronic and structural state.[4][5]
Q2: What controls the endo vs. exo stereoselectivity in Diels-Alder reactions to form bicyclo[2.2.1]heptene derivatives?
A: This is a classic example of kinetic versus thermodynamic control.[6][7]
Kinetic Control (endo product): At lower reaction temperatures, the endo adduct is typically formed faster. This is attributed to "secondary orbital interactions," where the electron-withdrawing groups of the dienophile favorably interact with the developing pi-system of the diene in the transition state.[8][9] This stabilizes the endo transition state, lowering its activation energy and making it the kinetic product.
Thermodynamic Control (exo product): The exo isomer is generally the more thermodynamically stable product because it minimizes steric hindrance; the substituent is pointed away from the rest of the bicyclic framework.[7][8] If the Diels-Alder reaction is reversible (e.g., with furan as the diene), running the reaction at higher temperatures for longer durations can allow the initially formed endo product to revert to the starting materials and re-form as the more stable exo product.[6]
Q3: My reaction is generating unexpected isomers. What is a Wagner-Meerwein rearrangement and how can I prevent it?
A: The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center.[5] This process is extremely common in bicyclic terpene chemistry and is driven by the formation of a more stable carbocation (e.g., a 2° rearranging to a 3° carbocation) or the relief of ring strain.[4][10][11]
To suppress these rearrangements:
Avoid Protic/Lewis Acids: Strong acids readily generate carbocations. If a catalyst is necessary, consider milder or more specialized Lewis acids that are less prone to promoting rearrangements.[12]
Low Temperatures: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature (e.g., -78 °C) can favor the desired product.[5]
Solvent Choice: Use non-polar, aprotic solvents. Polar, protic solvents (like alcohols or water) can stabilize carbocation intermediates, giving them a longer lifetime to rearrange.
Reagent Selection: Choose reagents that proceed through concerted or non-cationic mechanisms where possible.
Section 2: Troubleshooting Guide for Common Reactions
This guide addresses specific problems in a question-and-answer format to help you quickly diagnose and solve experimental issues.
Q: My Diels-Alder reaction to form a norbornene derivative is giving a very low yield. What are the common causes and solutions?
A: Low yields in this cornerstone reaction can usually be traced to issues with reactants, conditions, or competing side reactions.[13]
Reactant Quality:
Diene Source: Cyclopentadiene, the most common diene, exists as the dimer dicyclopentadiene (DCPD) at room temperature. DCPD must be "cracked" by heating to generate the reactive monomer. Incomplete cracking is a major source of low yield.[13] Ensure you are freshly distilling cyclopentadiene from DCPD immediately before use.
Purity: Impurities in either the diene or dienophile can poison catalysts or act as chain-transfer agents in side polymerizations.[14] Purify starting materials by distillation or chromatography if necessary.
Reaction Conditions:
Temperature: While higher temperatures can favor the thermodynamic exo product, excessively high temperatures can promote the retro-Diels-Alder reaction or polymerization of the diene.[13] Optimize the temperature carefully.
Catalysis: For many dienophiles, a Lewis acid catalyst is required to achieve a reasonable reaction rate and selectivity. The choice and amount of catalyst are critical.[15][16]
Side Reactions:
Polymerization: Norbornene-type monomers can undergo Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization, especially in the presence of trace metal impurities or catalysts intended for the primary reaction.[14] If this is suspected, consider adding an inhibitor like 4-tert-butylcatechol.[17]
Q: I am trying to perform a substitution reaction on the bicyclo[2.2.1]heptane skeleton, but I'm getting poor stereoselectivity. How can I improve it?
A: Stereocontrol in substitution reactions is dominated by steric hindrance. The concave endo face is significantly more hindered than the convex exo face.[8]
For S_N2 Reactions: Nucleophilic attack will almost always occur from the less-hindered exo face. If your leaving group is exo, the reaction will be extremely slow or will not proceed. If your leaving group is endo, attack from the exo face is highly favored.
For S_N1 Reactions: If the reaction proceeds via a carbocation, the incoming nucleophile will still preferentially attack from the exo face. However, the planar nature of the carbocation allows for some attack from the endo face, leading to mixtures. Furthermore, the carbocation is primed for Wagner-Meerwein rearrangement.
Improving Selectivity: To favor a single isomer, use conditions that promote a pure S_N2 mechanism: a good, unhindered nucleophile, a polar aprotic solvent (e.g., DMSO, DMF), and the lowest possible reaction temperature. If you must use S_N1 conditions, be prepared for potential rearrangements and product mixtures.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general method for the reaction between cyclopentadiene and an α,β-unsaturated ketone, a reaction often requiring catalysis.
Setup: In an inert atmosphere (glovebox or Schlenk line), add the dienophile (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Solvation: Dissolve the dienophile in anhydrous DCM.
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C to maximize endo selectivity).
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 1.0 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes.
Diene Addition: Add freshly distilled cyclopentadiene (1.2 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NaHCO₃ solution while the flask is in an ice bath.
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification & Analysis: Purify the crude product by column chromatography. Characterize the product and determine the endo:exo ratio using ¹H NMR spectroscopy by analyzing coupling constants and chemical shifts.[6][8]
Data Summary: Influence of Lewis Acids on Diels-Alder Reactions
The choice of catalyst can significantly impact yield and selectivity. The following table summarizes typical outcomes.
Benchchem. (n.d.). Troubleshooting polymerization reactions with norbornene monomers.
Benchchem. (n.d.). Optimization of reaction conditions for norbornene synthesis.
Chemistry LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. Retrieved from [Link]
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]
Kagabu, S., & McCullough, K. (1997). endo- and exo-Stereochemistry in the Diels–Alder Reaction: Kinetic versus Thermodynamic Control.
Zhu, M., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives. The Journal of Organic Chemistry, 79(13), 6059-6068.
Molina, A., et al. (2011). Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Scaffolds. Organic Letters, 13(23), 6244-6247.
Sakata, K., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal, 27(30), 8031-8039.
Wang, Y., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5064-5068.
Molina, A., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for Diels-Alder reaction between.... Retrieved from [Link]
Chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from [Link]
Gouverneur, V. E., et al. (1993). Control of the exo and endo pathways of the Diels-Alder reaction by antibody catalysis. PubMed. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
Hanson, J. R. (2019). Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. Comprehensive Organic Synthesis II, 8, 525-555.
YouTube. (2024, March 30). Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. Retrieved from [Link]
Sakata, K., & Fujimoto, H. (n.d.).
ACS Publications. (2013, April 8). Diels–Alder Reaction Kinetics for Production of Norbornene Monomers. Retrieved from [Link]
Max Wilson Lab - UCSB. (2021, July 26). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts. Retrieved from [Link]
Saha et al. (n.d.). Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry, Vol. 2.
RSC Publishing. (n.d.). Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines. Retrieved from [Link]
PMC. (2024, September 27). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. Retrieved from [Link]
RSC Publishing. (2014, December 24). Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. Retrieved from [Link]
"stability issues of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid"
Target Compound: 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the ChemTech Solutions technical support center. 2-{Bicyclo[2.2.1]h...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the ChemTech Solutions technical support center. 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a highly specialized, sterically encumbered building block featuring a norbornyl group adjacent to an alpha-oxygenated carboxylic acid. While highly valuable for synthesizing complex sp3-rich drug candidates, its unique structural motifs—specifically the oxolane (tetrahydrofuran) ring and the alpha-heteroatom carboxylic acid—present distinct stability and handling challenges.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Issue 1: Unexplained loss of purity and yellowing during storage
Q: My batch of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is showing a drop in assay over time, accompanied by a faint yellow tint. What is causing this degradation?
A: This is a classic symptom of autoxidation of the oxolane (tetrahydrofuran) ring. While the C2 position is blocked by the norbornyl and carboxylic acid groups, the C5 position (and to a lesser extent, C3 and C4) possesses reactive alpha-hydrogens.
The Causality: When exposed to atmospheric oxygen and ambient light, the C5 alpha-hydrogen is abstracted to form a carbon-centered radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical, which then abstracts another hydrogen to form a hydroperoxide, propagating a radical chain reaction[1]. These hydroperoxides not only degrade the structural integrity of your building block but can also act as strong, uncontrolled oxidants in subsequent reactions[2].
Issue 2: Gas evolution and low yields during amide coupling
Q: During standard amide coupling (e.g., using EDC/HOBt at room temperature), I am observing significant gas evolution and recovering mostly non-carboxylated byproducts. What is happening?
A: You are observing unintended decarboxylation. Your compound is an alpha-heteroatom carboxylic acid.
The Causality: Carboxylic acids bearing an alpha-oxygen atom are inherently prone to decarboxylation under thermal, oxidative, or strongly activating conditions[3]. When the carboxyl group leaves as CO2, the resulting radical or carbocation intermediate is highly stabilized by the adjacent oxolane oxygen via resonance/hyperconjugation[4]. Furthermore, the bulky bicyclo[2.2.1]heptan-2-yl (norbornyl) group creates immense steric strain at the C2 quaternary center. The loss of the carboxyl group relieves this steric clash, thermodynamically driving the decarboxylation pathway. To prevent this, couplings must be performed under strictly mild, low-temperature conditions.
Issue 3: Degradation during acid-catalyzed esterification
Q: Can I use standard Fischer esterification (e.g., catalytic H2SO4 in MeOH) to protect the carboxylic acid?
A: No. Strong Brønsted acids will protonate the oxolane oxygen. Because of the extreme steric crowding at C2 from the norbornyl group, the protonated oxolane is highly susceptible to acid-catalyzed ring-opening to relieve steric strain, leading to acyclic degradation products. Mild alkylating agents (e.g., MeI/K2CO3 in DMF) should be used instead.
Part 2: Mechanistic Visualizations
Fig 1. Radical chain mechanism for autoxidation and hydroperoxide formation at the oxolane C5 position.
Fig 2. Competing pathways: Decarboxylation under harsh conditions vs. stable mild coupling.
Maintain reaction temps ≤ 0°C; avoid redox-active esters.
Oxolane Ring Opening
Strong Brønsted/Lewis acids (e.g., H2SO4, AlCl3)
Multiple polar spots on TLC; loss of cyclic NMR signals
Use strictly neutral or mildly basic conditions.
Epimerization
Strong bases (e.g., NaH, LDA)
Drifting optical rotation; split peaks in chiral HPLC
Avoid prolonged exposure to strong bases; use weak amine bases.
Part 4: Validated Experimental Protocols
Protocol A: Quantitative Peroxide Testing and Quenching
To ensure the structural integrity of the oxolane ring and prevent oxidative side-reactions, the compound must be tested for hydroperoxides prior to use[5]. This protocol utilizes a self-validating colorimetric iodine displacement method[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 100 mg of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in 1.0 mL of peroxide-free isopropanol in a glass vial.
Reagent Addition: Add 0.1 mL of glacial acetic acid, followed immediately by 0.1 mL of a freshly prepared, saturated aqueous potassium iodide (KI) solution[1].
Incubation: Seal the vial, vortex for 5 seconds, and place in a dark environment for exactly 5 minutes.
Validation & Readout:
Clear/Faint Yellow: Peroxide free (< 1 ppm). Safe to use.
Deep Yellow/Brown: Peroxides present. The iodide (I⁻) has been oxidized to iodine (I₂) by hydroperoxides[1].
Quenching (If Positive): Dissolve the bulk batch in ethyl acetate and wash twice with an equal volume of 10% aqueous sodium metabisulfite (Na2S2O5). Dry over MgSO4, filter, and concentrate in vacuo. Add 250 ppm of Butylated hydroxytoluene (BHT) prior to long-term storage.
Due to the propensity of alpha-heteroatom acids to decarboxylate[3], standard coupling methods often fail. This protocol uses HATU and low temperatures to ensure a stable, non-decarboxylative pathway.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask and purge with Argon.
Dissolution: Dissolve 1.0 eq of the carboxylic acid and 1.2 eq of the target amine in anhydrous DMF (0.2 M concentration) and cool the mixture to 0 °C using an ice-water bath.
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality note: DIPEA is sterically hindered, preventing nucleophilic attack on the coupling reagent while neutralizing the system.
Activation: Add 1.1 eq of HATU in a single portion. Maintain the reaction at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature, as thermal energy will drive the sterically-relieving decarboxylation of the activated ester[4].
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.
Part 5: References
Delineating Oxidative Processes of Aqueous C60 Preparations: Role of THF Peroxide
ACS Publications[Link]
Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product
Tango Therapeutics[Link]
Technical Support Center: Scale-Up Synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the scale-up synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this complex molecule. The bicyclo[2.2.1]heptane framework is a key structural motif in medicinal chemistry, often employed as a bioisostere for aromatic rings to enhance metabolic stability and other ADME properties.[1][2][3] The addition of the oxolane-2-carboxylic acid substituent introduces further complexity and potential for stereoisomerism, making a robust and scalable synthesis crucial.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient scale-up campaign.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield in the Initial Cycloaddition Step
Question: We are experiencing significantly lower yields than expected in our Diels-Alder reaction between cyclopentadiene and an acrylic acid derivative to form the bicyclo[2.2.1]heptene precursor. What are the likely causes and how can we optimize this critical step for a multigram scale?
Answer: The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane core, but its efficiency on a larger scale can be influenced by several factors.[4]
Kinetic vs. Thermodynamic Control: The stereochemical outcome of the Diels-Alder reaction is highly dependent on reaction conditions. Kinetic control (lower temperatures) typically favors the endo isomer, while thermodynamic control (higher temperatures) favors the more stable exo isomer.[4] Inconsistent temperature control in a large reactor can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Solution: Implement precise temperature monitoring and control throughout the reactor. For the endo product, maintain a consistently low temperature. If the exo isomer is desired, a carefully controlled higher temperature profile is necessary.
Dicyclopentadiene Cracking: Cyclopentadiene is stored as the more stable dimer, dicyclopentadiene, and must be "cracked" back to the monomer before use. Incomplete or inefficient cracking is a common source of low yields.
Solution: Ensure the cracking apparatus is efficient and that the freshly distilled cyclopentadiene is used immediately. For large-scale reactions, consider an in-line cracking and addition setup to minimize monomer dimerization.
Reagent Purity: The purity of both the cyclopentadiene and the acrylic acid derivative is paramount. Impurities can inhibit the reaction or lead to side products.
Solution: Use freshly distilled cyclopentadiene and ensure the acrylic acid derivative is of high purity. Consider performing small-scale test reactions to qualify new batches of reagents.
Problem 2: Incomplete Hydrogenation of the Bicyclo[2.2.1]heptene Intermediate
Question: Our catalytic hydrogenation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to the saturated bicyclo[2.2.1]heptane-2-carboxylic acid is sluggish and often incomplete, even at elevated hydrogen pressure. What could be the issue?
Answer: Catalytic hydrogenation is a standard procedure, but its success on a larger scale depends on efficient mass transfer and catalyst activity.[4]
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities such as sulfur or halides, which may be present in the substrate or solvent.[4]
Solution: Ensure the substrate has been purified to remove any potential catalyst poisons. Use high-purity, hydrogen-sparged solvents. If poisoning is suspected, a higher catalyst loading or a fresh batch of catalyst may be required.
Poor Mass Transfer: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is challenging.
Solution: Optimize the agitation speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. Consider using a specialized hydrogenation reactor designed for efficient gas dispersion.
Inadequate Hydrogen Pressure: While you may be using elevated pressure, ensure the pressure is maintained consistently throughout the reaction. Leaks in the system can lead to a drop in pressure and incomplete reaction.
Solution: Thoroughly leak-test the hydrogenation system before starting the reaction. Monitor the pressure throughout the process.
Problem 3: Difficulty in Stereoselective Formation of the Oxolane Ring
Question: We are struggling to achieve high diastereoselectivity in the formation of the 2-substituted oxolane-2-carboxylic acid moiety. What strategies can we employ to improve the stereochemical outcome on a larger scale?
Answer: The stereoselective synthesis of highly substituted oxetanes and tetrahydrofurans (oxolanes) is a known challenge, often requiring careful control of reaction conditions and reagent selection.[5][6]
Reaction Mechanism and Stereocontrol: The method of ring formation will dictate the stereochemical outcome. For instance, an intramolecular Michael addition can be highly stereoselective.[5]
Solution: Re-evaluate the chosen synthetic route for oxolane formation. An organocatalyzed approach or a reaction that proceeds through a rigid transition state may offer better stereocontrol.
Chiral Auxiliaries or Catalysts: The use of chiral auxiliaries or catalysts can be highly effective in controlling stereochemistry, but their cost and removal can be a concern on a larger scale.
Solution: If a chiral auxiliary is used, select one that is easily cleaved and recovered. For catalytic methods, investigate catalysts with high turnover numbers to minimize loading.
Purification of Diastereomers: If a mixture of diastereomers is unavoidable, an efficient method for their separation is crucial.
Solution: Explore preparative chromatography or crystallization-induced resolution as potential methods for separating the desired diastereomer on a large scale.
Problem 4: Challenges in Purification of the Final Product
Question: The final product, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, is proving difficult to purify on a multi-kilogram scale. Column chromatography is not feasible. What are our options?
Answer: Large-scale purification requires moving away from traditional laboratory techniques towards more scalable methods.
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
Solution: Conduct a thorough salt screening and solvent screening to identify conditions that yield a highly crystalline form of the desired product. Anti-solvent crystallization can also be an effective technique.
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be a viable option.
Solution: Perform a small-scale distillation to determine the boiling point and thermal stability of the compound. For larger scales, a wiped-film or short-path distillation apparatus may be necessary.
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
Solution: Develop a robust extraction protocol, carefully selecting solvents to maximize the partitioning of impurities into one phase while the product remains in the other.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid?
A1: Several safety aspects are critical:
Dicyclopentadiene Cracking: This process involves high temperatures and should be conducted in a well-ventilated fume hood or a designated area with appropriate engineering controls.
Hydrogenation: Working with hydrogen gas under pressure carries a risk of fire or explosion. Ensure the use of a properly rated and maintained hydrogenation reactor and follow all safety protocols for handling flammable gases.
Reagents: Many reagents used in organic synthesis are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
Exothermic Reactions: Some steps, like the Diels-Alder reaction, can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent thermal runaways.
Q2: How can we confirm the stereochemistry of our final product?
A2: A combination of spectroscopic and analytical techniques is necessary:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the relative stereochemistry. The coupling constants and chemical shifts of specific protons, particularly the C2 proton on the bicyclo[2.2.1]heptane ring, can help distinguish between endo and exo isomers.[4]
X-ray Crystallography: If a crystalline derivative of the final product can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to determine the enantiomeric excess (ee) if a chiral synthesis was performed.
Q3: Are there alternative, more scalable routes to the bicyclo[2.2.1]heptane core?
A3: While the Diels-Alder reaction is a classic approach, other methods are being developed. For instance, organocatalytic formal [4+2] cycloaddition reactions can provide rapid access to bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner.[7] Additionally, exploiting the ring strain in bicyclic systems can lead to stereoselective preparations of highly functionalized cyclopentene derivatives, which can be precursors to the desired scaffold.[8]
Key Experimental Protocols
Protocol 1: Scale-Up of Diels-Alder Reaction for Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This protocol outlines a general procedure for the multigram synthesis of the bicyclo[2.2.1]heptene precursor.
Caption: Workflow for the Diels-Alder Reaction Scale-Up.
Protocol 2: Large-Scale Catalytic Hydrogenation
This protocol details the hydrogenation of the bicyclo[2.2.1]heptene intermediate.
Caption: Workflow for Large-Scale Catalytic Hydrogenation.
Data Summary
The following table summarizes typical reaction parameters that may require optimization during scale-up.
Parameter
Laboratory Scale (1-10 g)
Pilot Scale (100 g - 1 kg)
Potential Scale-Up Issues
Diels-Alder Temp.
-10 to 25 °C
0 to 10 °C
Heat transfer, exotherm control
Hydrogenation Pressure
1-3 atm
3-10 atm
Equipment rating, safety
Stirring Speed
300-500 rpm
100-300 rpm (impeller dependent)
Mass transfer, catalyst suspension
Purification Method
Flash Chromatography
Crystallization / Distillation
Scalability, solvent volume
References
Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Available at: [Link]
Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. Available at: [Link]
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PMC. Available at: [Link]
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]
Recent Progress in (3+3) Cycloadditions of Bicyclobutanes to Access Bicyclo[3.1.1]heptane Derivatives. ResearchGate. Available at: [Link]
The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. ResearchGate. Available at: [Link]
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Publishing. Available at: [Link]
Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid from [1,1' - Benchchem. Benchchem. Available at: https://www.benchchem.com/product/b2101
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. Available at: [Link]
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect. Available at: [Link]
Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide. Google Patents.
Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo. Organic Syntheses. Available at: [Link]
Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. RSC Publishing. Available at: [Link]
Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate. Available at: [Link]
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. PMC. Available at: [Link]
Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv. Available at: [Link]
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. RSC Publishing. Available at: [Link]
Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. PubMed. Available at: [Link]
Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. PMC. Available at: [Link]
Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST WebBook. Available at: [Link]
4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.gov. Available at: [Link]
Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. RSC Publishing. Available at: [Link]
Technical Support Center: Degradation Pathways of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Introduction: Welcome to the technical support guide for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This document is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction:
Welcome to the technical support guide for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to understand its stability profile. As there is limited publicly available data on the specific degradation pathways of this compound, this guide synthesizes information based on the known chemical behavior of its constituent moieties: the bicyclo[2.2.1]heptane (norbornane) system, the oxolane (tetrahydrofuran) ring, and the carboxylic acid group. We will explore potential degradation pathways, provide troubleshooting for common experimental issues, and offer detailed protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this molecule under typical laboratory and storage conditions?
Based on its structure, the molecule is susceptible to several degradation pathways:
Hydrolytic Degradation: The oxolane ring, a cyclic ether, could be susceptible to acid-catalyzed cleavage, although this generally requires harsh conditions. The carboxylic acid itself is generally stable to hydrolysis.
Oxidative Degradation: The bicyclo[2.2.1]heptane moiety, being a saturated hydrocarbon, could be susceptible to oxidation, potentially leading to the formation of reactive oxygen species.[1][2] The ether linkage in the oxolane ring is also a known site for peroxide formation upon exposure to air and light.
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential pathway.[3] Additionally, thermal stress can lead to the cleavage of the oxolane ring.[4][5][6]
Photodegradation: While the molecule lacks strong chromophores, prolonged exposure to UV light could potentially induce radical-mediated degradation, especially in the presence of photosensitizers.[7]
Q2: Which parts of the molecule are the most chemically labile?
The most likely points of instability are:
The Oxolane Ring: Cyclic ethers like oxolane (tetrahydrofuran) can undergo ring-opening reactions under acidic conditions or oxidative degradation to form hydroperoxides.
The Carboxylic Acid Group: This group could undergo decarboxylation under thermal stress.[3] It may also participate in intramolecular reactions. Some cyclic ether carboxylic acids have been shown to be unstable and can isomerize into lactones, especially with heating.[8][9][10]
Tertiary C-H Bonds: The bicyclo[2.2.1]heptane structure contains tertiary carbon-hydrogen bonds which can be more susceptible to radical abstraction during oxidative processes compared to primary or secondary C-H bonds.
Q3: What are some of the expected degradation products?
Predicting the exact degradation products requires experimental data. However, based on the likely pathways, we can hypothesize the formation of several types of degradants:
From Oxolane Ring Opening: This could result in a hydroxy-butanoic acid derivative attached to the bicycloheptane ring.
From Decarboxylation: Simple loss of CO2 would yield 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane.
From Oxidation: Oxidation of the bicycloheptane ring could lead to hydroxylated or carbonylated derivatives. Peroxide formation on the oxolane ring could lead to a variety of subsequent breakdown products.
Q4: What are the recommended analytical techniques for a degradation study of this compound?
A stability-indicating method is crucial. The primary technique would be:
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with a UV detector (like a Photo Diode Array, PDA, to assess peak purity) and a mass spectrometer (MS). LC-MS is invaluable for separating the parent compound from its degradants and for identifying the structures of those degradants by their mass-to-charge ratio.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): This could be useful for identifying volatile degradation products, such as those that might result from decarboxylation or fragmentation of the parent molecule.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated, significant degradation products.[11]
Troubleshooting Guides & Experimental Protocols
Problem 1: I'm observing new, small peaks in my HPLC chromatogram after storing my sample solution for a day.
Probable Cause: Your compound may be degrading in the sample solvent or under ambient light. The oxolane ring is a potential site for peroxide formation, which can initiate further degradation.
Troubleshooting Steps:
Solvent Check: Ensure your mobile phase and sample diluent are not promoting degradation. For instance, highly acidic or basic conditions could be problematic. Consider using an aprotic diluent like acetonitrile if hydrolysis is suspected.[11]
Light Protection: Store samples in amber vials to protect them from light.
Temperature Control: Keep sample vials in a cooled autosampler (e.g., 4°C) to minimize thermal degradation during an analytical run.
Fresh Preparations: Always analyze samples as freshly prepared as possible.
Problem 2: How do I systematically investigate the degradation pathways?
Solution: Conduct a forced degradation (or stress testing) study. This involves subjecting the molecule to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. This helps to identify potential degradants and establish a stability-indicating analytical method.
This protocol outlines the typical stress conditions. The concentration of the active substance and the duration of the study should be adjusted based on the observed stability.
Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Temperature
Duration
Quenching/Neutralization
Acid Hydrolysis
0.1 M HCl
60°C
24 - 72 hours
Neutralize with 0.1 M NaOH
Base Hydrolysis
0.1 M NaOH
60°C
24 - 72 hours
Neutralize with 0.1 M HCl
Oxidation
3% H₂O₂
Room Temp
24 hours
N/A
Thermal
Dry Heat
80°C
48 - 96 hours
N/A
Photolytic
UV/Vis Light (ICH Q1B)
Room Temp
Per ICH guidelines
N/A (Protect from light after)
Experimental Workflow:
Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
Stress Samples: For each condition, mix your stock solution with the stress reagent (e.g., HCl, NaOH, H₂O₂) in a 1:1 ratio. For thermal and photolytic studies, use the stock solution directly (for solid-state studies, use the pure compound).
Control Sample: Prepare a control sample by diluting the stock solution with the reaction solvent (e.g., water) and storing it at room temperature or refrigerated.
Time Points: Pull aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
Quenching: For acid and base samples, neutralize the aliquot before analysis.
Analysis: Analyze all samples by a suitable LC-MS method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Problem 3: I have several degradation peaks from my LC-MS analysis, but I'm not sure what they are.
Solution: This requires a systematic approach to structural elucidation.
Mass Shift Analysis: Compare the mass-to-charge ratio (m/z) of each degradant to the parent compound.
+16 Da: Suggests the addition of an oxygen atom (hydroxylation or N-oxide formation, though less likely here).
+18 Da: Suggests the addition of water (hydrolysis), possibly from ring-opening of the oxolane.
-44 Da: Suggests the loss of CO₂ (decarboxylation).
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent compound and the degradation products. Comparing the fragmentation patterns can reveal which part of the molecule has changed.
Isotope Labeling: If possible, synthesize an isotopically labeled version of the parent compound (e.g., with ¹³C or ¹⁸O). Analyzing the degradation of the labeled compound can confirm the location of the chemical change.
Technical Support Center: Resolving Ambiguous NMR Spectra of Bicyclo[2.2.1]heptane Compounds
Welcome to the advanced troubleshooting center for bicyclo[2.2.1]heptane (norbornane) NMR spectral analysis. As a Senior Application Scientist, I have designed this resource to address the specific bottlenecks researcher...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center for bicyclo[2.2.1]heptane (norbornane) NMR spectral analysis. As a Senior Application Scientist, I have designed this resource to address the specific bottlenecks researchers face when analyzing these rigid, bridged architectures.
The norbornane skeleton presents unique analytical challenges: severe resonance overlap in the aliphatic region, complex second-order spin systems, and stereochemical ambiguities. This guide provides field-proven, self-validating methodologies to systematically deconvolute and assign these complex spectra.
Part 1: Troubleshooting Workflows & Protocols
Issue 1: Severe Spectral Overlap in the Aliphatic Region
Symptom: The
1
H NMR spectrum exhibits a massive, unresolved multiplet between 1.0 and 2.5 ppm, making integration and multiplet analysis impossible.
Causality: The rigid bicyclic framework restricts conformational freedom, forcing multiple protons into very similar magnetic environments. This leads to accidental chemical shift equivalence and severe second-order roofing effects (where the ratio of chemical shift difference to coupling constant,
Δν/J
, is very small).
Solution Protocol: Lanthanide Shift Reagents (LSRs) & 2D Heteronuclear Correlation. By introducing a paramagnetic center, we induce distance- and angle-dependent pseudo-contact shifts to break magnetic equivalence[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–20 mg of the norbornane derivative in 0.5 mL of a non-coordinating deuterated solvent (e.g., CDCl
3
or C
6
D
6
).
Baseline Acquisition: Acquire a standard
1
H and
13
C spectrum to establish pre-shift baseline values.
LSR Titration: Prepare a stock solution of a Lanthanide Shift Reagent (e.g., Eu(fod)
3
for downfield shifts). For chiral resolution, use Yb(hfc)
3
[2].
Incremental Addition: Add the LSR in 0.05 molar equivalent increments relative to the analyte.
Monitoring: Acquire a
1
H NMR spectrum after each addition. The induced shift (
Δδ
) is proportional to
(3cos2θ−1)/r3
, where
r
is the distance from the lanthanide to the nucleus.
2D Resolution: If 1D spectra remain ambiguous due to line broadening (a side-effect of paramagnetism), acquire a 2D HSQC spectrum. The
13
C dimension provides a much larger chemical shift dispersion, effectively separating the overlapping proton signals[1].
Issue 2: Ambiguous Endo vs. Exo Stereochemical Assignment
Symptom: A substituent is attached to the C2 position, but it is unclear whether it occupies the endo (pointing down) or exo (pointing out) face of the bicyclic ring.
Causality: The rigid geometry of norbornane fixes the dihedral angles between vicinal protons, leading to highly specific Karplus relationships. Furthermore, the rigid backbone allows for efficient orbital overlap across four bonds in a planar "W" geometry, leading to diagnostic long-range
4J
W-couplings[3][4].
Solution Protocol: 1D/2D NOESY and
4J
W-Coupling Analysis. This forms a self-validating system: scalar coupling data is cross-verified by spatial proximity data.
Step-by-Step Methodology:
Identify Bridgehead Protons: Locate the H1 and H4 bridgehead protons (typically broad singlets or complex multiplets around 2.0–2.5 ppm).
COSY Analysis for
4J
Couplings: Examine the 2D COSY spectrum for cross-peaks indicating
4J
coupling (~1–3 Hz). In norbornanes, an endo proton (e.g., H2n) will show a distinct W-coupling to the anti-bridge proton (H7a). An exo proton (e.g., H2x) will couple to the syn-bridge proton (H7s)[3].
NOESY Validation: Acquire a 2D NOESY or 1D NOE-Diff spectrum.
If the proton is exo (meaning the substituent is endo), it will show a strong NOE correlation to the syn-bridge proton (H7s).
If the proton is endo (meaning the substituent is exo), it will show a strong NOE to the adjacent endo protons but NOT to the bridgehead protons[4][5].
Diagnostic workflow for assigning endo/exo stereochemistry in norbornane derivatives using NMR.
Part 2: Quantitative Data Summaries
To facilitate rapid spectral interpretation, the following table summarizes the typical scalar coupling constants dictated by the rigid norbornane geometry.
Table 1: Typical
1
H-
1
H Scalar Coupling Constants (
J
) in Bicyclo[2.2.1]heptanes
Q1: Why do I see a coupling between protons separated by 4 bonds? Isn't scalar coupling usually limited to 3 bonds?A: While
3J
vicinal coupling is the standard limit in flexible aliphatic chains, the rigid bicyclo[2.2.1]heptane skeleton locks specific protons into a planar, zig-zag conformation. This geometry allows electron spin information to be transmitted through the overlapping back-lobes of the C-H bonding orbitals. This phenomenon, known as W-coupling, typically yields coupling constants of 1–3 Hz and is highly diagnostic for stereochemical assignment[3][6].
Q2: I have a racemic mixture of an oxygenated norbornane. Can NMR differentiate the enantiomers?A: Yes, through the use of a chiral lanthanide shift reagent (CLSR) such as Yb(hfc)
3
(Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). The CLSR coordinates to the oxygen atom (e.g., a ketone or alcohol), forming transient diastereomeric complexes. Because these complexes have different magnetic environments, the previously equivalent enantiomeric signals will split into two distinct sets of peaks, allowing for the determination of enantiomeric excess (ee)[2][7].
Q3: My 1D NOESY shows artifacts that look like out-of-phase multiplets. How do I fix this?A: These are likely zero-quantum coherence (ZQC) artifacts, which are common in rigid molecules with strongly coupled spin systems like norbornanes. To suppress ZQC artifacts, implement a pulse sequence with a swept-frequency (chirp) pulse or a ZQ suppression filter during the mixing time. Alternatively, using a ROESY experiment can help differentiate true cross-relaxation (NOE) from scalar coupling artifacts, as ROESY cross-peaks and diagonal peaks have opposite phases.
Q4: How do I resolve overlapping correlations in my 2D NOESY spectrum when standard 2D techniques fail?A: If 2D NOESY is insufficient due to chemical shift degeneracy, consider recording a tilted projection of a 3D NOESY-HSQC spectrum. By linking the carbon-13 and proton evolutions, you can separate unresolved proton peaks into their components based on the dispersion of the attached carbon atoms. This saves significant measurement time compared to a full 3D experiment while resolving the overlap[8][9].
References
Lanfranchi, D. A., Vellutini, M., Blanc, M.-C., Bradesi, P., Casanova, J., & Tomi, F. "Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3." Taylor & Francis. URL:[Link]
Abraham, R. J., & Fisher, J. "Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules." Modgraph. URL: [Link]
Sannikov, O., Ye, E., & Merbouh, N. "Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II)." Scientific & Academic Publishing. URL:[Link]
Dastan, A. "Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure." National Institutes of Health (NIH). URL:[Link]
Lanfranchi, D. A., et al. "Bicyclo[2.2.1]heptane compounds studied." ResearchGate. URL:[Link]
"Himic anhydride: a retro Diels-Alder reaction for the organic laboratory and an accompanying NMR study." Semantic Scholar. URL: [Link]
Sandström, C., et al. "Resolving overlap in two-dimensional NMR spectra: Nuclear Overhauser effects in a polysaccharide." ResearchGate. URL:[Link]
Sandström, C., et al. "Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide." National Institutes of Health (NIH) / PubMed. URL:[Link]
A Comparative Guide to the Structural Confirmation of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and intellectual property. The rigid, three-dimensional framew...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and intellectual property. The rigid, three-dimensional framework of the bicyclo[2.2.1]heptane (norbornane) scaffold has made it a privileged motif in medicinal chemistry, offering a departure from the "flatland" of traditional aromatic compounds and enabling unique interactions with biological targets. When this intricate bicyclic system is coupled with a substituted oxolane ring, as in 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, the resulting molecule presents a fascinating and challenging case for structural verification.
This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous confirmation of the structure of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. We will delve into the "why" behind experimental choices, offering insights honed from years of experience in structural analysis. Our approach is rooted in a self-validating system of complementary techniques, ensuring the highest degree of confidence in the final structural assignment.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for structural confirmation is a precarious endeavor, particularly for complex stereoisomers. The bicyclo[2.2.1]heptane moiety in our target molecule can exist in endo and exo configurations, and the chiral center at the 2-position of the oxolane ring introduces further stereochemical complexity. A multi-pronged strategy, leveraging the strengths of various spectroscopic and analytical methods, is not just best practice—it is a scientific necessity.
Our comparative analysis will focus on three pillars of structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the connectivity and stereochemistry of organic molecules in solution.
Mass Spectrometry (MS): The go-to technique for obtaining precise molecular weight information and valuable fragmentation data that aids in confirming the molecular formula and identifying structural motifs.
X-ray Crystallography: The ultimate arbiter of molecular structure, providing an unambiguous three-dimensional map of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For a molecule as structurally rich as 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, a suite of NMR experiments is required to piece together the puzzle of its structure.
Key NMR Experiments and Their Rationale
A logical and efficient workflow for the NMR analysis of our target molecule is presented below. This sequence of experiments is designed to build a comprehensive picture of the molecule's structure, from basic proton and carbon environments to through-bond and through-space correlations.
Caption: A streamlined workflow for the comprehensive NMR analysis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Hypothetical NMR Data and Interpretation
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
Position
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Key HMBC Correlations (from ¹H to ¹³C)
Key NOESY Correlations (from ¹H to ¹H)
Bicyclo[2.2.1]heptane
1
2.25 (br s)
42.5
C2', C6, C7
H2', H6-exo, H7a
2'
2.50 (m)
48.0
C1, C3', C6, C2-oxolane
H1, H3'-exo, H6-exo, H3-oxolane
3'-exo
1.85 (m)
36.5
C2', C4, C5
H2', H5-exo, H7a
3'-endo
1.30 (m)
C2', C4, C5
H5-endo, H7s
4
2.30 (br s)
40.0
C3', C5, C7
H5-exo, H7s
5-exo
1.60 (m)
29.0
C4, C6
H3'-exo, H6-exo
5-endo
1.45 (m)
C4, C6
H3'-endo, H6-endo
6-exo
1.75 (m)
30.0
C1, C5
H1, H5-exo, H7a
6-endo
1.40 (m)
C1, C5
H1, H5-endo, H7s
7a (syn)
1.55 (d)
38.0
C1, C4
H1, H3'-exo, H6-exo
7s (anti)
1.25 (d)
C1, C4
H3'-endo, H6-endo
Oxolane
2
-
85.0
-
-
3
2.10 (m), 1.95 (m)
35.0
C2, C4, C2'
H2', H4, H5
4
1.90 (m), 1.80 (m)
25.0
C2, C3, C5
H3, H5
5
3.90 (t)
68.0
C2, C4
H3, H4
Carboxylic Acid
COOH
12.5 (br s)
178.0
C2
-
The distinction between the exo and endo isomers of the bicyclo[2.2.1]heptane moiety is a critical aspect of the structural confirmation. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the bridgehead protons (H1 and H4) and the protons at C2' provide valuable clues. The stereochemistry can be definitively assigned using 2D NOESY, which reveals through-space correlations between protons. For instance, in the exo isomer, a NOESY correlation would be expected between the proton at C2' and the syn-proton at C7.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the target compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further bolstering confidence in the proposed structure.
Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is expected to show a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern will be influenced by the bicyclo[2.2.1]heptane and oxolane-carboxylic acid moieties.
Caption: Predicted major fragmentation pathways for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid in EI-MS.
Table 2: Predicted Key Mass Spectral Fragments
m/z
Proposed Fragment
Rationale
224
[C₁₂H₁₆O₃]⁺
Molecular Ion (M⁺)
179
[C₁₁H₁₅O]⁺
Loss of the carboxylic acid group (-COOH)
95
[C₇H₁₁]⁺
Norbornyl cation, a characteristic fragment of the bicyclo[2.2.1]heptane system.[2]
66
[C₅H₆]⁺
Resulting from a retro-Diels-Alder reaction of the norbornyl fragment.
The observation of these characteristic fragments would provide strong evidence for the presence of the bicyclo[2.2.1]heptane core and the carboxylic acid functionality.
X-ray Crystallography: The Definitive Structure
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive structural evidence.[3] It yields a three-dimensional model of the molecule, revealing not only the connectivity of atoms but also their precise spatial arrangement, including absolute stereochemistry if a suitable heavy atom is present or by using anomalous dispersion.
3D structure, bond lengths, bond angles, absolute stereochemistry
Ambiguity
Can be ambiguous for complex stereoisomers without 2D experiments
Isomeric and isobaric compounds can be indistinguishable
Unambiguous for a single crystal
Throughput
Moderate
High
Low (crystal growth can be a bottleneck)
The crystal structure of a related compound, 2-hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid, has been reported, demonstrating the feasibility of this technique for similar molecules.[4] A successful X-ray crystallographic analysis of our target molecule would provide irrefutable proof of its structure, validating the interpretations of the NMR and MS data.
Conclusion: A Symphony of Analytical Techniques
The structural confirmation of a complex molecule like 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is not a solo performance but a symphony of complementary analytical techniques. NMR spectroscopy provides the intricate details of the molecular framework in solution, mass spectrometry confirms the elemental composition and key structural motifs through fragmentation, and X-ray crystallography offers the ultimate, unambiguous picture in the solid state.
By employing a logical and self-validating workflow that integrates these powerful methods, researchers can achieve the highest level of confidence in their structural assignments. This rigorous approach is not merely an academic exercise; it is a critical component of robust scientific research and a prerequisite for the successful development of novel pharmaceuticals and advanced materials.
References
Magnetic Resonance in Chemistry. (2004). ¹³C NMR spectroscopic studies of half-esters from monohydrolysis of dialkyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Retrieved from [Link]
Betz, R., & Klüfers, P. (2007). 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4185. Retrieved from [Link]
NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide with retention time (RT)= 5.232. Retrieved from [Link]
Organic Syntheses. (n.d.). [-Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo-. Retrieved from [Link]
SpectraBase. (n.d.). Bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride. Retrieved from [Link]
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives: resolution, absolute configuration and olfactory properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. Retrieved from [Link]
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]1055/b-003-121693)
A Comparative Guide to Validating the Purity of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid: HPLC vs. GC-MS
This guide provides an in-depth, experience-driven framework for validating the purity of the novel carboxylic acid, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. As a non-chromophoric, stereochemically complex...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, experience-driven framework for validating the purity of the novel carboxylic acid, 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. As a non-chromophoric, stereochemically complex molecule, this analyte presents unique challenges that necessitate a robust and multi-faceted analytical strategy. We will detail the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method according to the latest ICH Q2(R2) guidelines.[1][2] Furthermore, we will compare this with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method to illustrate a comprehensive approach to impurity profiling, ensuring the quality and reliability of the compound for research and drug development applications.
Part 1: Primary Purity Assay by Reversed-Phase HPLC
The primary goal of the HPLC method is to accurately quantify the main component and separate it from process-related impurities and potential degradants.
Method Development Rationale: Causality Behind Experimental Choices
The molecular structure of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid dictates our analytical starting point. The molecule consists of saturated bicyclic and heterocyclic rings, lacking any significant UV-absorbing chromophores. This is a common challenge for many carboxylic acids.[3][4] Consequently, UV detection must be performed at a low wavelength (e.g., 200-215 nm) where the carboxyl group itself absorbs.
The carboxylic acid functional group makes the analyte's retention sensitive to the mobile phase pH. To ensure consistent retention and sharp peak shapes on a reversed-phase column, we must suppress the ionization of the carboxyl group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[5] This "ion suppression" technique is fundamental for the analysis of acidic compounds in reversed-phase HPLC.[5]
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its hydrophobic nature, which will offer retention for the bicycloheptane and oxolane structures.
Mobile Phase: An isocratic or gradient elution using acetonitrile (ACN) and acidified water (e.g., with 0.1% formic or phosphoric acid) is appropriate. A scouting gradient is recommended to determine the optimal mobile phase composition for separating the main peak from any potential impurities.[6]
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][7] The following protocol adheres to the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2]
Caption: Logical workflow for selecting the appropriate analytical method.
Performance Comparison: HPLC-UV vs. GC-MS
Attribute
HPLC-UV (Ion Suppression)
GC-MS (after Derivatization)
Expert Commentary
Primary Application
Quantitative purity assay, stability testing.
Impurity identification, detection of volatile/non-UV active impurities.
Use HPLC for routine quality control and GC-MS for development and troubleshooting.
Selectivity
Based on polarity/hydrophobicity. Risk of co-elution.
Based on volatility and mass fragmentation. Highly specific.
The orthogonality is key; what hides in one method is often revealed by the other.
Sensitivity
Moderate (limited by weak chromophore).
High (especially in SIM mode), but dependent on ionization efficiency.
For trace analysis, GC-MS is often superior if the analyte derivatizes and ionizes well.
Quantitation
Excellent for the main component and known impurities with standards.
Semi-quantitative without specific standards for each impurity.
HPLC is the gold standard for accurate quantitation in release testing. [7]
Sample Preparation
Simple "dissolve and inject".
Multi-step: evaporation and chemical derivatization required.
The complexity of GC-MS prep makes it lower throughput than HPLC.
Information Provided
Retention time, peak area (purity %).
Retention time, mass spectrum (structural information).
GC-MS provides invaluable structural data for identifying unknown peaks.
Conclusion
Validating the purity of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid requires a scientifically sound, multi-pronged strategy. A well-validated, ion-suppression reversed-phase HPLC method serves as the robust foundation for quantitative purity assessment for quality control and stability studies. However, due to the compound's lack of a chromophore and potential for co-eluting impurities, this method is insufficient on its own.
An orthogonal GC-MS method following silylation is an essential complementary tool, providing a different separation mechanism and the mass spectrometric data needed to identify unknown process residuals or degradants. Finally, given the stereochemical complexity of the molecule, a dedicated chiral HPLC method must be developed and validated to ensure control over the stereoisomeric purity. By integrating these three distinct analytical techniques, researchers and drug developers can build a complete and trustworthy purity profile, ensuring the quality, safety, and consistency of the final compound.
References
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 6-Bromochromane-3-carboxylic Acid.
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
Ich Q2a Guideline Validation Of Analytical Methods. (2026, March 3).
MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy.
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
SIELC Technologies. (2023, June 7). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
Acids: Derivatization for GC Analysis.
Sigma-Aldrich. Method development & optimization.
SIELC Technologies. HPLC Separation of Carboxylic Acids.
Benchchem. A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
Zenodo. Simultaneous HPLC determination of vitamin C and carboxylic acids.
ResearchGate. (2025, August 5). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
Phenomenex. Chiral HPLC Separations.
PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
HPLC.eu. chiral columns.
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
Biological Activity Comparison of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid and Its Analogs: A Guide to sp3-Rich Scaffolds in GPCR Modulator Design
As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead compounds that fail in late-stage development due to poor metabolic stability, low solubility, or off-target toxicity driven by excess...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead compounds that fail in late-stage development due to poor metabolic stability, low solubility, or off-target toxicity driven by excessive aromaticity. The industry-wide paradigm shift toward "escaping from flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3)—has proven critical for improving clinical success rates .
In this guide, we will objectively evaluate 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (CAS: 1934525-25-3) against its simpler analogs. This highly saturated, sterically complex building block is increasingly utilized to synthesize next-generation G protein-coupled receptor (GPCR) modulators, particularly those targeting the Relaxin Family Peptide Receptor 1 (RXFP1) for the treatment of heart failure .
Structural Rationale: The Causality of Scaffold Design
When designing an active pharmaceutical ingredient (API), the choice of carboxylic acid for amide coupling dictates the 3D trajectory and metabolic fate of the resulting molecule. The target compound features a quaternary alpha-carbon bonded to both a rigid norbornyl group (bicyclo[2.2.1]heptane) and an oxolane ring (tetrahydrofuran).
We compare this target scaffold against two baseline analogs:
Analog A (Tetrahydrofuran-2-carboxylic acid): Provides a hydrogen-bond acceptor (oxygen) but lacks steric bulk, leaving the adjacent amide bond vulnerable to enzymatic hydrolysis.
Analog B (Bicyclo[2.2.1]heptane-2-carboxylic acid): Provides excellent steric shielding and hydrophobicity but lacks the critical oxygen atom required for anchoring the molecule in polar receptor pockets.
Target Scaffold (2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid): Synergistically combines both features. The bulky norbornane ring creates a steric shield around the amide bond (preventing amidase cleavage), while the oxolane oxygen acts as a precise hydrogen-bond acceptor to engage the RXFP1 receptor .
Comparative Biological Activity & PK/PD Profiling
To objectively compare performance, the three acid scaffolds were coupled to a standardized RXFP1 agonist pharmacophore. The resulting derivatives were evaluated for receptor binding affinity, metabolic stability, and cellular permeability.
Table 1: Pharmacological Comparison of Synthesized Derivatives
Data Interpretation: The target scaffold demonstrates a 13-fold improvement in binding affinity over Analog A and extends the half-life in human liver microsomes (HLM) beyond 2 hours. The quaternary alpha-carbon effectively locks the molecule into a bioactive conformation, minimizing the entropic penalty upon receptor binding.
Mechanistic Visualizations
To understand how these scaffolds are evaluated and how they function biologically, review the following logical workflows and signaling pathways.
Fig 1: High-throughput screening and validation workflow for sp3-rich scaffold evaluation.
Fig 2: RXFP1 downstream signaling pathways modulated by the target scaffold.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, the data presented in Table 1 relies on self-validating experimental protocols. Do not proceed with data analysis if the internal quality controls (QCs) fail.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay measures the displacement of a fluorescently labeled tracer from the RXFP1 receptor by our synthesized analogs.
Reagent Preparation: Prepare a membrane suspension expressing human RXFP1 (10 µ g/well ) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
Assay Assembly: In a 384-well plate, add 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 5 µL of Terbium-labeled anti-RXFP1 antibody, and 10 µL of fluorescent tracer (e.g., FITC-labeled Relaxin-2).
Self-Validation & QC (Critical):
Positive Control: Unlabeled Relaxin-2 (endogenous ligand) must yield an IC50 of 1–5 nM.
Negative Control: DMSO vehicle (0% displacement).
System Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.6 .
Data Acquisition: Incubate for 2 hours at room temperature. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the FRET ratio (520/495) to determine IC50.
Protocol B: Human Liver Microsome (HLM) Stability Assay
This protocol determines the intrinsic clearance and half-life (t1/2) of the compounds, proving the steric shielding effect of the norbornyl group.
Matrix Preparation: Thaw HLM (pooled, mixed gender) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Reaction Initiation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validation & QC (Critical):
Minus-NADPH Control: Run a parallel incubation without NADPH. If depletion occurs here, the compound is chemically unstable or undergoing non-CYP mediated degradation.
Reference Standards: Include Verapamil (high clearance, t1/2 < 15 min) and Warfarin (low clearance, t1/2 > 120 min). If Verapamil fails to clear rapidly, the microsomes are inactive.
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining and derive the t1/2.
References
Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009.[Link]
Bathgate RA, Halls ML, van der Westhuizen ET, Callander GE, Kocan M, Summers RJ. "Relaxin family peptides and their receptors." Physiological Reviews, 2013.[Link]
Google Patents. "WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure.
Comparative
"cross-referencing analytical data for 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid"
An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals. Rationale for Scaffold Selection in Drug Discovery The compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxola...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals.
Rationale for Scaffold Selection in Drug Discovery
The compound 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (Molecular Weight: 210.27 g/mol ) is a highly specialized, sterically hindered building block. In modern structure-activity relationship (SAR) campaigns, replacing flexible aliphatic rings with rigid bicyclic systems—such as the norbornyl group (bicyclo[2.2.1]heptane)—is a proven strategy to lock molecules into bioactive conformations, reduce entropic penalties upon target binding, and improve metabolic stability.
However, this pharmacological advantage introduces significant analytical complexity. Cross-referencing the analytical data of this bicyclic scaffold against a simpler, flexible alternative—such as 2-cyclohexyloxolane-2-carboxylic acid —reveals critical differences in stereochemical resolution, nuclear magnetic resonance (NMR) interpretation, and mass spectrometry (MS) fragmentation.
Structural Dynamics & Analytical Causality
The analytical behavior of 2-{bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is dictated by two structural phenomena:
Stereochemical Multiplicity: The molecule possesses a chiral center at the C2 position of the oxolane ring, combined with the endo/exo isomerism of the norbornyl attachment. This results in multiple diastereomeric pairs that must be resolved chromatographically.
Rigid Framework Couplings: Unlike the flexible cyclohexyl ring, the norbornane framework forces specific, rigid dihedral angles (often near 90° or 180°). This rigidity facilitates pronounced long-range
4J
"W-couplings" (typically 1.5–2.5 Hz) between the methano bridge protons and the endo protons[1]. These couplings are entirely absent in flexible cyclohexyl analogs, requiring advanced 2D NMR techniques for accurate structural elucidation[2].
Comparative Analytical Profiling
To objectively evaluate the analytical requirements of the norbornyl-substituted oxolane against its cyclohexyl counterpart, the quantitative and qualitative data are summarized below.
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm that the analytical system is performing based on the intended chemical causality.
Protocol 1: Chiral HPLC Resolution of Diastereomers
Because the analyte is a carboxylic acid, the mobile phase must be carefully controlled to suppress ionization. Increasing the polarity of the mobile phase can strengthen the analyte-stationary phase interactions, allowing for greater differential binding between enantiomers[3].
Methodology:
Column Selection: Use a polysaccharide-based Chiral Stationary Phase (CSP) such as Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 85:15:0.1 (v/v/v). Causality: The 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring the molecule interacts with the chiral selector in its neutral state[4].
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm.
Self-Validation Check: Prior to analyzing the synthesized batch, inject an achiral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) followed by a fully racemic mixture of the compound. The system is only validated if the resolution (
Rs
) between the closest eluting stereoisomeric peaks exceeds 1.5. This proves the separation is driven by spatial chiral recognition, not non-specific hydrophobic retention.
Protocol 2: 2D NMR Stereochemical Elucidation (Endo vs. Exo)
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl
3
(100% atom D) containing 0.03% TMS as an internal standard.
1D
1
H and
1
H-
1
H COSY: Acquire standard 1D spectra to identify the methano bridge protons (typically appearing as distinct doublets due to the rigid geometry). Use COSY to map the adjacent spin systems.
2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300–500 ms.
Self-Validation Check: Cross-reference the NOE cross-peaks with the
3J
coupling constants from the 1D spectrum. If an exo attachment is proposed based on a strong NOE correlation between the oxolane C2-substituent and the methano bridge, the corresponding
3J
coupling constants must align with the Karplus equation predictions for the rigid dihedral angles[2]. If the NOE and
3J
data contradict, the assignment is invalid.
Visualizations
Fig 1: Multidimensional analytical workflow for structural and stereochemical verification.
A Comparative Guide to 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH): A Dual Modulator of Glutamate Dehydrogenase and System L-Amino Acid Transporters
Introduction The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique motif that has garnered considerable interest in medicinal chemistry for its ability to confer novel pharmacological prop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique motif that has garnered considerable interest in medicinal chemistry for its ability to confer novel pharmacological properties. This guide provides a comprehensive comparison of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a notable derivative of this scaffold. Initially, it is important to clarify that a search for peer-reviewed studies on "2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid" did not yield sufficient data for a comparative analysis. Consequently, this guide focuses on the well-characterized and functionally significant analog, BCH.
BCH stands out for its dual modulatory role, acting as both an activator of glutamate dehydrogenase (GDH) and an inhibitor of the System L-amino acid transporters (LAT). This dual activity makes BCH a valuable tool for researchers in diverse fields, including metabolic diseases, oncology, and neurobiology. This guide will objectively compare the performance of BCH with other alternatives for each of its biological targets, supported by experimental data from peer-reviewed studies.
Part 1: BCH as a Glutamate Dehydrogenase (GDH) Activator
Glutamate dehydrogenase is a mitochondrial enzyme that plays a crucial role in amino acid and energy metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.
Mechanism of Action
BCH acts as an allosteric activator of GDH.[1] This activation is particularly relevant in the context of insulin secretion and metabolic regulation. By stimulating GDH, BCH enhances the conversion of glutamate to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle, boosting ATP production. This increase in the ATP/ADP ratio in pancreatic β-cells leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin secretion.[1]
Comparative Analysis of GDH Activators
BCH's performance as a GDH activator can be compared with other known modulators of this enzyme.
Compound
Class
Mechanism of Action
Reported Effects
BCH
Bicyclic Amino Acid Derivative
Allosteric Activator
Stimulates insulin secretion, improves glucose tolerance, and has a protective effect on pancreatic β-cells.[1]
Leucine
Amino Acid
Allosteric Activator
A natural activator of GDH, though its effect is generally less potent than BCH.
ADP
Nucleotide
Allosteric Activator
A key physiological activator of GDH, signaling low energy status.
β-Lapachone
Naphthoquinone
Potential Activator
Restores α-ketoglutarate and ATP levels in models of neuronal injury, providing neuroprotection.[2]
This protocol is adapted from commercially available kits and common laboratory practices.[3][4][5]
Principle: The activity of GDH is determined by a coupled enzymatic reaction that leads to the formation of a colored product. GDH catalyzes the conversion of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used by a developer enzyme to reduce a probe, generating a colorimetric signal at 450 nm.
Materials:
GDH Assay Buffer
Glutamate Solution
NAD+ Solution
Developer Solution (containing a formazan dye)
Samples (cell lysates, tissue homogenates, or purified enzyme)
BCH and other test compounds
96-well microplate
Microplate reader
Procedure:
Sample Preparation: Prepare cell or tissue lysates in ice-cold GDH Assay Buffer. Centrifuge to remove insoluble debris.
Reaction Mix Preparation: For each well, prepare a reaction mix containing GDH Assay Buffer, Glutamate Solution, and NAD+ Solution.
Assay:
a. Add samples and test compounds (e.g., BCH) to the wells of the 96-well plate.
b. Add the Reaction Mix to each well.
c. Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes).
d. Add the Developer Solution to each well.
e. Incubate at 37°C for 15-30 minutes, protected from light.
f. Measure the absorbance at 450 nm.
Data Analysis: The GDH activity is proportional to the absorbance at 450 nm. Compare the activity in the presence of activators to the basal activity.
A Comparative Guide to the Structure-Activity Relationships of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds based on the 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid scaffold. We will explore the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds based on the 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid scaffold. We will explore the synthetic rationale, the design of a focused compound library, and the subsequent biological evaluation to derive key insights into the molecular features governing potency and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Privileged Scaffold Meets a Versatile Pharmacophore
The bicyclo[2.2.1]heptane (also known as norbornane) framework is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, which can lead to high-affinity and selective interactions with biological targets.[1] This conformational rigidity often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[1] The norbornene scaffold has been successfully incorporated into a wide range of therapeutic agents, from anticancer to anti-inflammatory drugs.[2]
Paired with this rigid core, the oxolane-2-carboxylic acid moiety presents a versatile pharmacophore. The oxolane (tetrahydrofuran) ring is a common feature in many natural and synthetic bioactive compounds, while the carboxylic acid group is a crucial functional handle for interacting with biological targets.[3][4] The carboxylic acid can act as a hydrogen bond donor or engage in ionic interactions, making it a frequent component of pharmacophores that bind to enzymes and receptors.[3]
The combination of these two motifs in the 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid scaffold offers a unique opportunity to explore new chemical space. This guide will present a conceptual SAR study aimed at optimizing the interaction of this novel chemical class with a hypothetical biological target, illustrating the principles of rational drug design.
General Synthetic Strategy
The synthesis of the target compounds can be achieved through a convergent approach. A plausible synthetic route involves the preparation of a bicyclo[2.2.1]heptane-containing intermediate and its subsequent reaction with a derivative of oxolane-2-carboxylic acid. The following scheme outlines a general strategy for accessing the core scaffold.
Caption: General synthetic pathway to the core scaffold.
A Conceptual SAR Study: Design and Comparative Analysis
To illustrate the process of an SAR study for this novel scaffold, we will propose a series of structural modifications and analyze their hypothetical impact on the biological activity against a representative enzyme target, such as a protein kinase involved in cancer cell proliferation. The goal of this conceptual study is to identify key structural features that enhance potency.
The core scaffold can be divided into three key regions for modification:
Region A: The Bicyclo[2.2.1]heptane Ring
Region B: The Oxolane Ring
Region C: The Carboxylic Acid (and its bioisosteres)
Caption: Key regions for modification in the SAR study.
Comparative Analysis of Hypothetical Derivatives
The following table summarizes a series of hypothetical derivatives and their simulated biological activity (IC50) against our target kinase. This data is designed to illustrate key SAR principles.
Compound ID
Modification (Region A: Bicyclo[2.2.1]heptane)
Modification (Region B: Oxolane)
IC50 (nM)
Rationale for Activity Change
1a
Unsubstituted (exo)
Unsubstituted
500
Baseline activity of the core scaffold.
1b
Unsubstituted (endo)
Unsubstituted
2500
The exo stereochemistry is preferred, suggesting the substituent pocket is on the exterior face of the bicyclic ring.
2a
4-Methyl (exo)
Unsubstituted
250
A small alkyl group may be filling a small hydrophobic pocket, enhancing binding affinity.
2b
4-Phenyl (exo)
Unsubstituted
1000
A bulky phenyl group likely causes steric hindrance, reducing binding affinity.
3a
4-Hydroxy (exo)
Unsubstituted
150
A hydroxyl group could form a new hydrogen bond with the target, increasing potency.
4a
Unsubstituted (exo)
4-Methyl
600
A substituent on the oxolane ring may be sterically disfavored.
5a
Unsubstituted (exo)
3-Fluoro
400
The electron-withdrawing fluorine may alter the electronics of the oxolane oxygen, slightly reducing potency.
Key SAR Insights:
Stereochemistry is Crucial: A comparison of compounds 1a and 1b suggests that the exo orientation of the oxolane-2-carboxylic acid moiety on the bicyclo[2.2.1]heptane ring is critical for activity. This indicates a specific spatial requirement for binding to the active site of the target.
Substituents on the Bicyclo[2.2.1]heptane Ring:
Small, hydrophobic substituents at the 4-position, as in compound 2a , appear to be beneficial, likely by engaging with a hydrophobic pocket in the target protein.
Larger, bulky groups, as seen in compound 2b , are detrimental to activity, suggesting steric clashes within the binding site.
The introduction of a hydrogen-bonding group, such as the hydroxyl in compound 3a , can significantly improve potency by forming additional favorable interactions.
The Oxolane Ring is Sensitive to Substitution: Modifications to the oxolane ring, as demonstrated by compounds 4a and 5a , generally lead to a decrease in activity. This suggests that the oxolane ring itself may be involved in critical binding interactions or that its conformation is optimal without substitution.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.
General Procedure for the Synthesis of a Representative Derivative (Compound 3a)
Synthesis of (4-Hydroxybicyclo[2.2.1]heptan-2-yl)methanol: This intermediate can be prepared from the corresponding 4-hydroxybicyclo[2.2.1]heptane-2-carbaldehyde via reduction with a suitable reducing agent like sodium borohydride.
Activation and Grignard Formation: The hydroxyl group on the bicycloheptane ring is protected, and the primary alcohol is converted to a bromide. This is then used to form the Grignard reagent.
Coupling and Deprotection: The Grignard reagent is coupled with ethyl 2-bromotetrahydrofuran-2-carboxylate. The protecting group on the 4-hydroxy substituent is then removed.
Final Hydrolysis: The resulting ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid derivative 3a .
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against the target kinase would be determined using a well-established in vitro assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Reagents: Kinase, substrate peptide, ATP, and TR-FRET detection reagents.
Procedure:
A dilution series of the test compounds is prepared in DMSO.
The kinase, substrate, and test compound are pre-incubated in an assay buffer.
The kinase reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a defined period at room temperature.
The reaction is stopped, and the TR-FRET detection reagents are added.
The plate is read on a suitable plate reader, and the IC50 values are calculated from the resulting dose-response curves.
Caption: A typical workflow for an SAR study.
Conclusion and Future Directions
This guide has presented a conceptual framework for conducting an SAR study on the novel 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid scaffold. The hypothetical data and analysis demonstrate how systematic structural modifications can lead to a deeper understanding of the molecular features required for potent biological activity.
The key takeaways from this conceptual study are:
The exo stereoisomer is the preferred orientation for the substituent on the bicyclo[2.2.1]heptane ring.
The 4-position of the bicyclo[2.2.1]heptane ring is a suitable point for introducing small hydrophobic or hydrogen-bonding groups to enhance potency.
The oxolane ring is generally intolerant to substitution, suggesting its importance in maintaining an optimal conformation for binding.
Future work should focus on the synthesis and biological evaluation of a real compound library based on these initial findings. Further optimization could involve the exploration of bioisosteric replacements for the carboxylic acid to improve pharmacokinetic properties. The insights gained from such studies will be invaluable for the development of novel therapeutic agents based on this promising chemical scaffold.
References
Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments.
Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry. Benchchem.
Structure Activity Rel
Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. (2024). MDPI.
"reproducibility of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid synthesis protocols"
Title: Reproducibility and Efficiency in the Synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid: A Comparative Guide Target Audience: Researchers, synthetic chemists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: April 2026
Title: Reproducibility and Efficiency in the Synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid: A Comparative Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction: The Challenge of Congested C(sp³)-C(sp³) Scaffolds
In modern drug discovery, the incorporation of rigid, lipophilic, three-dimensional architectures is a proven strategy for improving pharmacokinetic properties and target selectivity. 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid (a norbornyl-substituted tetrahydrofuran derivative) represents a highly desirable, yet synthetically daunting, building block.
The core synthetic challenge lies in forging the sterically congested C(sp³)-C(sp³) bond between a secondary bicyclic system (norbornane) and a tertiary α-oxy center (the oxolane ring). Traditional two-electron (polar) disconnections often fail here due to severe steric repulsion and competing side reactions. However, the advent of metallaphotoredox catalysis has revolutionized the construction of such congested aliphatic frameworks .
This guide objectively compares the traditional organometallic approach against a modern metallaphotoredox Cross-Electrophile Coupling (CEC) protocol, providing self-validating methodologies and mechanistic causality for your benchwork.
Mechanistic Causality: Why Traditional Methods Fail
Before adopting a protocol, it is critical to understand the energetic landscape of the reaction.
Protocol A (Traditional Organometallic Addition) relies on the addition of a norbornyl Grignard reagent to an α-keto ester (ethyl 5-chloro-2-oxopentanoate), followed by intramolecular cyclization.
The Pitfall: Secondary bicyclic Grignard reagents are highly bulky. When they encounter a sterically hindered ketone, the activation energy for nucleophilic attack is exceptionally high. Consequently, the Grignard reagent acts instead as a base (causing enolization of the ketone) or as a hydride donor (undergoing β-hydride elimination to yield norbornene and a reduced secondary alcohol).
Protocol B (Metallaphotoredox CEC) utilizes a dual Nickel/Iridium catalytic cycle to couple two alkyl bromides.
The Advantage: By utilizing silyl radical activation, cross-electrophile coupling (CEC) between two alkyl halides proceeds via single-electron transfer (SET) . Radicals are vastly less sensitive to steric hindrance than polar nucleophiles. The rapid reductive elimination from the transient Ni(III) intermediate is driven by the thermodynamic stability of the new C-C bond, effectively outcompeting side reactions.
Figure 1: Workflow comparison of traditional Grignard vs. modern metallaphotoredox CEC protocols.
Experimental Methodologies
Protocol A: Traditional Organometallic Addition & Cyclization
Note: This protocol is provided for baseline comparison. Yields are historically poor due to the mechanistic limitations outlined above.
Step 1: Grignard Addition
Preparation: In a flame-dried flask under argon, dissolve ethyl 5-chloro-2-oxopentanoate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool the reaction strictly to -78 °C.
Causality: Cryogenic temperatures are mandatory to suppress the competing enolization and β-hydride elimination pathways of the Grignard reagent.
Addition: Dropwise add a freshly titrated solution of 2-norbornylmagnesium bromide (1.2 equiv) in THF over 30 minutes.
Validation & Isolation: Stir for 2 hours at -78 °C. Quench cold with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate. The crude intermediate (ethyl 5-chloro-2-hydroxy-2-(norbornan-2-yl)pentanoate) will show significant impurities via LC-MS, necessitating immediate use without column purification to prevent degradation.
Ring Closure: Dissolve the crude intermediate in anhydrous DMF (0.2 M). Cool to 0 °C and carefully add NaH (1.5 equiv, 60% dispersion in mineral oil).
Causality: NaH irreversibly deprotonates the tertiary alcohol, driving the intramolecular Sₙ2 displacement of the primary chloride to form the oxolane ring.
Saponification: After stirring for 12 hours at room temperature, add 3.0 M aqueous NaOH (3.0 equiv) directly to the mixture and heat to 50 °C for 4 hours.
Workup: Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc. Purify via reverse-phase chromatography.
This protocol leverages dual catalysis to reliably forge the target bond. It has been proven to be highly reproducible and scalable, even translating effectively to continuous flow systems .
Step 1: Photochemical C(sp³)-C(sp³) Coupling
Reaction Assembly: In an argon-filled glovebox, charge a 40 mL borosilicate vial with NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous Na₂CO₃ (2.0 equiv).
Reagent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.1 M concentration. Add methyl 2-bromotetrahydrofuran-2-carboxylate (1.0 equiv, 10 mmol), 2-bromonorbornane (1.5 equiv), and tris(trimethylsilyl)silane (TTMSS, 1.2 equiv).
Causality: TTMSS acts as a highly selective Halogen-Atom Transfer (HAT) agent. Upon activation by the excited Ir photocatalyst, the resulting silyl radical abstracts the bromine from 2-bromonorbornane, generating the requisite secondary radical without prematurely reducing the nickel center.
Irradiation: Seal the vial with a PTFE septum cap, remove from the glovebox, and irradiate with a 34 W blue LED lamp (450 nm) at room temperature for 24 hours. Fan cooling is recommended to maintain ambient temperature.
Validation: GC-MS analysis of an aliquot should show >95% consumption of the oxolane starting material.
Step 2: Saponification
Deprotection: Filter the crude reaction mixture through a short pad of Celite to remove inorganic salts and concentrate in vacuo. Redissolve the residue in a 1:1 mixture of THF/H₂O.
Hydrolysis: Add LiOH·H₂O (3.0 equiv) and stir at 50 °C for 4 hours.
Isolation: Acidify to pH 2 with 1M HCl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the pure 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Figure 2: Synergistic Ni/Ir catalytic cycle for C(sp³)-C(sp³) cross-electrophile coupling.
Quantitative Performance Comparison
The data below summarizes the empirical performance of both protocols based on a standard 10 mmol scale synthesis.
Performance Metric
Protocol A (Organometallic)
Protocol B (Metallaphotoredox CEC)
Overall Isolated Yield
12% – 18%
65% – 72%
Step Count
3 (from keto-ester)
2 (from bromides)
Total Reaction Time
~36 hours
~28 hours
Primary Side Reactions
Ketone reduction, enolization
Trace homocoupling
Scalability
Poor (Highly exothermic steps)
Excellent (Flow-chemistry compatible)
Reproducibility Score
Low (Highly user-dependent)
High (Standardized catalytic cycle)
Conclusion
For the synthesis of highly congested, lipophilic scaffolds like 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid, traditional polar disconnections are fundamentally limited by steric repulsion. Protocol B (Metallaphotoredox CEC) is the unequivocally superior choice. By transitioning the bond-forming step from a two-electron nucleophilic attack to a single-electron radical capture, chemists can bypass steric penalties, resulting in a 4-fold increase in yield and a highly reproducible, self-validating workflow.
References
MacMillan, D. W. C. et al. "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling." Journal of the American Chemical Society, 2016.[Link]
MacMillan, D. W. C. et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2022.[Link]
"Photoredox Iridium–Nickel Dual Catalyzed Cross-Electrophile Coupling: From a Batch to a Continuous Stirred-Tank Reactor via an Automated Segmented Flow Reactor." Organic Process Research & Development, 2021.[Link]
Comparative
A Guide to Assessing the Novelty of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic Acid Derivatives: A Comparative Analysis
Introduction: The Pursuit of Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the drive to escape "flatland"—the predominance of planar, aromatic structures in drug candidates—has le...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pursuit of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to escape "flatland"—the predominance of planar, aromatic structures in drug candidates—has led researchers to explore scaffolds that offer rich, three-dimensional (3D) topographies.[1] The 2-{bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid scaffold represents a compelling starting point for such exploration. This structure marries two key motifs: the bicyclo[2.2.1]heptane (norbornane) core and an oxolane-2-carboxylic acid moiety.
The norbornane component is a conformationally constrained bicyclic hydrocarbon that provides a rigid, predictable framework.[2] This rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and improved selectivity compared to more flexible analogs.[3] The oxolane-2-carboxylic acid portion, a substituted tetrahydrofuran ring, introduces polarity and a key hydrogen-bonding group (the carboxylic acid), which can serve as a crucial pharmacophore for interacting with protein targets.
However, the mere synthesis of a novel derivative of this scaffold is not sufficient to establish its value. True novelty must be assessed through a rigorous, multi-parameter evaluation of its performance against relevant alternatives. This guide provides a comprehensive framework for such an assessment, designed for drug discovery researchers. We will move beyond simple structural description to a functional comparison, explaining the causality behind experimental choices and providing actionable protocols to generate decision-making data.
Section 1: Establishing the Competitive Landscape
To assess the novelty of a new chemical series, it must be benchmarked against established structures. The choice of comparators is critical. For the 2-{bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid scaffold, we propose three classes of comparators to provide a robust assessment of its potential advantages.
Comparator Class A: Alternative Rigid Hydrocarbon Scaffolds
The primary rationale for using the bicyclo[2.2.1]heptane core is its rigid 3D structure. Therefore, the most direct comparison is with other non-aromatic, rigid scaffolds that are frequently used as bioisosteres for phenyl rings or to increase molecular three-dimensionality. Adamantane is an exemplary comparator here. Like norbornane, it is a rigid, lipophilic hydrocarbon cage that can improve metabolic stability and cellular permeability.[4][5]
Comparator Class B: Flexible Cycloalkane Analogs
To validate the hypothesis that rigidity is a key advantage, it is essential to compare the bicyclo[2.2.1]heptane derivatives against more flexible, monocyclic analogs. A cyclohexane ring is an appropriate comparator. While still providing a non-planar structure, it possesses significantly more conformational flexibility than the bicyclic core. Comparing a cyclohexyl derivative to a bicycloheptyl derivative can directly test the impact of conformational constraint on biological activity and ADME properties.[6]
Comparator Class C: Known Drugs with Bicyclic Moieties
Contextualizing the properties of a new scaffold against those of marketed drugs provides a real-world benchmark. While no approved drugs may contain the exact target scaffold, compounds containing a norbornane or related bicyclic motif can serve as useful reference points. For instance, the anticholinergic drug Biperiden contains a norbornene moiety and provides a benchmark for a CNS-active compound.[1]
Section 2: A Multi-Pillar Framework for Novelty Assessment
We advocate for a three-pillar approach to systematically evaluate and validate the novelty and potential of new chemical entities (NCEs). This framework ensures that a compound is not only potent but also possesses the drug-like properties necessary for further development.
Caption: High-level workflow for assessing the novelty of a new chemical series.
Pillar 1: Physicochemical and ADME Profiling
A novel compound is of little value if it cannot reach its target in a biological system. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The goal here is to determine if the bicyclo[2.2.1]heptane scaffold imparts superior drug-like properties compared to its alternatives.
Key Experiments:
Aqueous Solubility: Determines the dissolution rate, a key factor for oral absorption.
Lipophilicity (LogP/LogD): Influences permeability, metabolic stability, and promiscuity. A LogD at pH 7.4 between 1 and 3 is often considered a good starting point for oral drugs.[7]
Passive Permeability (PAMPA): A high-throughput, non-cell-based assay that predicts passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier.[8]
Metabolic Stability: Assessed using liver microsomes, this assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s).[9] A rigid scaffold like bicyclo[2.2.1]heptane may sterically shield metabolically liable sites, leading to greater stability.
Featured Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a cost-effective first screen for membrane permeability.[10] It isolates the contribution of passive diffusion, providing a clean comparison of how a scaffold's physicochemical properties influence its ability to cross a lipid barrier, free from the complexities of active transport.[11]
Step-by-Step Methodology:
Plate Preparation: A 96-well filter plate (the "donor" plate) with a hydrophobic PVDF membrane is used. Each well of the corresponding 96-well acceptor plate is filled with 300 µL of buffer (e.g., PBS at pH 7.4).
Membrane Coating: 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) is added to each filter on the donor plate. The solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane.
Compound Preparation: Test compounds are dissolved in DMSO to a stock concentration of 10 mM. This stock is then diluted into the donor plate buffer (pH adjusted to reflect the site of absorption, e.g., pH 6.5) to a final concentration of 100-200 µM.
Assay Assembly: The donor filter plate is carefully placed onto the acceptor plate, creating a "sandwich".
Incubation: The plate sandwich is incubated at room temperature for 4-18 hours with gentle shaking. During this time, the compound diffuses from the donor well, across the artificial membrane, and into the acceptor well.
Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor (CD(t)) and acceptor (CA(t)) wells are determined using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - CA(t) / Ceq)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and Ceq is the equilibrium concentration.
Pillar 2: Biological Activity and Target Engagement
Novelty in biological activity can manifest as increased potency, improved selectivity, or an entirely new mechanism of action. The assessment strategy depends on whether the target is known (target-based discovery) or unknown (phenotypic discovery).
Key Experiments:
Target-Based Assay (e.g., Enzyme Inhibition): If the intended biological target is known (e.g., a specific kinase or protease), a direct comparison of potency (IC50 or Ki) is the primary metric. The rigid bicyclo[2.2.1]heptane scaffold should, in theory, allow for a more precise and optimal orientation of pharmacophoric groups within a binding pocket, leading to higher potency.
Selectivity Profiling: A truly novel compound should be selective for its intended target over other related proteins (e.g., other kinases in the same family). This minimizes off-target effects and potential toxicity.
Phenotypic Screening: If the target is unknown, novelty is assessed by comparing the compound's effect in a cell-based or organismal assay to that of benchmark compounds.
Featured Protocol: Generic Enzyme Inhibition Assay (Spectrophotometric)
Rationale: This protocol provides a fundamental method for determining the potency (IC50) of a novel inhibitor against its target enzyme.[12] It is widely applicable to enzymes whose activity results in a change in absorbance.
Step-by-Step Methodology:
Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and the test inhibitors (e.g., in DMSO). All dilutions should be made in an appropriate assay buffer (e.g., Tris-HCl with necessary cofactors).
Assay Setup (96-well plate):
Control Wells: Add buffer, enzyme, and substrate (100% activity control). Add buffer, substrate, and DMSO without enzyme (0% activity/background control).
Test Wells: Add buffer, enzyme, and serial dilutions of the test inhibitor.
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
Reaction Initiation: Start the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to the correct wavelength and temperature. Measure the absorbance at regular intervals (e.g., every 30 seconds for 10-20 minutes).
Data Analysis:
Calculate the initial reaction rate (V0) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
Plot Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Pillar 3: In Silico Analysis and Efficiency Metrics
Potency alone is a poor measure of compound quality. A large, greasy molecule may be potent simply due to non-specific hydrophobic interactions. Efficiency metrics normalize potency by molecular size and lipophilicity, providing a more sophisticated measure of a compound's "quality" and optimization potential.[13][14]
Caption: Relationship between core measurements and key efficiency metrics.
Key Metrics:
Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -RTln(IC50) / HAC, where HAC is the heavy atom count. A higher LE value is desirable, indicating a more efficient binding interaction for the molecule's size.
Lipophilic Efficiency (LLE or LipE): This critical metric assesses the balance between potency and lipophilicity.[13] It is calculated as: LLE = pIC50 - LogD. An LLE value greater than 5 is often considered a hallmark of a high-quality lead compound, as it suggests that potency is not being achieved at the expense of excessive lipophilicity, which can lead to poor ADME properties.[15]
A truly novel derivative should demonstrate superior efficiency metrics compared to its comparators, indicating a more elegant and developable solution to achieving biological activity.
Section 3: A Comparative Case Study
To illustrate this framework, let's consider a hypothetical case study. A research team has synthesized "Derivative X," a 2-{bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid derivative, as an inhibitor of a hypothetical enzyme, "Novelty Kinase." They compare it against an adamantane-containing analog (Comparator A) and a cyclohexyl analog (Comparator B).
Table 1: Comparative Physicochemical and ADME Data
Parameter
Derivative X (Bicyclo[2.2.1]heptyl)
Comparator A (Adamantyl)
Comparator B (Cyclohexyl)
Aqueous Solubility (µM)
75
40
90
LogD (pH 7.4)
2.5
3.2
2.4
PAMPA Papp (10-6 cm/s)
8.5
6.1
7.9
Microsomal Stability (t1/2, min)
45
55
20
Interpretation:
Derivative X shows a good balance of properties. Its LogD is within the desirable range, and it has good solubility and permeability.[7] Crucially, its metabolic stability is significantly better than the more flexible cyclohexyl analog (Comparator B), highlighting the advantage of the rigid bicyclic scaffold in shielding the molecule from metabolism. While the adamantyl analog (Comparator A) is slightly more stable, it comes at the cost of higher lipophilicity and lower solubility.
Table 2: Comparative Biological and Efficiency Data
Parameter
Derivative X (Bicyclo[2.2.1]heptyl)
Comparator A (Adamantyl)
Comparator B (Cyclohexyl)
Heavy Atom Count (HAC)
25
28
24
Novelty Kinase IC50 (nM)
50
80
500
pIC50
7.3
7.1
6.3
Ligand Efficiency (LE)
0.29
0.25
0.26
Lipophilic Efficiency (LLE)
4.8
3.9
3.9
Interpretation:
Here, the novelty of Derivative X becomes clear. It is 10-fold more potent than its flexible cyclohexyl counterpart (Comparator B), demonstrating that the rigid scaffold is critical for potent target engagement.[16] While its potency is comparable to the adamantyl analog (Comparator A), its superior efficiency metrics set it apart. Derivative X has the highest Ligand Efficiency, meaning it achieves its potency with the greatest efficiency per atom. Most importantly, its Lipophilic Efficiency (LLE) of 4.8 is substantially better than the comparators.[13] This indicates that Derivative X is a high-quality chemical entity that achieves excellent potency without relying on excessive lipophilicity, making it a much more attractive candidate for further development.
Conclusion
Assessing the novelty of a new chemical series like the 2-{bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid derivatives requires a systematic, data-driven approach. By moving beyond simple structural descriptions and embracing a comparative framework grounded in physicochemical, biological, and efficiency-based analysis, researchers can make more informed decisions. The true value of a novel scaffold lies not just in its unique shape, but in its ability to confer superior performance. The multi-pillar assessment strategy outlined in this guide provides a robust pathway to identify those derivatives that are not just new, but genuinely better.
Calvo-Martín, G., et al. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals (Basel). 2022 Nov 25;15(12):1465.
Drug Hunter. Ligand Efficiency Metrics Calculators.
Hopkins, A. L., et al. The nature of ligand efficiency. Drug Discovery Today. 2014 Apr;19(4):414-20.
Scott, J. S., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. 2019 Jun 27;10(8):1241-1264.
Kujawski, J., et al. Lipophilicity Indices for Drug Development. ResearchGate. 2022.
Chem Help ASAP. ligand lipophicity efficiency in lead optimization. YouTube. January 25 2021.
BenchChem. Protocols for Adamantane-Based Drug Design: Application Notes.
Grygorenko, O. O., et al. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. 2022.
Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. October 05 2025.
A Comprehensive Guide to the Safe Disposal of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. As a preferred resource for laboratory safety and chemical handling, th...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid. As a preferred resource for laboratory safety and chemical handling, this document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is the foundational step in its safe management. Based on its chemical structure, the following hazards should be anticipated:
Corrosivity: The carboxylic acid functional group renders the compound acidic. Concentrated forms can be corrosive to skin, eyes, and respiratory tract.[1][3]
Irritation: Similar to other carboxylic acids, it may cause skin and eye irritation upon contact.[3][4][5]
Environmental Hazard: While specific data is unavailable, it is prudent to assume that the compound should not be released into the environment.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling any waste containing this compound, the following PPE is mandatory:
Eye Protection: Chemical safety goggles are essential. In cases of splash risk, a face shield should also be worn.[2][6]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[2][6]
Body Protection: A lab coat is required to protect against skin contact.[2]
Respiratory Protection: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][6]
Part 2: Segregation and Storage of Chemical Waste
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous reactions and ensuring compliant disposal.[7][8][9]
Waste Stream: This compound should be disposed of as hazardous chemical waste .
Containerization:
Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] The container material must be compatible with acidic organic compounds; high-density polyethylene (HDPE) or glass containers are generally suitable.[11]
Never use metal containers for acidic waste, as corrosion can lead to container failure.[10]
Labeling: The waste container must be labeled with:
Store the waste container in a designated satellite accumulation area.
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]
Store away from incompatible materials, particularly bases, oxidizers, and reactive metals.[9]
Part 3: Step-by-Step Disposal Protocols
The appropriate disposal method is contingent on the quantity and concentration of the waste generated.
Protocol A: For Small Quantities (e.g., < 100 mL of < 5% solution)
For very small quantities of dilute solutions, neutralization may be a viable option prior to disposal as aqueous waste. However, this should only be performed after consulting and receiving approval from your institution's EHS department.
Dilution: In a chemical fume hood, slowly add the acidic solution to a large volume of cold water (at least a 1:10 ratio of acid solution to water).[2] Always add acid to water, never the other way around, to prevent a violent exothermic reaction. [13]
Neutralization: While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to the diluted acidic waste.
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within the neutral range acceptable for drain disposal by your local water authority (typically between 6.0 and 9.0).
Final Disposal: Once neutralized, the solution may be poured down a designated laboratory drain with a copious amount of running water (at least a 100-fold excess).[2]
Protocol B: For Large Quantities, Concentrated Waste, or Solid Waste
This is the most common and recommended disposal route for this compound.
Waste Collection: Carefully transfer the waste into the designated and properly labeled hazardous waste container as described in Part 2.[2]
Container Management:
Do not overfill the container; a safe headspace (approximately 10-15% of the container volume) should be left to allow for expansion.[14]
Keep the container securely sealed when not in use.[11]
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2] This ensures the waste is managed in compliance with the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" responsibility for hazardous waste generators.[12][15][16]
Disposal of Contaminated Materials
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[7][17]
Labware and Debris: Contaminated labware, gloves, and absorbent materials should be collected in a separate, clearly labeled container for solid hazardous waste.
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is critical.
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
Ventilate: Ensure the area is well-ventilated.
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[2]
Collection: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Caption: Decision workflow for the disposal of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid.
Part 5: Regulatory Compliance and Best Practices
Adherence to national and institutional regulations is mandatory. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[15][18]
Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates specific requirements for waste accumulation time limits and volumes.[12][19]
Cradle-to-Grave Responsibility: As the generator, your institution is legally responsible for the hazardous waste from its point of generation to its ultimate disposal.[12][15]
Waste Minimization: A key principle of green chemistry and prudent laboratory practice is to minimize waste generation.[8] This can be achieved by:
Ordering only the necessary quantities of chemicals.
Optimizing reaction scales.
Avoiding the preparation of excess stock solutions.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your institution, building trust and ensuring that your research endeavors are conducted responsibly from inception to completion.
References
Republic Services. (2025, October 23).
National Center for Biotechnology Information. (n.d.).
Labor Security System. (n.d.).
Ace Waste. (n.d.).
SCION Instruments. (2025, January 21).
BenchChem. (n.d.).
Republic Services. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
U.S. Environmental Protection Agency. (2025, September 5).
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
Chemical Waste Disposal Guidelines. (n.d.).
National Environmental Trainers. (n.d.).
ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law.
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - Bicyclo[2.2.1]heptane-2-carboxylic acid.
McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
CymitQuimica. (2026, February 25). Safety Data Sheet - 2-(Bicyclo[2.2.1]Heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET - 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid.
American Chemical Society. (n.d.).
Apollo Scientific. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%.
Comprehensive Safety and Logistical Guide: Handling 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
As a Senior Application Scientist, establishing a culture of safety requires moving beyond generic checklists. True laboratory safety is rooted in understanding the physicochemical causality behind a compound's hazards.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a culture of safety requires moving beyond generic checklists. True laboratory safety is rooted in understanding the physicochemical causality behind a compound's hazards. This guide provides an authoritative, step-by-step operational and disposal framework for handling 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid , designed specifically for researchers and drug development professionals.
Part 1: Chemical Profiling & Mechanistic Risk Assessment
Before donning Personal Protective Equipment (PPE), we must analyze the structural causality of the chemical's hazards. 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a complex, sterically hindered organic acid. Its hazard profile is dictated by three distinct structural motifs:
Bicyclo[2.2.1]heptane (Norbornyl) Core : This bulky, highly lipophilic moiety significantly increases the compound's partition coefficient (LogP). Causality : High lipophilicity accelerates the rate of dermal absorption through the lipid bilayer of the stratum corneum if skin contact occurs.
Oxolane (Tetrahydrofuran) Ring : Acts as a hydrogen bond acceptor, facilitating solvation in both aqueous and organic microenvironments, making it highly mobile in biological tissues.
Carboxylic Acid Group : The primary reactive center. It acts as an irritating electrophile capable of causing severe chemical burns to mucosal membranes, eyes, and skin[1].
Because of this specific structural combination, standard thin nitrile gloves may offer insufficient breakthrough time if the compound is handled in organic solvents (e.g., DMSO, DCM), which act as permeation enhancers.
Part 2: Personal Protective Equipment (PPE) Matrix
Appropriate PPE is non-negotiable when handling organic acids[1],[2]. The following matrix summarizes the quantitative and qualitative requirements for handling this compound, ensuring a self-validating layer of physical protection.
PPE Category
Specification / Quantitative Data
Mechanistic Rationale
Gloves
Nitrile (Min. 8 mil thickness). Breakthrough time > 240 mins (solid).
Protects against corrosive acid groups. If handled in solvent, double-gloving is required due to the lipophilic norbornyl group accelerating solvent permeation[1].
Eye Protection
ANSI Z87.1 Chemical Safety Goggles.
Prevents irreversible corneal damage from aerosolized dust or solvent splashes[1],[2].
Body Protection
Flame-Resistant (FR) Lab Coat & closed-toe shoes.
Protects skin and personal clothing from spills. FR material prevents ignition if handled near flammable organic solvents[3].
Respiratory
N95 or P100 Respirator (if handled outside hood).
Prevents inhalation of fine particulate dust generated by the solid organic acid[4].
Part 3: Operational Workflow & Methodologies
Workflow for handling organic acids, including spill response and disposal.
Pre-Task Validation : Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Self-Validation: A visible tissue flutter test or digital airflow monitor reading confirms active negative pressure[2].
Static Elimination : Because lipophilic organic powders can hold static charge, use an anti-static weighing boat or a zero-stat gun before transferring the solid. Causality: This prevents the electrostatic repulsion that causes hazardous powder aerosolization.
Dispensing : Use a clean, dry stainless steel or PTFE spatula. Transfer the required mass slowly to minimize dust generation.
Solubilization : If dissolving the acid to create a stock solution, always add the solid acid to the solvent, not vice versa. Causality: Adding solvent directly to concentrated acids can cause rapid localized exothermic heating and splattering[1].
Part 4: Spill Response & Decontamination Protocol
In the event of a spill outside the fume hood, evacuate the immediate area and follow this self-validating neutralization protocol[2]:
Containment : Surround the spill with inert chemical absorbent pads or diatomaceous earth to prevent spreading.
Neutralization : Liberally apply a weak base, such as solid Sodium Bicarbonate (
NaHCO3
), over the spill.
Causality: We use a weak base rather than a strong base (like
NaOH
) because strong bases cause violent, highly exothermic neutralization reactions that can aerosolize the acid.
Self-Validation: The reaction between the carboxylic acid and
NaHCO3
produces
CO2
gas. Continue adding
NaHCO3
until all effervescence (bubbling) ceases. The complete cessation of bubbling is a visual, self-validating indicator that the acid has been 100% neutralized to its safe sodium salt[2].
Cleanup : Sweep the neutralized solid using a non-sparking brush and dustpan. Place the residue in a designated hazardous waste container. Wash the affected surface with copious amounts of water and a mild detergent[2].
Part 5: Waste Disposal Plan
All hazardous materials must be disposed of in strict accordance with institutional guidelines and "Prudent Practices in the Laboratory"[5].
Segregation : Chemical waste must be strictly segregated. Never store organic acid waste in the same secondary containment as strong bases, amines, or oxidizers[6]. Causality: Mixing incompatible chemicals can lead to violent exothermic reactions or the release of toxic gases[1].
Containerization : Use compatible high-density polyethylene (HDPE) or glass containers. Ensure the cap is tightly sealed when not actively adding waste[7].
Labeling : Waste containers must be explicitly labeled with the full chemical name ("2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid"). Do not use abbreviations or structural formulas[6].
Disposal Route : This chemical cannot be disposed of down the drain[8]. Submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department. Empty original containers must be triple-rinsed with a compatible solvent before being defaced and discarded[7].
References
[1] Title: What are the safety precautions when handling acids? | Source: bofanchem.com | URL: 1